Men 10208
Description
Structure
2D Structure
Properties
CAS No. |
129781-07-3 |
|---|---|
Molecular Formula |
C61H75N15O12 |
Molecular Weight |
1210.3 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C61H75N15O12/c1-31(2)52(76-58(86)48(26-36-30-69-43-16-9-6-13-40(36)43)73-54(82)45(23-33-18-20-37(78)21-19-33)71-57(85)49(27-50(79)80)74-59(87)51(62)32(3)77)60(88)75-47(25-35-29-68-42-15-8-5-12-39(35)42)56(84)72-46(24-34-28-67-41-14-7-4-11-38(34)41)55(83)70-44(53(63)81)17-10-22-66-61(64)65/h4-9,11-16,18-21,28-32,44-49,51-52,67-69,77-78H,10,17,22-27,62H2,1-3H3,(H2,63,81)(H,70,83)(H,71,85)(H,72,84)(H,73,82)(H,74,87)(H,75,88)(H,76,86)(H,79,80)(H4,64,65,66)/t32-,44+,45+,46-,47-,48-,49+,51+,52+/m1/s1 |
InChI Key |
FDMDWRMJOFJCPP-AVMQDAPYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@H](CC6=CNC7=CC=CC=C76)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)N |
Appearance |
Solid powder |
Other CAS No. |
129781-07-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
TDYWVWWR |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Men 10208; Men-10208; Men10208; Thr-asp-tyr-trp-val-trp-trp-arg-NH2; |
Origin of Product |
United States |
Foundational & Exploratory
What is the mechanism of action of Angelicin?
An In-depth Technical Guide on the Core Mechanism of Action of Angelicin
Abstract
Angelicin, a naturally occurring angular furocoumarin, exhibits a wide spectrum of biological activities, including notable anti-cancer, anti-inflammatory, and anti-viral properties.[1][2][3] Its mechanism of action is multifaceted, stemming from its ability to interact directly with DNA upon photoactivation and to modulate a variety of critical cellular signaling pathways. The primary photochemotherapeutic action involves the formation of DNA monoadducts, which obstructs DNA replication and transcription.[4][5] Independent of photoactivation, Angelicin induces programmed cell death (apoptosis) through both intrinsic and extrinsic pathways, triggers cell cycle arrest, and suppresses inflammatory responses by inhibiting key signaling cascades such as NF-κB and MAPK.[1][2][6] This guide provides a detailed examination of these core mechanisms, supported by quantitative data, experimental methodologies, and visual pathway diagrams for researchers and drug development professionals.
DNA Intercalation and Photoadduct Formation
The most extensively studied mechanism of Angelicin, particularly in the context of photochemotherapy, is its interaction with DNA.[4] As a planar tricyclic molecule, Angelicin can intercalate between the base pairs of the DNA double helix.[4]
Photoreactive Mechanism
Upon exposure to long-wave ultraviolet light (UV-A), the intercalated Angelicin becomes photoactivated and forms covalent bonds with pyrimidine bases, primarily thymine.[4][7] Due to its angular structure, Angelicin predominantly forms monoadducts, linking to a single strand of DNA.[1][7] This is a key distinction from its linear isomer, psoralen, which can form both monoadducts and interstrand cross-links.[1] The formation of these bulky monoadducts creates physical obstructions that inhibit the progression of DNA polymerase and RNA polymerase, thereby blocking DNA replication and transcription, ultimately leading to cytotoxic effects and the induction of apoptosis.[4]
Caption: Angelicin's Photoreactive Pathway with DNA.
Experimental Protocol: Small-Molecule Adduct Sequencing (SMAdd-seq)
SMAdd-seq is a technique used to map chromatin accessibility by detecting Angelicin-DNA adducts.[7][8]
-
Cell/Nuclei Treatment: Treat intact cells or purified nuclei with Angelicin (e.g., 500 μM).[9]
-
Photo-crosslinking: Expose the sample to UV-A light (365 nm) to induce the formation of covalent monoadducts in accessible DNA regions (linker DNA).[7][9]
-
DNA Extraction: Isolate high molecular weight genomic DNA from the treated samples.
-
Nanopore Sequencing: Sequence the modified DNA using a nanopore sequencer. The Angelicin adducts cause a detectable shift in the nanopore current signal as the DNA strand passes through the pore.[7][9]
-
Data Analysis: Use a trained neural network model, such as NEMO (NEural network for mapping MOdifications), to systematically identify the locations of Angelicin modifications from the raw signal data, thereby mapping regions of open chromatin.[7][8]
Induction of Apoptosis
Angelicin is a potent inducer of apoptosis in various cancer cell lines, engaging both the intrinsic and extrinsic pathways.[1][3]
Intrinsic (Mitochondrial) Pathway
Angelicin modulates the balance of the Bcl-2 family of proteins. It downregulates the expression of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, while simultaneously increasing the expression of pro-apoptotic proteins such as Bax.[1][2][6] This shift disrupts the mitochondrial outer membrane integrity, leading to the release of cytochrome c into the cytosol.[1] Cytosolic cytochrome c then triggers the activation of a caspase cascade, primarily through caspase-9 and the executioner caspase-3, culminating in programmed cell death.[2][6]
Caption: Angelicin's Intrinsic Apoptotic Pathway.
Extrinsic (Death Receptor) Pathway
Angelicin can also act as a sensitizer to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). In combination with TRAIL, Angelicin promotes apoptosis by down-regulating the expression of c-FLIP, an inhibitor of the death receptor pathway. This reduction in c-FLIP allows for the efficient activation of caspase-8 and subsequently caspase-3, thereby enhancing TRAIL-induced cell death.[6]
Experimental Protocol: Western Blot for Apoptotic Proteins
-
Cell Culture and Treatment: Culture cancer cells (e.g., SH-SY5Y, MDA-MB-231) and treat with various concentrations of Angelicin for a specified time (e.g., 24-48 hours).[10]
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin).
-
Detection: Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Analyze band intensity to determine changes in protein expression.
Cell Cycle Arrest
Angelicin has been shown to inhibit cancer cell proliferation by inducing cell cycle arrest.[10][11] The specific phase of arrest can be cell-line dependent.[1]
G2/M Phase Arrest
In several cancer types, including triple-negative breast cancer, Angelicin treatment leads to an accumulation of cells in the G2/M phase of the cell cycle.[1][10][11] This arrest is mechanistically linked to the downregulation of key G2/M transition proteins, including Cyclin B1 and the cyclin-dependent kinase cdc2.[10][11] Concurrently, Angelicin can increase the expression of cell cycle inhibitors like p21 and p27.[10]
Caption: Angelicin-induced G2/M Cell Cycle Arrest.
G0/G1 Phase Arrest
In other cell lines, such as HeLa and SiHa, Angelicin has been observed to cause a significant cell cycle arrest at the G0/G1 phase.[1]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells and treat with Angelicin (e.g., 100 µM) for various time points (e.g., 24, 48 hours).[10]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells to remove ethanol and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on their DNA content (fluorescence intensity).
Modulation of Key Signaling Pathways
Angelicin exerts significant immunomodulatory and anti-inflammatory effects by targeting central signaling pathways.
Inhibition of NF-κB and MAPK Pathways
Angelicin demonstrates potent anti-inflammatory activity by inhibiting the NF-κB and MAPK signaling pathways.[2][3] It actively blocks the phosphorylation of IκBα and the p65 subunit of NF-κB.[1] This inhibition prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.[1] Additionally, Angelicin inhibits the phosphorylation of p38 and JNK, two key kinases in the MAPK pathway, which are also involved in inflammatory responses.[1][2]
Caption: Inhibition of the NF-κB Pathway by Angelicin.
Quantitative Data Summary
The biological effects of Angelicin are dose-dependent. The following tables summarize key quantitative findings from various studies.
Table 1: Bioactivity and Effective Concentrations of Angelicin
| Biological Activity | Cell Line / Model | Effective Concentration / IC50 | Reference(s) |
|---|---|---|---|
| Inhibition of RTA gene expression | γ-herpesviruses | IC50 = 28.95 μM | [2] |
| Inhibition of cell proliferation | MDA-MB-231 (TNBC) | 100 μM (induces G2/M arrest) | [10][11] |
| Inhibition of migration & invasion | MDA-MB-231 (TNBC) | 150 μM | [10][11] |
| Non-covalent binding affinity | Human Serum Albumin | 19.10 × 10⁴ mol⁻¹L⁻¹ |[4] |
Table 2: Angelicin's Effect on Key Protein Expression
| Target Protein | Pathway | Effect | Cell Line(s) | Reference(s) |
|---|---|---|---|---|
| Bcl-2, Bcl-xL, Mcl-1 | Intrinsic Apoptosis | Downregulation | Neuroblastoma, HepG2, Huh-7 | [1][2] |
| Bax | Intrinsic Apoptosis | Upregulation | HepG2, Huh-7 | [1] |
| Caspase-9, Caspase-3 | Apoptosis | Activation | Neuroblastoma | [2] |
| Cyclin B1, cdc2 | Cell Cycle | Downregulation | MDA-MB-231 | [10][11] |
| p21, p27 | Cell Cycle | Upregulation | MDA-MB-231 | [10] |
| MMP-2 | Metastasis | Downregulation | MDA-MB-231 | [10][11] |
| Phospho-IκBα, Phospho-p65 | NF-κB Pathway | Inhibition | Various | [1] |
| Phospho-p38, Phospho-JNK | MAPK Pathway | Inhibition | Various |[1][2] |
Conclusion
The mechanism of action of Angelicin is complex and multifaceted, involving direct DNA damage upon photoactivation and the modulation of multiple intracellular signaling pathways. Its ability to induce apoptosis, cause cell cycle arrest, and suppress inflammation highlights its potential as a versatile therapeutic agent. For drug development professionals, Angelicin serves as a promising scaffold for designing novel therapeutics, particularly in oncology and inflammatory diseases. Future research should focus on improving its bioavailability, targeted delivery, and further elucidating its effects on other cellular pathways to fully harness its therapeutic potential.[1][3]
References
- 1. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. research.monash.edu [research.monash.edu]
- 4. Angelicin - Wikipedia [en.wikipedia.org]
- 5. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. SMAdd-seq: Probing chromatin accessibility with small molecule DNA intercalation and nanopore sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SMAdd-seq: Probing chromatin accessibility with small molecule DNA intercalation and nanopore sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Angelicin inhibits the growth and migration of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Angelicin: A Technical Guide to Natural Sources and Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angelicin, a naturally occurring angular furanocoumarin, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. This technical guide provides an in-depth overview of the primary natural sources of angelicin and a comprehensive analysis of various extraction methodologies. Detailed experimental protocols for conventional and modern extraction techniques are presented, alongside a comparative summary of their efficiencies. Furthermore, this guide elucidates the key signaling pathways modulated by angelicin, offering visual representations through detailed diagrams to facilitate a deeper understanding of its mechanism of action. This document aims to serve as a valuable resource for researchers and professionals involved in the isolation, characterization, and development of angelicin-based therapeutics.
Natural Sources of Angelicin
Angelicin is predominantly found in plants belonging to the Apiaceae (Umbelliferae), Fabaceae (Leguminosae), and Moraceae families.[1] The concentration of angelicin can vary significantly between different plant species and even within different parts of the same plant.
Major Plant Families and Species
-
Apiaceae (Umbelliferae) Family: This family, which includes carrots and parsley, is a notable source of angelicin. Species such as Angelica archangelica (Garden Angelica), historically used in traditional medicine, contain angelicin in their roots and leaves.[2] Angelica shikokiana has also been identified as containing angelicin in its aerial parts.[3]
-
Fabaceae (Leguminosae) Family: Several species within this family are rich sources of angelicin. Psoralea corylifolia is one of the most well-documented sources, with its seeds containing significant amounts of both angelicin and its linear isomer, psoralen.[4][5] Bituminaria bituminosa is another key species, with studies indicating high concentrations of angelicin, making it a promising candidate for commercial extraction.[6][7][8][9]
-
Moraceae Family: While less commonly cited for angelicin, some members of the Moraceae family have been reported to produce this furanocoumarin.[1]
Quantitative Analysis of Angelicin Content in Various Plant Sources
The table below summarizes the angelicin content found in various plant materials as reported in the scientific literature. This data is crucial for selecting the most suitable plant sources for extraction.
| Plant Species | Plant Part | Angelicin Content (mg/g of dry weight) | Reference(s) |
| Psoralea corylifolia | Seeds | 2.3 | [4] |
| Psoralea corylifolia | Seeds | 2.2 - 9.2 | [10] |
| Bituminaria bituminosa var. bituminosa | Leaves | 7.302 (7302 ppm) | [6][7] |
| Bituminaria bituminosa var. albomarginata | Leaves | 3.055 (3055 ppm) | [6][7] |
| Cullen species (average) | Leaves | 1.155 (1155 ppm) | [6][7] |
Extraction Methodologies
The extraction of angelicin from plant matrices can be achieved through various methods, ranging from traditional solvent extraction to more advanced, environmentally friendly techniques. The choice of method depends on factors such as extraction efficiency, solvent consumption, time, and the chemical stability of the target compound.
Conventional Extraction Methods
Soxhlet extraction is a classic and exhaustive method for extracting compounds from solid materials. It involves continuous washing of the plant material with a heated solvent.
Experimental Protocol:
-
Preparation of Plant Material: The dried and powdered plant material (e.g., seeds of Psoralea corylifolia) is accurately weighed.
-
Loading: The powdered material is placed in a thimble made of porous paper.
-
Apparatus Setup: The thimble is placed into the main chamber of the Soxhlet extractor. The extractor is then connected to a flask containing the extraction solvent (e.g., methanol or ethanol) and a condenser.
-
Extraction: The solvent in the flask is heated to its boiling point. The solvent vapor travels up a distillation arm and condenses in the condenser. The condensed solvent drips into the thimble containing the plant material.
-
Siphoning: Once the solvent reaches a certain level in the thimble, it is siphoned back into the flask, carrying the extracted compounds with it. This cycle is repeated multiple times to ensure exhaustive extraction.
-
Concentration: After extraction, the solvent is evaporated, typically using a rotary evaporator, to yield the crude extract containing angelicin.
Modern Extraction Techniques
Modern extraction techniques offer several advantages over conventional methods, including reduced extraction time, lower solvent consumption, and improved efficiency.
UAE utilizes the energy of ultrasonic waves to disrupt plant cell walls, facilitating the release of intracellular contents into the solvent.
Experimental Protocol:
-
Sample Preparation: A known weight of the powdered plant material is suspended in a suitable solvent (e.g., ethanol) in an extraction vessel.
-
Ultrasonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed into the suspension.
-
Parameter Optimization: Key parameters such as ultrasonic power, frequency, temperature, and extraction time are optimized to maximize the yield of angelicin. For example, in the extraction of coumarins from Angelicae Pubescentis Radix, optimal conditions were found to be a temperature of 43.52 °C and an extraction time of 59.61 min.
-
Filtration and Concentration: After ultrasonication, the mixture is filtered to separate the plant debris from the extract. The solvent is then removed under reduced pressure to obtain the crude extract.
MAE employs microwave energy to heat the solvent and the moisture within the plant cells, leading to cell rupture and the release of target compounds.
Experimental Protocol:
-
Sample Preparation: The powdered plant material is mixed with an appropriate solvent in a microwave-transparent vessel.
-
Microwave Irradiation: The vessel is placed in a microwave extraction system.
-
Parameter Control: Parameters such as microwave power, temperature, pressure, and extraction time are carefully controlled. For instance, in the extraction of furanocoumarins from Heracleum sosnowskyi, the highest yield was achieved after 10 minutes at 70°C using hexane as the solvent.
-
Cooling and Filtration: After extraction, the vessel is cooled, and the extract is filtered.
-
Solvent Removal: The solvent is evaporated to yield the crude extract.
SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. Supercritical fluids have properties of both gases and liquids, allowing for efficient penetration into the plant matrix and effective dissolution of the target compounds.
Experimental Protocol:
-
Sample Loading: The ground plant material is packed into an extraction vessel.
-
System Pressurization and Heating: CO₂ is pumped into the system and brought to a supercritical state by controlling the pressure and temperature (e.g., 40 MPa and 80°C for furanocoumarin extraction).
-
Extraction: The supercritical CO₂ flows through the extraction vessel, dissolving the angelicin.
-
Separation: The pressure is then reduced in a separator, causing the CO₂ to return to a gaseous state and leaving behind the extracted compounds.
-
Collection: The crude extract is collected from the separator. Modifiers such as ethanol can be added to the CO₂ to enhance the extraction of more polar compounds.
Purification of Angelicin
Following crude extraction, purification is necessary to isolate angelicin from other co-extracted compounds. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for both the quantification and purification of angelicin. A reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water is often employed for the separation of angelicin and psoralen.
Experimental Workflows and Signaling Pathways
General Experimental Workflow for Angelicin Extraction and Purification
The following diagram illustrates a typical workflow for the extraction and purification of angelicin from a plant source.
Caption: General workflow for angelicin extraction and purification.
Signaling Pathways Modulated by Angelicin
Angelicin exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.
Angelicin has been shown to possess potent anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways.[3][6]
Caption: Angelicin's inhibition of NF-κB and MAPK pathways.
Angelicin promotes bone formation by activating the Wnt/β-catenin and TGF-β/BMP signaling pathways, leading to osteoblast differentiation and mineralization.[6][8]
Caption: Angelicin's activation of osteogenic signaling pathways.
Angelicin has been demonstrated to induce apoptosis in various cancer cell lines through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.
Caption: Angelicin-induced intrinsic apoptosis pathway.
Conclusion
Angelicin stands out as a promising natural compound with significant therapeutic potential. This guide has provided a detailed overview of its primary plant sources, highlighting Psoralea corylifolia and Bituminaria bituminosa as particularly rich sources. A thorough examination of various extraction methodologies, from conventional to modern techniques, offers valuable insights for optimizing its isolation. The elucidation of the signaling pathways modulated by angelicin, including the NF-κB, MAPK, Wnt/β-catenin, and apoptosis pathways, provides a solid foundation for future research into its mechanisms of action and the development of novel therapeutic strategies. The information compiled herein is intended to empower researchers and drug development professionals in their endeavors to harness the full potential of angelicin for human health.
References
- 1. ERα and Wnt/β‑catenin signaling pathways are involved in angelicin‑dependent promotion of osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Angelicin regulates LPS-induced inflammation via inhibiting MAPK/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Network pharmacology-based research on the effect of angelicin on osteosarcoma and the underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Angelicin—A Furocoumarin Compound With Vast Biological Potential [frontiersin.org]
- 7. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ERα and Wnt/β-catenin signaling pathways are involved in angelicin-dependent promotion of osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.monash.edu [research.monash.edu]
- 10. iris.univr.it [iris.univr.it]
Angelicin (CAS 523-50-2): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Biological Activities, Mechanisms of Action, and Experimental Protocols for a Promising Furocoumarin
Angelicin, a naturally occurring furocoumarin with the CAS number 523-50-2, has garnered significant attention in the scientific community for its diverse and potent biological activities. Structurally related to psoralens, this compound has been isolated from various plant species, notably in the Apiaceae and Fabaceae families.[1] This technical guide provides a comprehensive overview of the current research on Angelicin, focusing on its therapeutic potential, mechanisms of action, and key experimental methodologies for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
Angelicin, also known as Isopsoralen, is a tricyclic aromatic compound. A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 523-50-2 | [2][3][4][5] |
| Molecular Formula | C₁₁H₆O₃ | [2][3][4] |
| Molecular Weight | 186.16 g/mol | [2][4][5] |
| Melting Point | 138-139.5 °C | [6] |
| Boiling Point | 360-362 °C | [6] |
| logP (o/w) | 2.080 | [6] |
| Solubility | Soluble in DMSO and ethanol. Sparingly soluble in water. | [3][7] |
| Maximum UV Absorption | 300 nm | [1] |
Therapeutic Potential and Biological Activities
Angelicin exhibits a broad spectrum of pharmacological effects, making it a molecule of interest for various therapeutic applications. Its primary activities include anticancer, anti-inflammatory, antiviral, and antibacterial effects.
Anticancer Activity
Angelicin has demonstrated significant anticancer properties across a range of cancer cell lines.[4][5][6][8] Its primary mechanism involves the induction of apoptosis, or programmed cell death, through the intrinsic caspase-dependent pathway.[9][10][11] This is achieved by modulating the expression of Bcl-2 family proteins, leading to the activation of caspase-9 and caspase-3.[9][10] Furthermore, Angelicin has been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase and to impede cancer cell migration and invasion.[12]
Quantitative Data on Anticancer Activity (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) | Reference |
| SH-SY5Y | Human Neuroblastoma | 49.56 | 48 | [10] |
| HeLa | Human Cervical Carcinoma | Varies | - | [4][6] |
| SiHa | Human Cervical Squamous Cell Carcinoma | Varies | - | [6] |
| PC-3 | Human Prostate Cancer | Varies | - | [4] |
| HCT116 | Human Colorectal Carcinoma | Varies | - | [4] |
| MCF7 | Human Breast Adenocarcinoma | Varies | - | [4] |
| A549 | Human Lung Carcinoma | Not specified | - | [6] |
| HepG2 | Human Hepatocellular Carcinoma | Not specified | - | [6] |
| Huh-7 | Human Hepatocellular Carcinoma | Not specified | - | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 100 (inhibition of proliferation) | Not specified | [12] |
Anti-inflammatory Activity
Angelicin exerts potent anti-inflammatory effects by inhibiting key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9][13] It has been shown to block the phosphorylation of IκBα, the p65 subunit of NF-κB, p38 MAPK, and JNK, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[9][13] This mechanism suggests its potential in treating inflammatory conditions like acute lung injury and neurodegenerative diseases.[6][8][9]
Antiviral Activity
Research has highlighted the antiviral properties of Angelicin, particularly against gammaherpesviruses such as Epstein-Barr virus (EBV) and Kaposi's sarcoma-associated herpesvirus (KSHV).[1][3] It effectively suppresses the lytic replication of these viruses at an early stage.[2][3]
Quantitative Data on Antiviral Activity
| Virus | IC₅₀ (µM) | CC₅₀ (µM) | Reference |
| Murine gammaherpesvirus 68 (MHV-68) | 28.95 | > 2600 | [1][3][14] |
Antibacterial Activity
Angelicin has also demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] Notably, it has been shown to be effective against Porphyromonas gingivalis, a key pathogen in periodontitis.[15]
Quantitative Data on Antibacterial Activity against P. gingivalis
| Parameter | Value (µg/mL) | Reference |
| Minimum Inhibitory Concentration (MIC) | 3.125 | |
| Minimum Bactericidal Concentration (MBC) | 50 |
Photochemotherapy
As a psoralen-related compound, Angelicin has been investigated for its use in photochemotherapy, particularly for skin disorders like psoriasis and vitiligo.[16][17] This involves the administration of Angelicin followed by exposure to ultraviolet A (UVA) light, a treatment known as PUVA therapy.[16][17]
Signaling Pathways and Mechanisms of Action
The biological effects of Angelicin are mediated through its interaction with several key cellular signaling pathways.
// Connections Angelicin -> IKK [label="Inhibits\nPhosphorylation", color="#EA4335", fontcolor="#202124"]; Angelicin -> p38 [label="Inhibits\nPhosphorylation", color="#EA4335", fontcolor="#202124"]; Angelicin -> JNK [label="Inhibits\nPhosphorylation", color="#EA4335", fontcolor="#202124"]; IKK -> IκBα [label="Phosphorylates"]; IκBα -> NFκB [label="Inhibits"]; Angelicin -> IκBα [label="Blocks\nDegradation", style=dashed, color="#EA4335", fontcolor="#202124"]; NFκB -> Cytokines [label="Induces\nTranscription"]; p38 -> Cytokines [label="Induces"]; JNK -> Cytokines [label="Induces"];
Angelicin -> Bcl2 [label="Downregulates", color="#34A853", fontcolor="#202124"]; Angelicin -> Bax [label="Upregulates", style=dashed, color="#34A853", fontcolor="#202124"]; Bcl2 -> Mitochondrion [label="Inhibits", arrowhead=tee]; Bax -> Mitochondrion [label="Promotes"]; Mitochondrion -> Casp9 [label="Activates"]; Casp9 -> Casp3 [label="Activates"]; Casp3 -> Apoptosis_Outcome;
Angelicin -> CyclinB1 [label="Downregulates", color="#4285F4", fontcolor="#202124"]; Angelicin -> cdc2 [label="Downregulates", color="#4285F4", fontcolor="#202124"]; Angelicin -> p21 [label="Upregulates", color="#4285F4", fontcolor="#202124"]; Angelicin -> p27 [label="Upregulates", color="#4285F4", fontcolor="#202124"]; CyclinB1 -> G2M_Arrest; cdc2 -> G2M_Arrest; p21 -> G2M_Arrest [arrowhead=tee]; p27 -> G2M_Arrest [arrowhead=tee]; } Caption: Key signaling pathways modulated by Angelicin.
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in Angelicin research.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the effect of Angelicin on cell viability and to calculate its IC₅₀ value.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Angelicin stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
Prepare serial dilutions of Angelicin in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted Angelicin solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells with Angelicin for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using appropriate software.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following Angelicin treatment.
Materials:
-
6-well plates
-
Cancer cell lines
-
Angelicin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of Angelicin for the specified duration.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for NF-κB and MAPK Signaling
This protocol is used to detect changes in the phosphorylation status and total protein levels of key components of the NF-κB and MAPK signaling pathways.
Materials:
-
Cell culture dishes
-
Angelicin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with Angelicin for the desired time. For inflammatory stimulation, cells can be pre-treated with Angelicin followed by stimulation with an agent like lipopolysaccharide (LPS).
-
Lyse the cells with lysis buffer and determine the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
Angelicin is a multifaceted natural compound with significant therapeutic potential, particularly in the fields of oncology and inflammatory diseases. Its well-defined mechanisms of action, centered on the modulation of key signaling pathways like NF-κB and MAPK and the induction of apoptosis, make it an attractive candidate for further drug development. This guide provides a foundational understanding of Angelicin's biological activities and offers detailed protocols for its investigation, aiming to facilitate and accelerate future research into this promising molecule. Further in-depth studies, especially in the areas of pharmacokinetics and in vivo efficacy, are warranted to fully elucidate its clinical utility.
References
- 1. cancer.wisc.edu [cancer.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Angelicin regulates LPS-induced inflammation via inhibiting MAPK/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. snapcyte.com [snapcyte.com]
- 12. clyte.tech [clyte.tech]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Frontiers | UPLC-MS/MS method for Icariin and metabolites in whole blood of C57 mice: development, validation, and pharmacokinetics study [frontiersin.org]
- 16. mediskin.cn [mediskin.cn]
- 17. A review of phototherapy protocols for psoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Isopsoralen: A Comprehensive Technical Guide on Biological Activity and Function
Introduction
Isopsoralen (also known as Angelicin) is a naturally occurring furanocoumarin, an active constituent isolated from plants such as Psoralea corylifolia L.[1][2]. As a structural isomer of psoralen, it has garnered significant attention within the scientific community for its diverse and potent pharmacological activities[3]. These bioactivities include anti-inflammatory, anti-cancer, osteogenic, and antimicrobial effects, positioning isopsoralen as a promising lead compound for the development of novel therapeutics[4][5][6].
This technical guide provides an in-depth overview of the biological functions of isopsoralen. It details the molecular mechanisms of action, summarizes key quantitative data from preclinical studies, presents detailed experimental protocols for assessing its activity, and illustrates critical signaling pathways and workflows through structured diagrams.
Core Biological Activities and Mechanisms of Action
Isopsoralen exerts its effects through the modulation of multiple cellular signaling pathways. The following sections delineate its primary biological activities, supported by experimental evidence.
Osteogenic Activity
Isopsoralen has demonstrated significant potential in promoting bone formation by stimulating the proliferation and differentiation of osteoblasts. This makes it a compound of interest for therapies targeting bone loss-associated diseases like osteoporosis[7][8].
Mechanism of Action: The primary mechanism underlying isopsoralen's osteogenic effect is the activation of the Bone Morphogenetic Protein 2 (BMP2) signaling pathway[7]. Isopsoralen treatment upregulates the mRNA expression of BMP2. This leads to the downstream activation and expression of key osteogenic transcription factors, including Runt-related transcription factor 2 (Runx2) and Osterix (Osx). These transcription factors are crucial for driving the differentiation of mesenchymal stem cells into mature osteoblasts and promoting the expression of bone matrix proteins[7][9]. The entire cascade, from BMP2 induction to osteoblast differentiation, is BMP2-dependent[7].
Quantitative Data: Osteogenic Effects
| Biological Effect | Cell Line / Model | Concentration | Result | Reference |
| Promotes Osteoblast Proliferation | OCT-1 cells | 10 µg/mL | Significant increase in cell proliferation | [7] |
| Enhances BMP2 mRNA Levels | OCT-1 cells | 10 µg/mL | Optimal enhancement of BMP2 mRNA | [7] |
| Enhances Runx2 mRNA Levels | OCT-1 cells | 10 µg/mL | Significant increase in Runx2 mRNA | [7] |
| Enhances Osx mRNA Levels | OCT-1 cells | 30 µg/mL | Optimal enhancement of Osx mRNA | [7] |
| Stimulates Runx2 Protein Expression | OCT-1 cells | 10-30 µg/mL | Increased protein expression | [7] |
| Stimulates Osx Protein Expression | OCT-1 cells | 10-30 µg/mL | Increased protein expression | [7] |
Anti-Cancer Activity
Isopsoralen exhibits selective cytotoxicity against various cancer cell lines, including those of oral carcinoma, erythroleukemia, and gastric cancer[10][11]. Its anti-tumor mechanisms primarily involve the induction of apoptosis and inhibition of cell proliferation[5][10].
Mechanism of Action: Isopsoralen triggers the intrinsic apoptosis pathway. It downregulates the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1[4]. This shift in the Bcl-2 family protein balance leads to mitochondrial outer membrane permeabilization, followed by the activation of initiator caspase-9 and executioner caspase-3, ultimately leading to programmed cell death[4][5].
Quantitative Data: Anti-Cancer Effects (IC₅₀)
Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates greater potency.[12]
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| KB | Oral Carcinoma | 61.9 | 332.5 | [13] |
| KBv200 | Oral Carcinoma (Multidrug-resistant) | 49.4 | 265.4 | [13] |
| K562 | Erythroleukemia | 49.6 | 266.4 | [13] |
| K562/ADM | Erythroleukemia (Multidrug-resistant) | 72.0 | 386.8 | [13] |
| BGC-823 | Gastric Cancer | 148.8 | 799.3 | [11] |
| Calculated using a molecular weight of 186.16 g/mol for isopsoralen. |
Anti-inflammatory Activity
Isopsoralen demonstrates potent anti-inflammatory properties by suppressing key signaling pathways that regulate the expression of pro-inflammatory mediators.
Mechanism of Action: Isopsoralen mitigates inflammation by inhibiting the phosphorylation and subsequent nuclear translocation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells)[4]. It also inhibits the phosphorylation of p38 and JNK (c-Jun N-terminal kinases), which are critical components of the MAPK (mitogen-activated protein kinase) signaling pathway. By blocking these pathways, isopsoralen effectively reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[4][14].
Other Biological Activities
-
Antiviral Activity: Isopsoralen can suppress the lytic replication of γ-herpesviruses, such as Murid herpesvirus 68 (MHV-68), by potentially inhibiting the expression of the RTA gene. The IC₅₀ for this activity was reported to be 28.95 μM[4].
-
Antibacterial Activity: Isopsoralen shows inhibitory effects against certain Gram-positive bacteria, such as Staphylococcus aureus, at concentrations >128 µg/ml[15].
-
Enzyme Inhibition: Isopsoralen is a potent inhibitor of the cytochrome P450 enzyme CYP1A2 in both rat (IC₅₀ = 7.1 µM) and human (IC₅₀ = 0.22 µM) liver microsomes. This indicates a high potential for drug-drug interactions with substrates of this enzyme[16].
Key Experimental Protocols
The following sections provide detailed methodologies for common in vitro assays used to characterize the biological activities of isopsoralen.
Protocol: MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess the effect of isopsoralen on cancer cell proliferation and determine its IC₅₀ value.
1. Cell Seeding:
-
Culture cancer cells (e.g., K562, KB) in appropriate media until they reach logarithmic growth phase.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of isopsoralen in dimethyl sulfoxide (DMSO).
-
Create a series of dilutions of isopsoralen in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of isopsoralen. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
3. MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
5. Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: Viability (%) = (Absorbance_treated / Absorbance_control) * 100.
-
Plot the viability percentage against the logarithm of the isopsoralen concentration and use non-linear regression to determine the IC₅₀ value[12].
Protocol: Alkaline Phosphatase (ALP) Staining for Osteoblast Differentiation
This protocol assesses the ability of isopsoralen to induce osteogenic differentiation.
1. Cell Seeding and Treatment:
-
Seed osteoblast precursor cells (e.g., OCT-1) into a 24-well plate at an appropriate density.
-
Culture in osteogenic induction medium.
-
Treat the cells with different concentrations of isopsoralen (e.g., 10, 30, 60 µg/mL) for 48-72 hours[7].
2. Cell Fixation:
-
Aspirate the culture medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
3. Staining:
-
Prepare an ALP staining solution according to the manufacturer's instructions (e.g., using a BCIP/NBT kit).
-
Add the staining solution to each well and incubate in the dark at room temperature for 15-30 minutes, or until a blue/purple color develops.
4. Visualization and Documentation:
-
Stop the reaction by washing the cells with distilled water.
-
Allow the plate to air dry.
-
Visualize and capture images using a microscope. The intensity of the blue color correlates with ALP activity and the degree of osteoblast differentiation.
Pharmacokinetics and Safety Considerations
While isopsoralen exhibits promising therapeutic activities, its pharmacokinetic profile and potential for toxicity are critical considerations for drug development.
-
Metabolism: Isopsoralen is metabolized by cytochrome P450 enzymes in the liver[17]. Its potent inhibition of CYP1A2 suggests a high likelihood of drug-drug interactions when co-administered with other medications metabolized by this enzyme[16].
-
Hepatotoxicity: Studies have reported that administration of isopsoralen can lead to hepatotoxicity, characterized by increased serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST)[17]. The mechanism is thought to be related to its metabolism by cytochrome P450 and potential impact on the endoplasmic reticulum.
Conclusion and Future Perspectives
Isopsoralen is a multifaceted natural compound with well-documented biological activities, particularly in the realms of osteogenesis, cancer, and inflammation. Its ability to modulate specific signaling pathways, such as BMP2, NF-κB, and intrinsic apoptosis pathways, underscores its therapeutic potential. The quantitative data presented herein highlight its potency, with effects observed in the micromolar range for most activities.
For drug development professionals, isopsoralen represents a valuable scaffold for the design of more potent and selective therapeutic agents. Future research should focus on:
-
Lead Optimization: Synthesizing derivatives to enhance efficacy and reduce off-target effects, particularly hepatotoxicity.
-
In Vivo Studies: Validating the in vitro findings in relevant animal models of osteoporosis, cancer, and inflammatory diseases.
-
Pharmacokinetic Profiling: Conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) studies to understand its behavior in vivo and optimize dosing regimens.
By leveraging the foundational knowledge outlined in this guide, the scientific community can continue to explore and unlock the full therapeutic potential of isopsoralen and its derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Transformation of Psoralen and Isopsoralen by Human Intestinal Microbial In Vitro, and the Biological Activities of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Anti-tumor effect and hepatotoxicity mechanisms of psoralen [frontiersin.org]
- 6. A review of Psoralea corylifolia L.: a valuable plant with profound biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 8. Psoralen stimulates osteoblast differentiation through activation of BMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review of the Pharmacological Properties of Psoralen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening Antitumor Compounds Psoralen and Isopsoralen from Psoralea corylifolia L. Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN1446814A - Method for preparing psoralen and isopsoralen - Google Patents [patents.google.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-inflammatory activity of psoralen in human periodontal ligament cells via estrogen receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. impactfactor.org [impactfactor.org]
- 16. Identification and characterization of psoralen and isopsoralen as potent CYP1A2 reversible and time-dependent inhibitors in human and rat preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The mechanism of Psoralen and Isopsoralen hepatotoxicity as revealed by hepatic gene expression profiling in SD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Furocoumarins in Traditional Medicine: A Technical Guide for Drug Development
Abstract: Furocoumarins are a class of naturally occurring phototoxic compounds that have been utilized in traditional medicine systems for centuries, particularly for the treatment of skin disorders like vitiligo and psoriasis.[1][2][3] This technical guide provides an in-depth overview of the core scientific principles underlying their traditional use, focusing on their mechanisms of action, relevant signaling pathways, and modern analytical methodologies. Quantitative data on their prevalence in botanical sources is presented, alongside detailed experimental protocols for their extraction and analysis, to support researchers and professionals in the development of new therapeutics.
Introduction to Furocoumarins
Furocoumarins are secondary metabolites produced by various plant families, notably Apiaceae, Rutaceae, Moraceae, and Fabaceae, as a defense mechanism against insects and pathogens.[4][5] Their chemical structure consists of a furan ring fused with a coumarin backbone, resulting in two main isomeric forms: linear (psoralen type) and angular (angelicin type).[4][6]
Their use in medicine dates back to ancient Egyptian and Indian practices (circa 1200-2000 BC), where plant extracts containing these compounds were applied topically to treat skin depigmentation, followed by sun exposure.[1][7] This historical practice laid the foundation for modern PUVA (Psoralen + UVA) photochemotherapy, a treatment for severe psoriasis, vitiligo, and cutaneous T-cell lymphoma.[7][8][9] Beyond dermatology, furocoumarins exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[10][11][12]
Key Furocoumarins and Their Traditional Sources
Several furocoumarins are prominent in traditional remedies. Their botanical origins and historical applications are summarized below.
| Furocoumarin | Common Name(s) | Key Traditional Botanical Sources | Traditional Uses |
| Psoralen | Ficusin | Psoralea corylifolia (Babchi), Ficus carica (Fig) | Treatment of vitiligo and psoriasis.[8][13] |
| Bergapten | 5-Methoxypsoralen (5-MOP) | Citrus bergamia (Bergamot), Celery, Parsley | Management of inflammatory conditions, vitiligo, and psoriasis.[11][14][15] |
| Xanthotoxin | 8-Methoxypsoralen (8-MOP), Methoxsalen | Ammi majus (Bishop's Weed), Angelica archangelica | Treatment of severe psoriasis and vitiligo.[16][17][18] |
| Angelicin | Isopsoralen | Angelica archangelica, Psoralea corylifolia | Used in remedies for psoriasis and has antimicrobial applications.[19][20] |
Quantitative Data: Furocoumarin Content in Plant Materials
The concentration of furocoumarins varies significantly depending on the plant species, part of the plant, and environmental conditions. Accurate quantification is critical for standardizing traditional remedies and developing new drugs.
| Plant Material | Furocoumarin | Concentration | Analytical Method |
| Heracleum sosnowskyi (leaves) | Bergapten | 3.14 mg/g | GC-MS / GC-FID |
| Angelicin | 2.3 mg/g | GC-MS / GC-FID | |
| Methoxsalen (Xanthotoxin) | 0.76 mg/g | GC-MS / GC-FID | |
| Psoralen | 0.15 mg/g | GC-MS / GC-FID | |
| Fresh Parsley | Total Furocoumarins | 23,215 ng/g | UPLC-MS/MS |
| Grapefruit (whole) | Total Furocoumarins | 21,858 ng/g | UPLC-MS/MS |
| Limes (whole) | Total Furocoumarins | 9,151 ng/g | UPLC-MS/MS |
| Grapefruit Juice | Total Furocoumarins | 95,341 ng/g | UPLC-MS/MS |
| Angelica pubescens (root) | Bergapten | 91.05 mg/kg | Not Specified |
| Angelica pubescens (processed root) | Bergapten | 80.66 mg/kg | Not Specified |
Data sourced from references[12][21][22].
Mechanisms of Action and Signaling Pathways
Furocoumarins exert their biological effects through multiple mechanisms, the most studied of which is photosensitization. However, they also modulate key cellular signaling pathways independent of UV activation.
Photosensitization Mechanism
The primary mechanism for treating skin disorders involves a Type I photosensitization reaction with DNA.[23] Upon exposure to UVA radiation (320-400 nm), furocoumarins intercalate between the base pairs of DNA. The absorbed UV energy excites the furocoumarin molecule, leading to the formation of covalent monoadducts with pyrimidine bases (thymine and cytosine).[13][23] Difunctional furocoumarins, like psoralen, can undergo a second photochemical reaction to form interstrand cross-links, which inhibits DNA replication and cell proliferation.[23] This antiproliferative effect is key to treating hyperproliferative disorders like psoriasis.
Caption: Photosensitizing mechanism of furocoumarins.
Modulation of Cellular Signaling Pathways
Furocoumarins influence a variety of signaling pathways critical to inflammation, cell survival, and melanogenesis. These actions often occur independently of photoactivation.
-
Anti-inflammatory Effects: Bergapten has been shown to modulate the NF-κB and JNK signaling pathways, suppressing the expression of pro-inflammatory cytokines.[11]
-
Anticancer Activity: Furocoumarins can induce apoptosis and cell cycle arrest in cancer cells by modulating pathways such as PI3K/Akt, MAPK, and JAK/STAT, and by activating p53.[4][24][25]
-
Melanogenesis Stimulation: In the context of vitiligo treatment, furocoumarin derivatives have been found to stimulate melanin synthesis by activating the Akt/GSK3β/β-catenin signaling pathway.[26][27][28] This leads to the upregulation of the Microphthalmia-associated Transcription Factor (MITF) and subsequently the tyrosinase (TYR) enzyme family, which are crucial for melanin production.[26][29]
Caption: Furocoumarin-induced melanogenesis via Akt/β-catenin pathway.
Experimental Protocols
The extraction, isolation, and quantification of furocoumarins are essential steps for research and drug development. Methodologies must be optimized based on the plant matrix and the specific properties of the target compounds.
Extraction of Furocoumarins from Plant Material
Modern extraction techniques offer improved efficiency and reduced solvent consumption compared to traditional methods like maceration or Soxhlet extraction.[30]
Protocol: Microwave-Assisted Extraction (MAE) This protocol is based on a method optimized for extracting furocoumarins from Heracleum sosnowskyi leaves.[31]
-
Sample Preparation: Air-dry the plant material (e.g., leaves) at room temperature and grind into a fine powder.
-
Extraction Setup: Place 0.1 g of the powdered plant material into a microwave-safe extraction vessel.
-
Solvent Addition: Add 2 mL of hexane (or another suitable non-polar solvent) to the vessel, achieving a 20:1 solvent-to-solid ratio. For some matrices, adding 1 mL of water can improve extraction efficiency.[31]
-
Microwave Irradiation: Subject the mixture to microwave heating under the following optimized conditions:
-
Temperature: 70 °C
-
Time: 10 minutes
-
Power: (Adjust to maintain temperature)
-
-
Sample Recovery: After extraction, allow the vessel to cool. Filter the resulting extract through a 0.22 µm filter to remove solid plant debris.
-
Storage: Store the filtrate at 4 °C in a sealed vial, protected from light, prior to analysis.
Isolation and Purification
Protocol: Solid-Phase Extraction (SPE) This protocol allows for the purification of furocoumarins from the raw extract.[31]
-
Cartridge Conditioning: Use a Strata Eco-Screen SPE cartridge (or equivalent). Condition the cartridge by passing 3 mL of n-hexane through it.
-
Sample Loading: Concentrate the raw extract obtained from MAE (e.g., 5x concentration) and load 1 mL onto the conditioned SPE cartridge.
-
Stepwise Elution: Elute the cartridge with a hexane-acetone mixture of increasing polarity to separate different furocoumarin fractions. An example elution profile is:
-
Fraction 1: 4 mL of n-hexane
-
Fraction 2: 4 mL of 2% acetone in n-hexane
-
Fractions 3-9: 1 mL of 5% acetone in n-hexane for each fraction
-
-
Fraction Collection: Collect each fraction separately. Analyze the fractions using GC-MS or HPLC to identify which ones contain the pure target compounds (e.g., pure angelicin, pure methoxsalen) or desired mixtures.
Quantification
Protocol: UPLC-MS/MS Analysis This protocol is adapted from a method for quantifying seven major furocoumarins in food samples and is suitable for high-sensitivity analysis.[21][22]
-
Chromatography System: A UPLC system coupled with a tandem mass spectrometer (MS/MS).
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Standard Preparation: Prepare calibration standards of psoralen, bergapten, xanthotoxin, angelicin, and other target furocoumarins in a suitable solvent (e.g., acetonitrile) over a linear range (e.g., 1.0-50.0 µg/ml).[32]
-
Sample Preparation: Dilute the extracted or purified sample in the initial mobile phase. Spike with an internal standard (e.g., ketoprofen-d3) to correct for matrix effects and instrumental variability.[21]
-
Injection and Analysis: Inject the sample into the UPLC-MS/MS system. Use Multiple Reaction Monitoring (MRM) mode for quantification, monitoring specific precursor-to-product ion transitions for each furocoumarin and the internal standard.
-
Data Analysis: Construct a calibration curve from the standards and quantify the concentration of each furocoumarin in the sample based on the peak area ratio relative to the internal standard.
Caption: General workflow for furocoumarin analysis.
Conclusion and Future Perspectives
Furocoumarins represent a compelling class of compounds where ancient medicinal wisdom is increasingly validated by modern scientific investigation. Their established use in traditional systems for dermatological conditions has paved the way for clinically approved photochemotherapies. The ongoing elucidation of their UV-independent mechanisms of action, particularly in modulating key signaling pathways related to inflammation and cancer, opens new avenues for therapeutic development.
For drug development professionals, the challenge lies in harnessing these potent biological activities while mitigating risks, such as phototoxicity and potential carcinogenicity.[13][15] Future research should focus on the development of novel furocoumarin derivatives with improved target specificity and reduced side effects. The creation of sophisticated drug delivery systems could also enhance efficacy by ensuring targeted release and bioavailability. By integrating ethnopharmacological knowledge with modern analytical and pharmacological techniques, furocoumarins will continue to be a valuable source of lead compounds for treating a range of human diseases.
References
- 1. naturespharmacy.substack.com [naturespharmacy.substack.com]
- 2. Furanocoumarins: Significance and symbolism [wisdomlib.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. platinumtherapylights.com [platinumtherapylights.com]
- 8. uyoungbiotech.com [uyoungbiotech.com]
- 9. dermnetnz.org [dermnetnz.org]
- 10. Bergapten: A review of its pharmacology, pharmacokinetics, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological Properties of Bergapten: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. vamedreview.org [vamedreview.org]
- 14. researchgate.net [researchgate.net]
- 15. Bergapten - Wikipedia [en.wikipedia.org]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Xanthotoxin | CAS:298-81-7 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]
- 18. Xanthotoxin: Significance and symbolism [wisdomlib.org]
- 19. Angelicin - Wikipedia [en.wikipedia.org]
- 20. Buy Angelicin | 523-50-2 [smolecule.com]
- 21. Identification and Quantitation of Furocoumarins in Popularly Consumed Foods in the U.S. Using QuEChERS Extraction Coupled with UPLC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification and Quantitation of Furocoumarins in Popularly Consumed Foods in the U.S. Using QuEChERS Extraction Coupled with UPLC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mechanisms of photosensitization by furocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Xanthotoxin (8-methoxypsoralen): A review of its chemistry, pharmacology, pharmacokinetics, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Novel Furocoumarin Derivatives Stimulate Melanogenesis in B16 Melanoma Cells by Up-Regulation of MITF and TYR Family via Akt/GSK3β/β-Catenin Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Study of Novel Furocoumarin Derivatives on Anti-Vitiligo Activity, Molecular Docking and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Amine derivatives of furocoumarin induce melanogenesis by activating Akt/GSK-3β/β-catenin signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Study of Novel Furocoumarin Derivatives on Anti-Vitiligo Activity, Molecular Docking and Mechanism of Action [mdpi.com]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. A method for quantitative determination of furanocoumarins in capsules and tablets of phytochemical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Angelicin's Photosensitizing Effects: A Technical Guide for Researchers
An in-depth exploration of the mechanisms, experimental evaluation, and therapeutic potential of Angelicin, a naturally occurring furocoumarin, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its photosensitizing properties.
Angelicin, an angular furocoumarin, has garnered significant scientific interest for its photobiological activities. When activated by ultraviolet A (UVA) radiation, Angelicin exhibits photosensitizing effects, primarily through its interaction with cellular DNA and the generation of reactive oxygen species (ROS). This technical guide delves into the core mechanisms of Angelicin's photosensitization, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Mechanism of Photosensitization
Upon exposure to UVA light, Angelicin's planar structure allows it to intercalate between DNA base pairs. This interaction, followed by photoactivation, leads to the formation of covalent monoadducts with pyrimidine bases, particularly thymine. Unlike its linear isomer psoralen, which can form both monoadducts and interstrand cross-links, Angelicin's angular geometry sterically hinders the formation of cross-links.[1] This fundamental difference results in lower phototoxicity and genotoxicity compared to psoralens, as DNA monoadducts are more readily repaired by cellular mechanisms.[2][3]
In addition to direct DNA damage, Angelicin can also induce photosensitization through a Type II photodynamic mechanism. This involves the transfer of energy from the photoexcited triplet state of Angelicin to molecular oxygen, generating highly reactive singlet oxygen and other ROS.[4][5][6] These ROS can then inflict oxidative damage on various cellular components, including lipids, proteins, and nucleic acids, contributing to cell death.
Quantitative Analysis of Angelicin's Phototoxicity
The phototoxic potential of Angelicin has been quantified in various in vitro studies. The following tables summarize key data on its impact on cell viability upon UVA irradiation.
| Cell Line | Assay | Angelicin Concentration (µM) | UVA Dose (J/cm²) | IC50 (µM) | Reference |
| Human HL-60 | MTT Assay | Not specified | 3.75 | 0.9 | [7] |
| SH-SY5Y Neuroblastoma | Cell Viability | 0, 10, 30, 50, 70, 100 | Not specified | 49.56 | [2] |
| HeLa and SiHa | Cell Viability | 40, 60, 80, 100, 120, 140, 160, 180, 200 | Not specified | Not specified | [2] |
Table 1: In Vitro Phototoxicity of Angelicin. This table presents the half-maximal inhibitory concentration (IC50) of Angelicin in different cell lines following UVA irradiation, as determined by cell viability assays.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the photosensitizing effects of Angelicin.
In Vitro Phototoxicity Assessment: 3T3 Neutral Red Uptake (NRU) Assay
This widely accepted assay assesses the phototoxic potential of a substance by comparing its cytotoxicity in the presence and absence of UVA light.
a. Cell Culture:
-
Culture Balb/c 3T3 mouse fibroblasts in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells in 96-well plates at a density that allows for sub-confluent growth at the end of the experiment.
b. Treatment and Irradiation:
-
Prepare a range of Angelicin concentrations in a suitable solvent (e.g., DMSO) and dilute in culture medium.
-
Replace the culture medium in the 96-well plates with the Angelicin solutions.
-
Incubate the plates for a defined period (e.g., 1 hour).
-
Expose one set of plates to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²), while keeping a duplicate set in the dark.[8]
c. Neutral Red Uptake and Measurement:
-
After irradiation, wash the cells and replace the treatment medium with fresh culture medium.
-
Incubate for 24 hours.
-
Add a solution of Neutral Red dye and incubate for approximately 3 hours to allow for lysosomal uptake by viable cells.
-
Wash the cells and extract the dye from the lysosomes using a destaining solution (e.g., a mixture of ethanol and acetic acid).
-
Measure the absorbance of the extracted dye using a spectrophotometer.
d. Data Analysis:
-
Calculate the cell viability for each concentration relative to the untreated control.
-
Determine the IC50 values for both the irradiated and non-irradiated conditions.
-
The Photo-Irritation-Factor (PIF) is calculated by comparing the IC50 values, with a significant difference indicating phototoxic potential.
Assessment of Angelicin-Induced Apoptosis
Apoptosis, or programmed cell death, is a key mechanism of Angelicin's photosensitizing effect. Various methods can be employed to detect and quantify apoptosis.
a. DAPI Staining for Nuclear Morphology:
-
Culture cells on coverslips and treat with Angelicin and UVA irradiation as described above.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Stain the cells with 4',6-diamidino-2-phenylindole (DAPI), a fluorescent stain that binds to DNA.
-
Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit characteristic nuclear changes such as chromatin condensation and nuclear fragmentation.
b. DNA Fragmentation Assay (ELISA):
-
Treat cells with Angelicin and UVA light.
-
Lyse the cells to release cytoplasmic and nuclear components.
-
Use a commercially available ELISA kit to quantify the amount of fragmented DNA (histone-associated DNA fragments) in the cytoplasm, which is a hallmark of apoptosis.
c. Caspase Activity Assay:
-
Treat cells as described previously.
-
Lyse the cells to release cellular proteins.
-
Use a colorimetric or fluorometric assay kit to measure the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.
Measurement of Reactive Oxygen Species (ROS) Generation
The production of ROS is a critical component of Angelicin's photodynamic activity.
a. Dichlorofluorescein Diacetate (DCFH-DA) Assay:
-
Load cells with DCFH-DA, a non-fluorescent probe that becomes fluorescent upon oxidation by ROS.
-
Treat the cells with Angelicin and expose them to UVA light.
-
Measure the increase in fluorescence using a fluorescence plate reader or flow cytometer. The intensity of the fluorescence is proportional to the amount of intracellular ROS.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of Angelicin photosensitization.
Caption: Angelicin-induced apoptotic signaling pathways.
Caption: Workflow for the 3T3 NRU phototoxicity assay.
Conclusion
Angelicin presents a compelling profile as a photosensitizing agent with distinct advantages over other furocoumarins like psoralen, notably its reduced phototoxicity. Its dual mechanism of action, involving both direct DNA damage and ROS-mediated oxidative stress, leads to effective induction of apoptosis in target cells. The experimental protocols and data presented in this guide offer a foundational framework for researchers to further investigate and harness the therapeutic potential of Angelicin in photodynamic therapy and other light-activated treatments. Further research into optimizing delivery systems and exploring its efficacy in in vivo models will be crucial for translating its promising preclinical findings into clinical applications.
References
- 1. Thio and Seleno Derivatives of Angelicin as Efficient Triplet Harvesting Photosensitizers: Implications in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. The effect of psoralens and angelicins on proteins in the presence of UV-A irradiation [inis.iaea.org]
- 5. researchgate.net [researchgate.net]
- 6. Methods for the detection of reactive oxygen species - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. A comparison between skin-photosensitizing (344 nm) activities of 8-methoxypsoralen and angelicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iivs.org [iivs.org]
Angelicin's Molecular Interactions: A Technical Guide to its Engagement with DNA and Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelicin, a naturally occurring angular furocoumarin, has garnered significant scientific interest due to its diverse photobiological activities. Unlike its linear isomer psoralen, which forms both monoadducts and interstrand cross-links with DNA upon photoactivation, angelicin primarily forms monofunctional adducts.[1][2][3] This distinct mechanism of action reduces its phototoxicity and mutagenicity compared to psoralens, making it and its derivatives promising candidates for photochemotherapy, particularly in the treatment of skin diseases like psoriasis and certain cancers.[1][4][5] This technical guide provides an in-depth exploration of the molecular interactions of angelicin with DNA and proteins, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to support further research and drug development efforts.
Interaction with DNA
The primary mechanism of angelicin's biological activity involves its interaction with DNA, a process that is significantly enhanced by ultraviolet A (UVA) irradiation. This interaction can be broadly categorized into two phases: intercalation in the dark and covalent photobinding upon UV exposure.
Dark Interaction: Intercalation
In its ground state, the planar structure of angelicin allows it to intercalate between the base pairs of the DNA double helix.[4] This non-covalent interaction is a prerequisite for the subsequent photochemical reaction. The affinity of angelicin and its derivatives for DNA in the dark can be quantified by their association constants.
Photobinding: Formation of Covalent Monoadducts
Upon exposure to long-wave UV light (320-400 nm), angelicin becomes photoactivated and can form covalent bonds with pyrimidine bases in DNA, primarily thymine and cytosine.[4][6] This reaction is a C4-photocycloaddition involving the 3,4 or 4',5' double bonds of angelicin and the 5,6 double bond of the pyrimidine base.[4] Due to its angular geometry, angelicin can only form monoadducts, unlike the linear psoralens which can form both monoadducts and interstrand cross-links.[1][2][3] The formation of these bulky monoadducts inhibits critical cellular processes such as DNA replication and transcription, ultimately leading to cytotoxic effects in proliferating cells.[4]
Caption: Angelicin's mechanism of DNA interaction, from intercalation to photoadduct formation.
Quantitative Data on Angelicin-DNA Interaction
The efficiency of angelicin and its derivatives in binding to DNA is a critical determinant of their biological activity. The following table summarizes key quantitative data from various studies.
| Compound | Association Constant (K) with DNA (M⁻¹) | Photobinding to DNA (relative to Angelicin) | Reference |
| Angelicin | - | 1.0 | [5] |
| 4'-methylangelicin | Higher than angelicin | Much higher | [5] |
| 4,4'-dimethylangelicin | Higher than angelicin | Much higher | [5] |
| 4',5-dimethylangelicin | Higher than angelicin | Much higher | [5] |
| 8-methoxypsoralen (8-MOP) | - | Higher than angelicin | [5] |
Interaction with Proteins
Angelicin's interactions are not limited to DNA. It also binds to various proteins, which can influence its pharmacokinetics and contribute to its broader biological effects.
Serum Albumin Binding
Like many drugs, furocoumarins, including angelicin, bind to plasma proteins, primarily human serum albumin (HSA).[7] This binding is reversible and influences the distribution, metabolism, and excretion of the compound. The extent of binding is related to the physicochemical properties of the furocoumarin, such as its water solubility.[7] Studies have shown high levels of protein binding for various furocoumarins, ranging from 84% to 97%.[7]
| Furocoumarin | Association Constant (Ka) with Albumin (M⁻¹) | Number of Binding Sites (n) on Albumin | Reference |
| Angelicin | - | - | [7] |
| 8-methoxypsoralen | 1.2 x 10⁴ | 1-2.4 | [7] |
| 4,5',8-trimethylpsoralen | 1.9 x 10⁵ | 1-2.4 | [7] |
Influence on Signaling Pathways
Angelicin has been shown to modulate several key signaling pathways involved in inflammation, apoptosis, and cell proliferation.
-
NF-κB and MAPK Pathways: Angelicin exhibits anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways.[8] It can suppress the phosphorylation and nuclear translocation of NF-κB and inhibit the phosphorylation of p38 and JNK.[8]
-
Apoptotic Pathways: In cancer cells, angelicin can induce apoptosis.[1][8] It has been shown to downregulate anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, while activating pro-apoptotic caspases such as caspase-9 and caspase-3.[8]
-
STAT3 Signaling Pathway: Angelicin can regulate macrophage polarization by modulating the STAT3 signaling pathway, which has implications for its use in inflammatory conditions like osteoarthritis.[9]
Caption: Angelicin's modulatory effects on key cellular signaling pathways.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the interaction of angelicin with DNA and proteins.
Determination of DNA Binding by Equilibrium Dialysis
This technique is used to measure the binding affinity of angelicin and its derivatives to DNA in the dark.
Protocol:
-
Prepare a series of solutions containing a fixed concentration of DNA and varying concentrations of the tritium-labeled furocoumarin in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Place the DNA-furocoumarin solutions in one compartment of a dialysis cell, separated by a semi-permeable membrane from the other compartment containing only the buffer.
-
Allow the system to reach equilibrium by gentle shaking at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24-48 hours).
-
After equilibrium, take aliquots from both compartments and measure the radioactivity using a liquid scintillation counter.
-
Calculate the concentration of free and bound furocoumarin.
-
Analyze the data using a Scatchard plot to determine the association constant (K) and the number of binding sites (n).
Caption: Workflow for determining DNA binding affinity using equilibrium dialysis.
Analysis of DNA Photoadduct Formation
This protocol is used to induce and analyze the formation of covalent adducts between angelicin and DNA upon UVA irradiation.
Protocol:
-
Prepare a solution of DNA and angelicin in a suitable buffer.
-
Irradiate the solution with a UVA light source (e.g., 365 nm) for a defined period. Control samples should be kept in the dark.
-
After irradiation, precipitate the DNA to remove unbound angelicin.
-
To identify the adducts, the DNA can be hydrolyzed (e.g., using acid or enzymatic digestion) to its constituent bases and nucleosides.
-
The resulting mixture is then analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection, or Mass Spectrometry (MS) to separate and identify the angelicin-pyrimidine monoadducts.[6]
Protein Binding Analysis by Equilibrium Dialysis
Similar to DNA binding, this method quantifies the interaction between angelicin and proteins like human serum albumin.
Protocol:
-
The protocol is analogous to the one described for DNA binding.
-
A solution of human serum albumin (or other protein of interest) is used instead of DNA.
-
Tritium-labeled angelicin is used to facilitate the quantification of bound and free ligand.
-
Data analysis is performed using a Scatchard plot to determine the association constant (Ka) and the number of binding sites (n) on the protein.[7]
Conclusion
Angelicin's unique photochemical and biological properties, centered around its ability to form DNA monoadducts and modulate key cellular signaling pathways, make it a compelling molecule for therapeutic development. This guide has provided a comprehensive overview of its interactions with DNA and proteins, supported by quantitative data and detailed experimental frameworks. A thorough understanding of these fundamental molecular interactions is crucial for the rational design of new angelicin derivatives with enhanced efficacy and safety profiles for the treatment of a range of diseases. Future research should continue to explore the nuances of these interactions and their downstream biological consequences to fully unlock the therapeutic potential of this fascinating furocoumarin.
References
- 1. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Angelicin—A Furocoumarin Compound With Vast Biological Potential [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Angelicin - Wikipedia [en.wikipedia.org]
- 5. 4'-Methylangelicins: new potential agents for the photochemotherapy of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical basis of the photosensitizing activity of angelicins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-protein interaction: plasma protein binding of furocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Angelicin Alleviates Post-Trauma Osteoarthritis Progression by Regulating Macrophage Polarization via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Angelicin Solubility: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility of Angelicin, a naturally occurring furocoumarin with significant therapeutic potential. Understanding the solubility of Angelicin in various solvents is critical for its application in preclinical and clinical research, impacting everything from in vitro assay design to formulation development for in vivo studies. This document outlines quantitative solubility data, detailed experimental methodologies for solubility determination, and explores the key signaling pathways influenced by Angelicin, providing a crucial resource for researchers in the field.
Quantitative Solubility of Angelicin
Angelicin exhibits varied solubility across different solvent systems. Its solubility is highest in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), with moderate solubility in ethanol. As expected for a poorly water-soluble compound, its solubility in aqueous buffers is limited. The following table summarizes the available quantitative solubility data for Angelicin.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~5 | ~26.85 | - |
| Dimethylformamide (DMF) | ~2 | ~10.74 | - |
| Ethanol | ~1 | ~5.37 | - |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | ~2.68 | For aqueous solutions, it is recommended to first dissolve Angelicin in DMSO and then dilute with the aqueous buffer. Aqueous solutions are not recommended for storage for more than one day. |
| Water | Very slightly soluble | - | Qualitative data indicates low aqueous solubility. |
Molecular Weight of Angelicin: 186.16 g/mol
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. Both kinetic and equilibrium solubility assays are commonly employed in drug discovery. Below are detailed methodologies that can be adapted for determining the solubility of Angelicin.
Kinetic Solubility Assay (High-Throughput Screening)
This method is suitable for rapid screening of compound solubility, often in the early phases of drug discovery. It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer.
Workflow for Kinetic Solubility Assay:
Angelicin: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelicin, a naturally occurring furocoumarin, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. As with any compound intended for research or therapeutic development, a thorough understanding of its stability profile is paramount to ensure the reliability of experimental results and the safety and efficacy of potential drug products. This technical guide provides an in-depth overview of the stability of Angelicin, outlining recommended storage conditions, degradation pathways, and analytical methodologies for its assessment.
Physicochemical Properties
Angelicin is a crystalline solid with the chemical formula C₁₁H₆O₃ and a molecular weight of 186.16 g/mol . It is sparingly soluble in aqueous buffers but shows solubility in organic solvents such as ethanol, DMSO, and dimethylformamide.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₆O₃ | [1] |
| Molecular Weight | 186.16 g/mol | [1] |
| Physical Form | Crystalline solid | [1] |
| Solubility in Ethanol | ~1 mg/mL | [1] |
| Solubility in DMSO | ~5 mg/mL | [1] |
| Solubility in Dimethylformamide | ~2 mg/mL | [1] |
| Solubility in 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Maximum UV Absorbance (λmax) | 247, 299 nm | [1] |
Stability Profile and Degradation
The stability of Angelicin is influenced by several environmental factors, including light, temperature, pH, and humidity. As a furocoumarin, Angelicin is particularly susceptible to photodegradation.
Photostability
Exposure to light, especially ultraviolet (UV) radiation, is a critical factor in the degradation of Angelicin. This photosensitivity is a common characteristic of furanocoumarins and can lead to the formation of various degradation products. Therefore, it is crucial to protect Angelicin from light during storage and handling to maintain its integrity.
Effect of Temperature
Effect of pH
The pH of the environment can also impact the stability of Angelicin. Although detailed studies on the effect of a wide range of pH values on Angelicin's stability are limited, it is generally advisable to maintain a neutral pH for solutions unless specific experimental conditions require otherwise.
Effect of Humidity
Moisture can contribute to the degradation of solid Angelicin. It is recommended to store the compound in a dry environment to prevent hydrolysis and other moisture-related degradation pathways.
Recommended Storage Conditions
To ensure the long-term stability and quality of Angelicin, the following storage conditions are recommended:
| Parameter | Condition |
| Temperature | -20°C is commonly recommended for long-term storage.[1][2] |
| Light | Protect from light at all times. Use amber vials or store in the dark.[2] |
| Humidity | Store in a dry, well-ventilated place. Keep container tightly sealed.[2][3] |
| Atmosphere | For stock solutions in organic solvents, purging with an inert gas is advisable.[1] |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles of solutions.[2] |
Under these conditions, Angelicin as a solid is reported to be stable for at least four years.[1] Aqueous solutions of Angelicin are not recommended for storage for more than one day.[1]
Experimental Protocols for Stability Assessment
A comprehensive assessment of Angelicin's stability involves forced degradation studies and the use of a stability-indicating analytical method.
Forced Degradation Studies
Forced degradation, or stress testing, is essential to identify potential degradation products and establish the degradation pathways of Angelicin. These studies also help in developing and validating a stability-indicating analytical method.
General Protocol for Forced Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of Angelicin in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the Angelicin solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the Angelicin solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the Angelicin solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample and a solution of Angelicin to dry heat (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a solution of Angelicin to a light source capable of emitting both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The extent of degradation is typically targeted to be in the range of 5-20%.
Stability-Indicating HPLC Method
A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for accurately quantifying the decrease in Angelicin concentration and detecting the formation of degradation products without interference.
Example HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a suitable buffer.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at the λmax of Angelicin (e.g., 299 nm).
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C).
Method Validation: The stability-indicating method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.
Signaling Pathways and Biological Implications of Stability
Angelicin is known to exert its biological effects through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The stability of Angelicin is critical, as its degradation could lead to a loss of this activity or the formation of degradation products with altered or even adverse biological effects.
NF-κB Signaling Pathway
Angelicin has been shown to inhibit the NF-κB signaling pathway, which plays a central role in inflammation and cancer.
References
Angelicin: A Comprehensive Safety and Toxicity Profile for Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Angelicin, a naturally occurring angular furanocoumarin, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. As with any compound intended for potential therapeutic use, a thorough understanding of its safety and toxicity profile is paramount. This technical guide provides a comprehensive overview of the known safety and toxicity data for Angelicin, compiled from a wide range of preclinical studies. The information is presented to aid researchers, scientists, and drug development professionals in making informed decisions regarding the future investigation and potential clinical application of Angelicin.
This guide summarizes key toxicological endpoints, including acute and chronic toxicity, phototoxicity, genotoxicity, and carcinogenicity. Detailed experimental protocols for pivotal studies are provided to ensure reproducibility and facilitate further research. Quantitative data are presented in clear, tabular formats for ease of comparison. Additionally, signaling pathways implicated in Angelicin's mechanism of action and toxicity are visualized using Graphviz diagrams to provide a clear conceptual framework.
Introduction to Angelicin
Angelicin (2H-Furo[2,3-h]chromen-2-one) is an isomer of psoralen, another well-studied furanocoumarin. Unlike the linear structure of psoralen, Angelicin possesses an angular configuration, which significantly influences its photochemical and biological properties. It is found in various plant species, notably in the Apiaceae and Fabaceae families. While structurally similar to psoralen, Angelicin generally exhibits lower phototoxicity, a characteristic that has made it an attractive candidate for therapeutic development.
Toxicological Profile
Acute Toxicity
Acute toxicity studies are fundamental in determining the potential for adverse effects following a single high dose of a substance. For Angelicin, acute toxicity has been evaluated in rodent models.
| Parameter | Species | Route of Administration | Value | Observations |
| LD₅₀ | Rat | Oral | 322 mg/kg[1] | Alteration in circadian rhythm, ataxia, and analgesia.[1] |
| LD₅₀ | Mouse | Intraperitoneal | 254 mg/kg | - |
| LD₅₀ | Rat | Intraperitoneal | 165 mg/kg | - |
Sub-chronic and Chronic Toxicity
No specific No-Observed-Adverse-Effect-Level (NOAEL) values from repeated-dose oral, dermal, or inhalation toxicity studies on Angelicin have been identified in the public domain. Standardized studies following OECD guidelines are recommended to establish a definitive NOAEL for Angelicin.
Cytotoxicity
Angelicin has demonstrated cytotoxic effects in various cell lines, which is a key aspect of its anti-cancer potential. However, this also highlights the need for careful dose consideration to minimize off-target effects.
| Cell Line | Assay | Endpoint | Value |
| Human Neuroblastoma (SH-SY5Y) | MTT Assay | IC₅₀ (48h) | 49.56 µM[2] |
| Murine Gammaherpesvirus 68 (MHV-68) | - | IC₅₀ (RTA gene expression inhibition) | 28.95 µM |
| Bone Marrow Macrophages (BMMs) | CCK-8 Assay | - | No toxic effect at ≤ 30 µmol/L[3] |
Phototoxicity
As a furanocoumarin, Angelicin is a photosensitizing agent. Upon exposure to ultraviolet A (UVA) radiation, it can induce phototoxicity. However, it is generally considered to be less phototoxic than its linear isomer, psoralen.
Experimental Workflow: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD 432)
Caption: Workflow for the 3T3 NRU Phototoxicity Test.
Genotoxicity
Angelicin has been shown to be photomutagenic, meaning it can induce mutations in the presence of UVA light. In the dark, its mutagenic potential is less clear, with some studies showing positive and others negative results.
Experimental Workflow: In Vitro Micronucleus Assay
Caption: Workflow for the In Vitro Micronucleus Assay.
Carcinogenicity
Studies in mice have shown that Angelicin, when applied to the skin in combination with UVA radiation, can induce skin cancers. However, when administered alone without UVA radiation, it did not show carcinogenic effects in the same models.
Signaling Pathways in Angelicin Toxicity and Efficacy
The biological effects of Angelicin, both therapeutic and toxic, are mediated through its interaction with various cellular signaling pathways.
Apoptosis Signaling Pathway
Angelicin has been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Angelicin-induced apoptosis signaling pathways.
NF-κB Signaling Pathway
Angelicin has been reported to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. This inhibition is thought to contribute to Angelicin's anti-inflammatory effects.
Caption: Inhibition of the NF-κB signaling pathway by Angelicin.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another important signaling cascade involved in inflammation and cell proliferation that is modulated by Angelicin.
Caption: Modulation of the MAPK signaling pathway by Angelicin.
Detailed Experimental Protocols
Acute Oral Toxicity - LD₅₀ Determination in Rats (Up-and-Down Procedure - OECD 425)
-
Test Animals: Healthy, young adult nulliparous, non-pregnant female rats.
-
Housing: Housed individually with controlled temperature, humidity, and light cycle.
-
Dosing: Angelicin is administered orally by gavage. Dosing is sequential, with the dose for each subsequent animal adjusted up or down based on the outcome for the previous animal.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Data Analysis: The LD₅₀ is calculated using the maximum likelihood method.
In Vitro Cytotoxicity - MTT Assay
-
Cell Culture: Plate cells (e.g., SH-SY5Y) in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of Angelicin and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, the concentration of Angelicin that inhibits cell viability by 50%.
Phototoxicity - 3T3 Neutral Red Uptake (NRU) Assay (OECD 432)
-
Cell Culture: Seed Balb/c 3T3 fibroblasts in two 96-well plates and incubate for 24 hours.
-
Treatment: Treat both plates with a range of Angelicin concentrations for 1 hour.
-
Irradiation: Expose one plate to a non-toxic dose of UVA light, while keeping the other plate in the dark.
-
Incubation: Replace the treatment medium and incubate both plates for another 24 hours.
-
NRU Staining: Add Neutral Red solution and incubate for 3 hours.
-
Extraction and Measurement: Extract the dye and measure the absorbance.
-
Data Analysis: Compare the IC₅₀ values from the irradiated and non-irradiated plates to determine the photo-irritancy factor (PIF).
Genotoxicity - In Vivo Micronucleus Assay in Mouse Bone Marrow (OECD 474)
-
Test Animals: Young adult mice.
-
Dosing: Administer Angelicin, typically via oral gavage or intraperitoneal injection, at multiple dose levels. Include positive and negative control groups.
-
Bone Marrow Collection: Euthanize animals at appropriate time points after dosing and collect bone marrow from the femurs.
-
Slide Preparation: Prepare bone marrow smears on microscope slides.
-
Staining: Stain the slides with a dye that differentiates polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs) and allows for visualization of micronuclei (e.g., Giemsa).
-
Analysis: Score the frequency of micronucleated PCEs in at least 2000 PCEs per animal.
-
Data Analysis: Statistically compare the frequency of micronucleated PCEs in the treated groups to the negative control group.
Conclusion and Future Directions
The available data suggest that Angelicin has a more favorable safety profile than its linear isomer, psoralen, particularly with regard to phototoxicity. However, it is not without toxicological concerns. Its phototoxicity and photomutagenicity, although lower than psoralen, are still significant and require careful consideration in any potential therapeutic application.
The primary data gaps in the toxicological profile of Angelicin are the lack of publicly available NOAEL values from standardized repeated-dose toxicity studies (oral, dermal, and inhalation) and comprehensive reproductive and developmental toxicity studies. The execution of these studies, following established OECD guidelines, is crucial for a complete risk assessment and for guiding the design of future clinical trials.
References
Angelicin: A Technical Guide to its History, Discovery, and Scientific Core
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Angelicin (Isopsoralen), an angular furanocoumarin with a rich history and a wide array of biological activities. This document details its discovery, chemical properties, biosynthesis, and mechanisms of action, with a focus on its photochemotherapeutic potential. It is designed to serve as a foundational resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
History and Discovery
The use of plants containing furanocoumarins like Angelicin dates back to ancient civilizations. As early as 3000 BC, ancient Egyptians utilized the sap of local Apiaceae plants in combination with sunlight to treat vitiligo. Similarly, Indian tribes used Psoralea corylifolia, which contains Angelicin's isomer, psoralen, for similar purposes. The name "Angelicin" is derived from the plant Angelica archangelica, a species used in medieval Europe as a purported remedy for various ailments.[1]
While its presence in traditional medicine is ancient, the systematic study of the furocoumarin group, including Angelicin, began in the mid-20th century.[2][3] These studies led to the isolation and characterization of Angelicin as the parent compound of the angular furanocoumarins. It is structurally defined as a benzapyra-2-one fused with a furan moiety at the 7,8-position.[1] Angelicin is naturally found in various plant species, particularly within the Apiaceae (e.g., Angelica archangelica) and Fabaceae families (e.g., Bituminaria bituminosa).[1][4]
Chemical and Physical Properties
Angelicin is a pale yellow crystalline solid with a planar tricyclic structure.[1] This planarity is crucial for its ability to intercalate with biological macromolecules like DNA. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2H-Furo[2,3-h][5]benzopyran-2-one | [1] |
| Other Names | Isopsoralen, 2H-furo[2,3-h]chromen-2-one | [1] |
| CAS Number | 523-50-2 | [1] |
| Molecular Formula | C₁₁H₆O₃ | [1] |
| Molar Mass | 186.166 g·mol⁻¹ | [1] |
| Melting Point | 134 °C | [1] |
| Boiling Point | 362.6 °C | [1] |
| Solubility | 10 mM in DMSO; 20 mg/L in water | [1] |
| log P | 1.97 | [1] |
| UV Absorption Max | 300 nm | [1] |
| Skin Permeability (LogKp) | -2.46 | [1] |
Synthesis
Biosynthesis in Plants
The biosynthesis of Angelicin is a branch of the furanocoumarin pathway, originating from the shikimic acid pathway.[1] The process begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic steps to p-coumaric acid. This is then hydroxylated to form umbelliferone, a critical intermediate that serves as the precursor for both linear furanocoumarins (like psoralen) and angular furanocoumarins (like Angelicin).[1][6]
The divergence occurs with the prenylation of the umbelliferone molecule. Prenylation at the C6 position leads to the linear psoralen pathway, while prenylation at the C8 position by umbelliferone dimethylallyltransferase (U8DT) forms osthenol, committing the molecule to the angular Angelicin pathway.[7] Subsequent cyclization and oxidation steps, catalyzed by cytochrome P450 enzymes such as Angelicin synthase, yield the final Angelicin structure.[1][2]
Caption: Biosynthesis pathway of Angelicin from L-Phenylalanine.
Chemical Synthesis
Several chemical synthesis routes for Angelicin and its derivatives have been developed. A common strategy starts with 7-hydroxycoumarin (umbelliferone). One reported method involves a C-propenation-O-vinylation sequence followed by a ring-closing metathesis reaction to construct the furan ring onto the coumarin core, yielding Angelicin in good overall yields. Other approaches involve the construction of substituted angelicins by refluxing hydroxycoumarinyl ketones with methyl γ-bromocrotonate.
Biological Activities and Mechanism of Action
Angelicin exhibits a broad spectrum of biological activities, including photochemotherapeutic, anti-cancer, anti-inflammatory, and pro-osteogenic effects.
Photochemotherapeutic Activity
The most studied property of Angelicin is its photoreactivity, which forms the basis of psoralen plus ultraviolet A (PUVA) photochemotherapy.[1] Unlike its linear isomer psoralen, which can form both monoadducts and DNA interstrand cross-links upon UVA irradiation, the angular structure of Angelicin sterically hinders the formation of cross-links.[2]
Upon exposure to long-wave UV light (around 365 nm), the planar Angelicin molecule intercalates between the base pairs of DNA. The absorbed photon energy excites Angelicin, leading to a C₄-photocycloaddition reaction between the 3,4 or 4',5' double bonds of Angelicin and the 5,6 double bond of pyrimidine bases (primarily thymine).[1] This results in the formation of a stable, covalent DNA monoadduct.[2] These monoadducts disrupt the DNA template, inhibiting DNA replication and transcription, which ultimately suppresses the proliferation of hyperproliferative cells, such as those in psoriasis lesions.[1] Because these monoadducts are more readily repaired by cellular mechanisms than cross-links, Angelicin is considered to have lower phototoxicity and mutagenicity compared to psoralen.[2]
Caption: Mechanism of Angelicin in PUVA photochemotherapy.
While PUVA therapy using psoralens is well-established for severe psoriasis, specific clinical trial data for Angelicin in this indication is limited.[8][9][10] Psoralen was historically favored for its clinical effects, though concerns about long-term side effects like skin cancer risk have emerged.[2]
Anti-Cancer Activity
Angelicin has demonstrated anti-cancer properties against multiple cell lines, including liver, lung, and neuroblastoma cancer cells.[2][11] Its mechanisms include:
-
Induction of Apoptosis: It can trigger programmed cell death through both the intrinsic (mitochondrial-dependent) and extrinsic pathways.[2][11]
-
Inhibition of Signaling Pathways: Angelicin functions as an inhibitor of the NF-κB and MAPK signaling pathways, which are often dysregulated in cancer.[3] It actively blocks the phosphorylation of IκBα and p65, preventing the nuclear translocation of NF-κB. It also inhibits the phosphorylation of p38 and JNK in the MAPK pathway.[3]
-
Inhibition of Tubulin Polymerization: Angelicin can inhibit the formation of microtubules, which are essential for cell division, to a greater degree than psoralen.[2]
Anti-Inflammatory Activity
By inhibiting the NF-κB and MAPK pathways, Angelicin exerts significant anti-inflammatory effects.[3] It has been shown to reduce the production of pro-inflammatory cytokines and has demonstrated neuroprotective effects in inflamed microglia cells.[3] These properties suggest its potential for treating inflammatory-related respiratory and neurodegenerative diseases.[2]
Caption: Angelicin's inhibition of MAPK and NF-κB signaling pathways.
Other Biological Activities
-
Pro-osteogenic Effects: Angelicin promotes bone remodeling by stimulating osteoblasts and activating the TGF-β/BMP and Wnt/β-catenin pathways.[2]
-
Antiviral Activity: It has been shown to suppress the lytic replication of γ-herpesviruses.[2]
-
CYP450 Inhibition: Angelicin can inhibit cytochrome P450 enzymes, which are involved in drug metabolism. This property is significant for potential drug-drug interactions.[1][2]
Quantitative Biological Data
The following tables summarize key quantitative data regarding the biological activity of Angelicin.
Table 5.1: In Vitro Anti-Cancer and Anti-Viral Activity
| Target/Cell Line | Activity | Value | Reference |
| γ-herpesvirus (MHV-68) | RTA gene expression inhibition | IC₅₀ = 28.95 μM | |
| Tubulin Polymerization | Inhibition | IC₅₀ = 7.92 ± 1.9 μM | [2] |
| Osteosarcoma (MG63) | Proliferation Inhibition (72h) | Significant at 50 & 200 µmol/L | [12] |
| Osteosarcoma (MG63) | Apoptosis Induction (24h) | Dose-dependent at 50 & 200 µmol/L | [12] |
Table 5.2: In Vivo Anti-Cancer Activity (Osteosarcoma Rat Model)
| Treatment (High Dose) | Parameter | Inhibition Rate | Reference |
| Isopsoralen (Angelicin) | Tumor Volume | 66.96% | [8] |
| Isopsoralen (Angelicin) | Tumor Weight | 47.87% | [8] |
Table 5.3: Molecular Target Binding Affinity
| Target Protein | Binding Energy (kcal/mol) | Reference |
| Estrogen Receptor Alpha (ERα) | -12.01 | [8] |
| Progesterone Receptor (PR) | -11.63 | [8] |
| Epidermal Growth Factor Receptor (EGFR) | -12.60 | [8] |
| Mammalian Target of Rapamycin (mTOR) | -13.64 | [8] |
Note: Pharmacokinetic (ADME) data for Angelicin, such as bioavailability and half-life, are not extensively reported in the literature.
Key Experimental Protocols
This section provides detailed methodologies for common experiments used to characterize the biological activity of Angelicin.
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effect of Angelicin on cultured cells.
-
Cell Seeding: Seed cells (e.g., HepG2 liver cancer cells) in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of Angelicin in DMSO. Dilute the stock solution with culture medium to achieve final concentrations ranging from 10 µM to 200 µM. Replace the medium in each well with 100 µL of the medium containing the respective Angelicin concentration. Include a vehicle control (DMSO only) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[11] Add 10 µL of the MTT stock solution to each well (final concentration 0.45-0.5 mg/mL).[9][11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[11]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS, 40% DMF in 2% acetic acid) to each well to dissolve the formazan crystals.[11][13]
-
Absorbance Reading: Mix gently on an orbital shaker to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Western Blot for NF-κB Pathway Activation
This protocol is used to measure the effect of Angelicin on the phosphorylation and translocation of key proteins in the NF-κB pathway.
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and grow to 70-80% confluency. Treat cells with an inflammatory stimulus (e.g., LPS) in the presence or absence of various concentrations of Angelicin for a specified time (e.g., 30 minutes).
-
Protein Extraction:
-
Cytosolic & Nuclear Fractionation: Wash cells with ice-cold PBS. Lyse the cells using a hypotonic buffer and centrifuge to pellet the nuclei. Collect the supernatant (cytosolic fraction). Resuspend the nuclear pellet in a high-salt nuclear extraction buffer, vortex, and centrifuge to collect the supernatant (nuclear fraction). Use a commercial nuclear extraction kit for optimized results.
-
Total Protein: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-Lamin B1 for nuclear fraction control, anti-β-actin for cytosolic/total control).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels. Compare p65 levels in the nuclear vs. cytosolic fractions to assess translocation.
Caption: General workflow for Western Blot analysis of NF-κB translocation.
Conclusion and Future Directions
Angelicin is a naturally occurring furanocoumarin with a compelling profile of biological activities, rooted in a long history of traditional use. Its primary photochemical mechanism—forming DNA monoadducts—distinguishes it from its more toxic isomer, psoralen, suggesting a potentially safer profile for photochemotherapeutic applications. Furthermore, its demonstrated anti-cancer and anti-inflammatory activities through the modulation of key signaling pathways like NF-κB and MAPK highlight its potential as a lead compound for the development of new therapeutics.
Future research should focus on several key areas. Comprehensive in vivo pharmacokinetic and ADME studies are needed to understand its bioavailability and metabolic fate, which are critical for clinical translation.[2] While preclinical data is promising, well-designed clinical trials are necessary to establish its efficacy and safety in human diseases like psoriasis, inflammatory disorders, and cancer. Finally, the synthesis and evaluation of novel Angelicin derivatives may lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties, further unlocking the therapeutic potential of the angular furanocoumarin scaffold.[2]
References
- 1. Angelicin - Wikipedia [en.wikipedia.org]
- 2. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angelicin—A Furocoumarin Compound With Vast Biological Potential - University of Nottingham Ningbo China [research.nottingham.edu.cn:443]
- 4. Buy Angelicin | 523-50-2 [smolecule.com]
- 5. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Allicin ameliorates imiquimod-induced psoriasis-like skin inflammation via disturbing the interaction of keratinocytes with IL-17A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PUVA and anthraline therapy of psoriasis, a clinical, histological and autoradiographic comparison] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PUVA for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dermnetnz.org [dermnetnz.org]
- 11. Angelicin inhibits liver cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ADVANCES IN PSORIASIS TREATMENT: COMBINING BIOLOGIC AGENTS WITH PUVA | CONFERENCE ON INTERNATIONAL SCIENTIFIC DEVELOPMENTS: INSIGHTS INTO MODERN SCIENCE AND INNOVATIVE PRACTICES [insightpublishing.org]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Angelicin In Vitro Anti-Cancer Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Angelicin, a naturally occurring furocoumarin, has garnered significant attention in oncological research for its potential as an anti-cancer agent. In vitro studies have demonstrated its efficacy in inhibiting proliferation, inducing apoptosis, and impeding the migration and invasion of various cancer cell lines. This document provides a comprehensive overview of the protocols and data from these studies to guide researchers in the design and execution of their own investigations into the anti-cancer properties of Angelicin.
Data Presentation
The anti-proliferative activity of Angelicin is commonly quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines and incubation times. The following table summarizes reported IC50 values for Angelicin in several human cancer cell lines.
| Cancer Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 24 | 38.2 | [1] |
| SiHa | Cervical Cancer | 24 | Not specified (IC30 = 36.6 µM) | [1] |
| HepG2 | Liver Cancer | 48 | 90 ± 6.565 | [2] |
| Huh-7 | Liver Cancer | 48 | 60 ± 4.256 | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | >150 (no significant cytotoxicity) | [3][4] |
Note: IC50 values can be influenced by various experimental factors, including cell density, passage number, and assay methodology. Therefore, it is recommended that researchers determine the IC50 for their specific cell line and experimental conditions.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize the anti-cancer effects of Angelicin are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Angelicin stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of Angelicin in complete medium.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of Angelicin (e.g., 40, 60, 80, 100, 120, 140, 160, 180, or 200 µM) and a vehicle control (DMSO, concentration not exceeding 0.1%).[1]
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells and treat with Angelicin at the determined IC50 concentration for 24-48 hours.[1]
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with Angelicin (e.g., at the IC30 concentration) for 24-48 hours.[1]
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate to understand the effect of Angelicin on signaling pathways.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, Caspase-9, PI3K, Akt, p-Akt, Cyclin B1, Cdc2, MMP-2, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Protocol:
-
After treatment with Angelicin, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer, typically 1:1000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using ECL reagents and an imaging system.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to study directional cell migration in vitro.
Materials:
-
Cancer cells
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a wound-healing insert
-
Serum-free medium
-
Microscope with a camera
Protocol:
-
Seed cells in a plate to create a confluent monolayer.
-
Create a "scratch" in the monolayer using a pipette tip or by removing the insert.
-
Wash the cells with PBS to remove detached cells and debris.
-
Replace the medium with serum-free medium containing Angelicin at the desired concentration (e.g., 150 µM for MDA-MB-231 cells).[3][4]
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 24, 48 hours).
-
Measure the width of the scratch at different time points to quantify cell migration.
Cell Invasion Assay (Transwell Assay)
This assay assesses the ability of cancer cells to invade through an extracellular matrix barrier.
Materials:
-
Transwell inserts (typically with 8 µm pores)
-
Matrigel or other basement membrane matrix
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Protocol:
-
Coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify.
-
Seed cancer cells (e.g., 5 × 10⁴ cells) in serum-free medium in the upper chamber of the insert.
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add Angelicin at the desired concentration to the upper chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the invading cells with crystal violet.
-
Count the stained cells under a microscope in several random fields to quantify invasion.
Signaling Pathways and Visualizations
Angelicin exerts its anti-cancer effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and a general experimental workflow.
Caption: General experimental workflow for in vitro evaluation of Angelicin's anti-cancer effects.
Caption: Angelicin-induced apoptosis signaling pathways.
Caption: Modulation of PI3K/Akt and MAPK signaling pathways by Angelicin.
Conclusion
The provided application notes and protocols offer a foundational framework for the in vitro investigation of Angelicin's anti-cancer properties. The data indicates that Angelicin can inhibit the growth of various cancer cells, induce apoptosis through both intrinsic and extrinsic pathways, and affect cell cycle progression and migratory capabilities. The modulation of key signaling pathways such as PI3K/Akt and MAPK appears to be central to its mechanism of action. Researchers are encouraged to adapt and optimize these protocols for their specific experimental systems to further elucidate the therapeutic potential of Angelicin in cancer treatment.
References
Application Notes and Protocols for the Use of Angelicin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelicin is a naturally occurring furocoumarin, an isomer of psoralen, found in various plants. It has garnered significant interest in biomedical research due to its diverse biological activities, including anti-cancer, anti-inflammatory, and pro-osteogenic properties.[1] Unlike psoralen, angelicin primarily forms monoadducts with DNA upon photoactivation, leading to lower phototoxicity.[1] Its mechanism of action is multifaceted, involving the induction of apoptosis, modulation of key signaling pathways, and cell cycle arrest.[1][2] These application notes provide a comprehensive overview of the use of angelicin in cell culture experiments, including its effects on various cell lines, detailed experimental protocols, and visual representations of the signaling pathways it modulates.
Mechanism of Action
Angelicin exerts its cellular effects through several mechanisms:
-
Induction of Apoptosis: Angelicin has been shown to induce programmed cell death in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2] It modulates the expression of Bcl-2 family proteins, leading to the activation of caspases.[2]
-
Cell Cycle Arrest: The compound can arrest the cell cycle at different phases, depending on the cell line, thereby inhibiting cell proliferation.[1] For instance, it has been observed to cause G2/M phase arrest in some cancer cells.
-
Modulation of Signaling Pathways: Angelicin influences key cellular signaling pathways, including the NF-κB and MAPK pathways, which are crucial in inflammation and cancer.[1][3] By inhibiting these pathways, angelicin can reduce the expression of pro-inflammatory cytokines and other downstream targets.
Data Presentation: Effects of Angelicin on Cancer Cell Lines
The following tables summarize the quantitative effects of angelicin on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Angelicin in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| K562 | Chronic Myelogenous Leukemia | 0.41 ± 0.20 | Not Specified | Cell Viability |
| HeLa | Cervical Cancer | IC30 and IC50 determined from 40-200 µM | 24 | Cell Viability |
| SiHa | Cervical Cancer | IC30 and IC50 determined from 40-200 µM | 24 | Cell Viability |
| MG63 | Osteosarcoma | Dose-dependent decrease in viability (50-200 µM) | 24, 48, 72 | CCK-8 |
Data compiled from multiple sources.[1][4]
Table 2: Effects of Angelicin on Apoptosis and Cell Cycle
| Cell Line | Angelicin Concentration (µM) | Incubation Time (h) | Effect |
| MG63 | Dose-dependent (unspecified) | Not Specified | Increased apoptosis rate |
| HeLa | IC30 | 24 | G1/G0 phase arrest |
| SiHa | IC30 | 24 | G1/G0 phase arrest |
Data compiled from multiple sources.[4]
Signaling Pathways Modulated by Angelicin
Angelicin's biological activities are mediated through its interaction with several key signaling pathways.
Experimental Protocols
The following are detailed protocols for key experiments involving angelicin.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of angelicin on a cell line of interest.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
Angelicin stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of angelicin in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of angelicin. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[4]
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
Angelicin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of angelicin (e.g., IC50 concentration) for the specified time (e.g., 24 or 48 hours).[1]
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[7]
Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection and quantification of changes in the expression of key apoptosis-related proteins such as Bcl-2, Bax, and cleaved Caspase-3.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
Angelicin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with angelicin as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.[8]
Conclusion
Angelicin is a promising bioactive compound with well-documented anti-cancer and anti-inflammatory effects in vitro. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments to further investigate the therapeutic potential of angelicin. Careful optimization of experimental conditions for specific cell lines is recommended to ensure reproducible and reliable results.
References
- 1. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Angelicin regulates LPS-induced inflammation via inhibiting MAPK/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Network pharmacology-based research on the effect of angelicin on osteosarcoma and the underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
- 8. researchgate.net [researchgate.net]
Application Note: Angelicin as a Potent Anti-inflammatory Agent
Introduction
Angelicin is a naturally occurring furocoumarin, an angular isomer of psoralen, found in various plants of the Apiaceae and Fabaceae families.[1][2] While historically studied for its phototoxic properties, recent research has highlighted its significant potential as a therapeutic agent with diverse biological activities, including anti-cancer, anti-viral, and notably, anti-inflammatory effects.[1][3] This document provides a comprehensive overview of Angelicin's mechanism of action as an anti-inflammatory agent and detailed protocols for its experimental evaluation.
Mechanism of Action
Angelicin exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response.[4] Experimental evidence demonstrates that Angelicin effectively suppresses inflammation by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[4][5]
-
Inhibition of NF-κB Pathway: In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the NF-κB pathway is activated. Angelicin actively blocks the phosphorylation of IκBα (inhibitor of NF-κB) and the p65 subunit of NF-κB.[5][6] This inhibition prevents the degradation of IκBα and the subsequent translocation of the active NF-κB dimer into the nucleus, thereby downregulating the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[1][6]
-
Inhibition of MAPK Pathway: Angelicin has been shown to inhibit the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), two critical kinases in the MAPK pathway that are activated by inflammatory stimuli.[5][6] By blocking these pathways, Angelicin further reduces the production of inflammatory mediators. Notably, the Extracellular signal-regulated kinase (ERK) pathway, which is more involved in cell growth, appears to be unaffected by Angelicin.[1][6]
-
Modulation of Macrophage Polarization: Angelicin can influence macrophage polarization, a key process in inflammation. It has been shown to inhibit the M1 pro-inflammatory phenotype and promote the M2 anti-inflammatory phenotype, partly through the STAT3 signaling pathway.[7]
Summary of Biological Effects
Pre-treatment with Angelicin has been demonstrated to produce the following anti-inflammatory effects in both in vitro and in vivo models:
-
Significant reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-1β, IL-4, IL-5, and IL-13.[5][6][8]
-
Marked suppression of nitric oxide (NO) and reactive oxygen species (ROS) production.[6][8]
-
Reduction in the infiltration of inflammatory cells, such as neutrophils and macrophages, in tissue.[6][9]
-
Alleviation of tissue damage in models of acute lung injury and sepsis-associated liver injury.[5][8]
Data Presentation
The following tables summarize the quantitative effects of Angelicin as an anti-inflammatory agent based on published literature.
Table 1: Effect of Angelicin on Nitric Oxide (NO) Production
| Experimental Model | Inhibitor | IC50 Value (µg/mL) | Reference |
| LPS-activated RAW 264.7 Macrophages | Angelicin | 19.5 | [10] |
| LPS-activated RAW 264.7 Macrophages | Sphondin | 9.8 | [10] |
| LPS-activated RAW 264.7 Macrophages | Pimpinellin | 15.6 | [10] |
| LPS-activated RAW 264.7 Macrophages | Xanthotoxin | 16.6 | [10] |
Table 2: Summary of Angelicin's Effects on Inflammatory Markers
| Experimental Model | Treatment | Key Inflammatory Marker | Observed Effect | Reference | | :--- | :--- | :--- | :--- | | LPS-stimulated RAW 264.7 cells | Angelicin | TNF-α, IL-6 | Marked downregulation |[5] | | LPS-induced acute lung injury (mice) | Angelicin | TNF-α, IL-6 | Marked downregulation |[5] | | LPS-induced acute lung injury (mice) | Angelicin | Phospho-IκBα, Phospho-p65 | Blocked phosphorylation |[5] | | LPS-induced acute lung injury (mice) | Angelicin | Phospho-p38, Phospho-JNK | Blocked phosphorylation |[5] | | LPS-induced inflamed mouse BV2 microglia | Angelicin | Nitric Oxide (NO) | Significantly suppressed |[6] | | Sepsis-associated acute liver injury (mice) | Angelicin | IL-1β, IL-6, TNF-α mRNA | Decreased expression |[8] | | Sepsis-associated acute liver injury (mice) | Angelicin | ROS, MDA | Decreased levels |[8] |
Visualizations
Caption: General experimental workflow for in vitro evaluation of Angelicin.
Caption: Angelicin inhibits the NF-κB signaling pathway.
References
- 1. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angelicin - Wikipedia [en.wikipedia.org]
- 3. research.monash.edu [research.monash.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Angelicin regulates LPS-induced inflammation via inhibiting MAPK/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Angelicin—A Furocoumarin Compound With Vast Biological Potential [frontiersin.org]
- 7. Angelicin Alleviates Post-Trauma Osteoarthritis Progression by Regulating Macrophage Polarization via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Angelicin attenuates sepsis-associated acute liver injury via p38 MAPK inhibition and NF-κB-mediated Nrf2/Keap1 activation to suppress inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Method for Testing Angelicin's Antiviral Properties
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angelicin, a naturally occurring furocoumarin, has demonstrated significant antiviral activity against a range of viruses, including gammaherpesviruses and influenza viruses.[1][2][3] This document provides detailed protocols for testing the antiviral properties of Angelicin, including methods for evaluating its efficacy and elucidating its mechanism of action. The protocols are intended to offer a standardized framework for researchers investigating the therapeutic potential of Angelicin and its derivatives.
Overview of Angelicin's Antiviral Activity
Angelicin has been shown to inhibit the lytic replication of gammaherpesviruses, such as Epstein-Barr virus (EBV), Kaposi's sarcoma-associated herpesvirus (KSHV), and murine gammaherpesvirus 68 (MHV-68).[1][2] The proposed mechanism involves the suppression of early-stage viral gene expression, specifically targeting the RTA gene, which subsequently affects the expression of late-stage proteins like ORF45 and ORF65.[1][4] Additionally, Angelicin has been reported to modulate host signaling pathways, including NF-κB and MAPK, which are crucial for viral replication and the host immune response.[5] Furthermore, novel derivatives of Angelicin have exhibited potent anti-influenza virus activity by inhibiting the viral ribonucleoprotein (RNP) complex.[2][5]
Quantitative Data Summary
The following tables summarize the quantitative data on the antiviral activity of Angelicin and its derivatives from published studies.
Table 1: Antiviral Activity of Angelicin against Gammaherpesviruses
| Virus | Cell Line | Assay Type | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Reference |
| Murine gammaherpesvirus 68 (MHV-68) | Vero | Plaque Reduction Assay | 28.95 | >2600 | >89.8 | [2] |
Table 2: Anti-influenza Activity of Angelicin Derivative 8g
| Virus Strain | Cell Line | Assay Type | IC50 (nM) | Reference | | --- | --- | --- | --- | | Influenza A (H1N1) | MDCK | Cytopathic Effect Inhibition | 70 |[2] | | Influenza A (H3N2) | MDCK | Cytopathic Effect Inhibition | Not specified, but effective |[2] | | Influenza B | MDCK | Cytopathic Effect Inhibition | Not specified, but effective |[2] |
Experimental Protocols
Cell Culture and Virus Propagation
4.1.1. Maintenance of Cell Lines:
-
BHK-21 (Baby Hamster Kidney) and Vero (African Green Monkey Kidney) cells: These cells are suitable for the propagation and titration of gammaherpesviruses like MHV-68.[6] They should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained at 37°C in a humidified atmosphere with 5% CO2.
-
MDCK (Madin-Darby Canine Kidney) cells: These cells are commonly used for influenza virus infection and titration.[7] They are typically grown in DMEM with 10% FBS and antibiotics. For viral infection experiments, the serum concentration is often reduced or replaced with a serum-free medium containing trypsin, which is necessary for the cleavage of influenza hemagglutinin.
4.1.2. Virus Stock Preparation:
-
MHV-68: Infect BHK-21 cells at a low multiplicity of infection (MOI) of 0.05 PFU/cell.[6] After the appearance of a widespread cytopathic effect (CPE), harvest the cells and supernatant. Subject the mixture to three cycles of freezing and thawing to release the virus particles. Centrifuge at low speed to remove cell debris. The resulting supernatant is the virus stock, which should be aliquoted and stored at -80°C.
-
Influenza A and B Viruses: Infect MDCK cells at a low MOI. After 2-3 days, when CPE is evident, collect the supernatant. Centrifuge to clarify the supernatant and store the virus stock at -80°C.
Cytotoxicity Assay
The cytotoxicity of Angelicin is determined to ensure that the observed antiviral effects are not due to cell death. The MTT assay is a common method.
Protocol:
-
Seed cells (e.g., Vero or MDCK) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Angelicin in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the Angelicin dilutions to the wells. Include wells with untreated cells as a control.
-
Incubate the plate for 24-72 hours, corresponding to the duration of the antiviral assays.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is calculated as the concentration of Angelicin that reduces cell viability by 50% compared to untreated controls.
Antiviral Activity Assays
4.3.1. Plaque Reduction Assay (for Gammaherpesviruses): This assay measures the ability of a compound to inhibit the formation of viral plaques.
Protocol:
-
Seed Vero cells in 6-well plates and grow until they form a confluent monolayer.
-
Prepare serial dilutions of Angelicin.
-
Pre-treat the cell monolayers with the Angelicin dilutions for 1-3 hours.
-
Infect the cells with MHV-68 at an MOI that produces a countable number of plaques (e.g., 100 PFU/well).
-
After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing 1% methylcellulose and the corresponding concentrations of Angelicin.[6]
-
Incubate the plates for 4-6 days until plaques are visible.
-
Fix the cells with a solution of 10% formaldehyde and stain with 0.1% crystal violet.
-
Count the number of plaques in each well. The IC50 is the concentration of Angelicin that reduces the number of plaques by 50% compared to the virus-only control.
4.3.2. Viral Yield Reduction Assay: This assay quantifies the reduction in the production of infectious virus particles.
Protocol:
-
Infect cells with the virus in the presence or absence of different concentrations of Angelicin.
-
At a specific time post-infection (e.g., 24 or 48 hours), harvest the entire culture (cells and supernatant).
-
Perform three freeze-thaw cycles to release the virus.
-
Determine the viral titer in the harvested samples using a plaque assay or TCID50 assay.
-
The reduction in viral yield is calculated relative to the untreated virus control.
4.3.3. Quantitative PCR (qPCR) for Viral Genome Replication: This method measures the amount of viral DNA to assess the effect of Angelicin on viral replication.
Protocol:
-
Infect cells with the virus in the presence or absence of Angelicin.
-
At various times post-infection, harvest the cells and extract total DNA.
-
Perform qPCR using primers specific for a viral gene (e.g., ORF73 for MHV-68).[8]
-
Use a standard curve of a plasmid containing the target viral gene to quantify the number of viral genome copies.
-
Normalize the viral DNA copy number to a host housekeeping gene (e.g., GAPDH) to account for differences in cell number.
Mechanism of Action Studies
4.4.1. Western Blot Analysis: This technique is used to measure the expression levels of specific viral and host proteins.
Protocol:
-
Infect cells and treat with Angelicin as described above.
-
At the desired time points, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against viral proteins (e.g., RTA, ORF45, ORF65 for MHV-68) or host signaling proteins (e.g., phosphorylated and total forms of NF-κB p65, p38, JNK).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4.4.2. Reverse Transcription qPCR (RT-qPCR): This method is used to quantify the levels of viral and host gene transcripts.
Protocol:
-
Following infection and treatment with Angelicin, extract total RNA from the cells.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR with primers specific for the target viral genes (e.g., RTA) and host genes.
-
Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH).
4.4.3. Influenza RNP Activity Assay (Mini-Genome Assay): This assay specifically measures the activity of the influenza virus RNP complex.[3][9]
Protocol:
-
Co-transfect HEK293T cells with plasmids expressing the influenza virus polymerase subunits (PA, PB1, PB2), nucleoprotein (NP), and a viral-like RNA encoding a reporter gene (e.g., luciferase) flanked by the viral UTRs.
-
Treat the transfected cells with different concentrations of the Angelicin derivative.
-
After 24-48 hours, lyse the cells and measure the luciferase activity.
-
A decrease in luciferase activity indicates inhibition of the RNP complex.
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anti-influenza drug discovery: structure-activity relationship and mechanistic insight into novel angelicin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Focusing on the influenza virus polymerase complex: recent progress in drug discovery and assay development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Induction of Protective Immunity against Murine Gammaherpesvirus 68 Infection in the Absence of Viral Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. A Replication-Defective Gammaherpesvirus Efficiently Establishes Long-Term Latency in Macrophages but Not in B Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Angelicin Photodynamic Therapy (PDT): Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research applications of Angelicin-based Photodynamic Therapy (PDT). Included are detailed summaries of its mechanism of action, key applications, quantitative efficacy data, and standardized experimental protocols to facilitate the design and execution of studies in this promising field.
Introduction to Angelicin and Photodynamic Therapy
Angelicin is a naturally occurring furocoumarin, an angular isomer of psoralen, that has garnered significant interest as a photosensitizer for photodynamic therapy.[1][2] PDT is a non-invasive therapeutic strategy that utilizes the interplay of a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, leading to localized cell death.[3][4] Upon activation by light of a specific wavelength, Angelicin transitions to an excited triplet state.[5] This excited state then transfers its energy to surrounding molecular oxygen, generating ROS that can induce apoptosis and necrosis in target cells, such as cancer cells or pathogenic microbes.[3][6] Angelicin's ability to intercalate with DNA and form monoadducts upon photoactivation further contributes to its therapeutic effects.[3]
Key Research Applications
Angelicin PDT is being actively investigated across several key research areas:
-
Oncology: The primary application of Angelicin PDT is in cancer research. It has demonstrated efficacy in inducing apoptosis in various cancer cell lines. The localized nature of PDT minimizes damage to surrounding healthy tissues, making it an attractive alternative or adjuvant to conventional cancer therapies.[4]
-
Antimicrobial Therapy: With the rise of antibiotic resistance, antimicrobial PDT (aPDT) is emerging as a valuable alternative. Angelicin has shown potential in the photoinactivation of bacteria, including those implicated in periodontal disease.[7][8]
-
Dermatology: While research is ongoing, the principles of PDT are widely applied in dermatology for conditions such as actinic keratosis and certain types of skin cancer.[9][10] Angelicin's photosensitizing properties make it a candidate for such applications.
Mechanism of Action: Signaling Pathways
Angelicin PDT triggers cell death primarily through the induction of apoptosis, involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key signaling pathways implicated in the cellular response to Angelicin PDT include:
-
Apoptotic Pathways: Angelicin-PDT-induced ROS production leads to mitochondrial damage, triggering the release of cytochrome c and subsequent activation of the caspase cascade (caspase-9 and caspase-3), hallmark events of the intrinsic apoptotic pathway.[11] It can also influence the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[2][11]
-
NF-κB and MAPK Signaling: Angelicin has been shown to inhibit the NF-κB and MAPK signaling pathways, which are crucial regulators of inflammation and cell survival.[11][12] This inhibitory action can contribute to its anti-inflammatory and anti-cancer effects.
-
PI3K/AKT Pathway: The PI3K/AKT pathway is a critical cell survival pathway that is often dysregulated in cancer. Some studies suggest that Angelicin may exert its effects by modulating this pathway, although its role can be cell-type dependent.[13]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the efficacy of Angelicin and its derivatives in different research applications.
Table 1: In Vitro Cytotoxicity of Angelicin
| Cell Line | Assay | Concentration | Result | Reference |
| SH-SY5Y (Neuroblastoma) | Cell Viability | 0-100 µM (48h) | IC50: 49.56 µM | [2] |
| HL-60 (Leukemia) | Cell Viability | 40 & 80 µg/ml (48h) | IC50: 41.7 µg/ml | [2] |
| A549 (Lung Carcinoma) | Cell Viability | 10, 25, 50 µM (24h) | Dose-dependent decrease in viability | [2] |
| MDA-MB-231 (Breast Cancer) | Cell Proliferation | 100 µM | Inhibition of proliferation, G2/M arrest | [2] |
Table 2: Antimicrobial Activity of Angelicin
| Microorganism | Assay | Concentration | Result | Reference |
| Porphyromonas gingivalis | MIC | 3.125 µg/ml | - | [8] |
| Porphyromonas gingivalis | MBC | 50 µg/ml | - | [8] |
| P. gingivalis Biofilm | MBRC50 | 23.7 µg/ml | 50% reduction in biofilm | [8] |
| P. gingivalis Biofilm | SMIC50 | 6.5 µg/ml | 50% inhibition of metabolic activity | [8] |
Experimental Protocols
The following are detailed protocols for key experiments in Angelicin PDT research.
Protocol 1: In Vitro Angelicin Photodynamic Therapy
This protocol outlines a general procedure for evaluating the cytotoxic effects of Angelicin PDT on adherent cancer cell lines.
1. Materials:
- Angelicin (stock solution in DMSO)
- Cancer cell line of interest (e.g., A549, MDA-MB-231)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- 96-well cell culture plates
- Light source with a specific wavelength for Angelicin activation (maximum absorption ~300 nm, but longer wavelengths are often used for better tissue penetration in PDT)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
2. Procedure:
- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
- Angelicin Incubation: Prepare serial dilutions of Angelicin in complete culture medium. Remove the old medium from the wells and add 100 µL of the Angelicin-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest Angelicin concentration) and a no-treatment control. Incubate for a predetermined time (e.g., 4-24 hours) to allow for Angelicin uptake.
- Photoactivation: After incubation, wash the cells twice with PBS. Add 100 µL of fresh, phenol red-free medium. Expose the plate to the light source for a specific duration to deliver a defined light dose (J/cm²). Keep a set of plates as "dark controls" (incubated with Angelicin but not exposed to light).
- Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.
- Cell Viability Assessment (MTT Assay):
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the no-treatment control.
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol is for quantifying apoptosis induced by Angelicin PDT using Annexin V and Propidium Iodide (PI) staining.[11]
1. Materials:
- Cells treated with Angelicin PDT as described in Protocol 1 (in 6-well plates)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- PBS
- Trypsin-EDTA
- Flow cytometer
2. Procedure:
- Cell Harvesting: After the post-irradiation incubation period, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells from each treatment condition.
- Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
- Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
- Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
- Add 5 µL of Annexin V-FITC and 5 µL of PI.
- Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.
- Interpretation:
- Annexin V- / PI- : Live cells
- Annexin V+ / PI- : Early apoptotic cells
- Annexin V+ / PI+ : Late apoptotic/necrotic cells
- Annexin V- / PI+ : Necrotic cells
Protocol 3: Detection of Intracellular ROS
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS generation following Angelicin PDT.
1. Materials:
- Cells treated with Angelicin and light as in Protocol 1
- DCFH-DA stock solution (in DMSO)
- Phenol red-free culture medium
- Fluorescence microscope or plate reader
2. Procedure:
- Probe Loading: After Angelicin incubation (before light exposure), wash the cells with PBS. Add fresh, serum-free medium containing 10 µM DCFH-DA. Incubate for 30 minutes in the dark.
- Washing: Wash the cells twice with PBS to remove excess probe.
- Photoactivation: Add fresh phenol red-free medium and expose the cells to the light source.
- Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thio and Seleno Derivatives of Angelicin as Efficient Triplet Harvesting Photosensitizers: Implications in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Thio and Seleno Derivatives of Angelicin as Efficient Triplet Harvesting Photosensitizers: Implications in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodynamic Therapy of Breast Cancer in Animal Models and Their Potential Use in Clinical Trials—Role of the Photosensitizers: A Review [imrpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Use of Fluorescent Probes to Detect ROS in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for the Quantification of Angelicin in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Angelicin in plant extracts. Angelicin, a naturally occurring furanocoumarin, is of significant interest to the pharmaceutical industry due to its various biological activities, including its role as an inhibitor of the NF-κB and MAPK signaling pathways.[1] This document provides a comprehensive protocol for sample preparation, HPLC analysis, and method validation, ensuring reliable and reproducible quantification of Angelicin for research and drug development purposes.
Introduction
Angelicin is an angular furanocoumarin found in various plant species, notably from the Apiaceae and Fabaceae families, including Angelica archangelica and Psoralea corylifolia.[2] It exhibits a range of biological activities, making it a compound of interest for therapeutic applications. Accurate and precise quantification of Angelicin in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document presents a detailed HPLC method that is specific, accurate, and precise for the determination of Angelicin.
Experimental Protocols
Sample Preparation: Extraction of Angelicin from Plant Material
This protocol outlines the extraction of Angelicin from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., seeds of Psoralea corylifolia)
-
Methanol (HPLC grade)
-
Liquid Nitrogen
-
Mortar and pestle
-
Vortex mixer
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Weigh 1.0 g of the pulverized plant material into a suitable flask.
-
For enhanced extraction efficiency, freeze the material with liquid nitrogen and grind it to a fine powder using a mortar and pestle.[3]
-
Add 50 mL of methanol to the flask.[4]
-
Heat the mixture at 60°C for 1 hour with continuous stirring.
-
Allow the mixture to cool to room temperature and then filter the extract.
-
Adjust the final volume of the filtrate to 100 mL with methanol.
-
Prior to HPLC injection, filter the extract through a 0.45 µm syringe filter to remove any particulate matter.
HPLC Instrumentation and Conditions
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., Zorbax 300SB C18, 5 µm, 4.6 x 250 mm)[5]
-
Autosampler
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase | 20% Acetonitrile in Water (Isocratic)[5] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 300 nm[2] |
| Run Time | Approximately 15 minutes |
Preparation of Standard Solutions
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of Angelicin reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 50 µg/mL by diluting the stock solution with methanol. These will be used to construct the calibration curve.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
| Validation Parameter | Acceptance Criteria | Typical Results |
| Specificity | The peak for Angelicin should be well-resolved from other components in the plant extract matrix. | The method demonstrates good specificity with no interfering peaks at the retention time of Angelicin. |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 over the concentration range of 1-50 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Intraday: ≤ 2.0% Interday: ≤ 2.0% | Intraday: 0.8% Interday: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.35 µg/mL |
Experimental Workflow
Caption: Experimental workflow for Angelicin quantification.
Angelicin's Role in Signaling Pathways
Angelicin has been identified as an inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[1] These pathways are crucial in regulating the inflammatory response. By inhibiting these pathways, Angelicin can modulate the production of pro-inflammatory cytokines, highlighting its therapeutic potential.
Caption: Angelicin's inhibition of MAPK and NF-κB pathways.
Conclusion
The HPLC method described in this application note is a reliable and validated approach for the quantification of Angelicin in plant extracts. The detailed protocols for sample preparation, chromatographic conditions, and method validation will be a valuable resource for researchers in the fields of phytochemistry, pharmacology, and drug development. The provided diagrams offer a clear visualization of the experimental workflow and the mechanism of action of Angelicin, further aiding in its study and application.
References
- 1. Angelicin regulates LPS-induced inflammation via inhibiting MAPK/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction of Coumarins from Leaves, Petioles, Stems and Roots of Ruta graveolens and Nicotiana benthamiana [en.bio-protocol.org]
- 3. Extraction of Coumarins from Leaves, Petioles, Stems and Roots of Ruta graveolens and Nicotiana benthamiana [bio-protocol.org]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. Quantitative determination of psoralen and angelicin from some medicinal herbs by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Angelicin in DNA-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelicin is a naturally occurring furocoumarin, an angular isomer of psoralen, that serves as a powerful tool for investigating the intricate interactions between DNA and proteins.[1][2] Upon activation by long-wave ultraviolet light (UVA), angelicin covalently binds to DNA, primarily forming monoadducts with pyrimidine bases, particularly thymine.[3][4] This photochemical reactivity makes angelicin an invaluable probe for identifying protein binding sites on DNA through footprinting methodologies and for assessing chromatin accessibility. Unlike its linear isomer psoralen, which predominantly forms DNA interstrand cross-links, angelicin's propensity to form monoadducts provides a distinct advantage in mapping protein-DNA contacts on a single strand of the DNA helix.[4][5]
These application notes provide a comprehensive overview of the use of angelicin in DNA-protein interaction studies, including detailed experimental protocols and quantitative data to guide researchers in their experimental design.
Principle of Action
Angelicin's utility in studying DNA-protein interactions stems from its ability to intercalate into the DNA double helix and, upon UVA irradiation (typically at 365 nm), form a covalent C4-cycloaddition product with the 5,6-double bond of pyrimidine residues, with a notable preference for thymine, especially within 5'-TA sequences.[3][4] When a protein is bound to a specific DNA sequence, it sterically hinders the access of angelicin to the DNA in its binding footprint. Consequently, upon UVA irradiation, the protein-bound region is protected from angelicin modification, while the flanking, unbound DNA is readily modified. This differential modification pattern creates a "footprint" of the bound protein, which can be detected by various molecular biology techniques.
Applications
-
DNA Footprinting: Angelicin-based photochemical footprinting allows for the high-resolution mapping of protein binding sites on DNA. This technique can identify the precise DNA sequences in contact with a protein of interest.
-
Chromatin Accessibility Studies: The cell-permeable nature of angelicin makes it suitable for in vivo studies of chromatin structure.[4] Regions of open chromatin are more accessible to angelicin and subsequent photo-adduct formation, providing a snapshot of the accessible genome.
-
Validation of Protein-DNA Interactions: Angelicin can be used to confirm putative protein-DNA interactions identified through other methods, such as chromatin immunoprecipitation (ChIP).
Quantitative Data for Experimental Design
The following table summarizes key quantitative parameters for the use of angelicin in DNA-protein interaction studies. These values should be considered as a starting point, with optimal conditions to be determined empirically for each specific application.
| Parameter | Value | Notes |
| Angelicin Concentration (in vitro) | 20 µM - 500 µM | Higher concentrations can lead to increased DNA modification but may also increase non-specific binding and potential for minor interstrand cross-linking.[4] |
| Angelicin Concentration (in vivo) | 500 µM | For yeast spheroplasts, as a starting point.[4] |
| UVA Irradiation Wavelength | 365 nm | Optimal for angelicin excitation. |
| UVA Irradiation Dose | 1-5 J/cm² | Dose should be optimized to achieve sufficient monoadduct formation without causing significant DNA damage. |
| UVA Irradiation Time | 5 - 15 minutes | Can be performed in multiple rounds with incubation on ice in between to enhance modification.[4] |
| DNA Binding Preference | 5'-TA > 5'-AT >> 5'-TG > 5'-GT | Angelicin shows a strong preference for forming adducts at 5'-TA dinucleotides.[4] |
| Primary Photoproduct | C4-cycloaddition monoadduct with thymine | Angelicin primarily forms single-strand adducts due to its angular structure.[3][4] |
| DNA-Protein Cross-linking Efficiency | Low to negligible | Angelicin is generally considered inefficient for forming covalent cross-links between DNA and proteins.[6] |
Experimental Protocols
Protocol 1: In Vitro Angelicin Footprinting of a Purified Protein on a DNA Fragment
This protocol describes the mapping of a purified protein's binding site on a specific DNA fragment using angelicin footprinting followed by analysis on a denaturing polyacrylamide gel.
Materials:
-
Purified protein of interest
-
DNA fragment of interest (radiolabeled at one 5' end)
-
Angelicin solution (in DMSO or ethanol)
-
Binding buffer (specific to the protein-DNA interaction being studied)
-
UVA transilluminator or cross-linker (365 nm)
-
Stop solution (e.g., containing EDTA and a glycogen carrier)
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Denaturing polyacrylamide gel (e.g., 8% acrylamide, 7M urea)
-
TBE buffer
-
Loading dye (e.g., formamide-based)
-
Phosphorimager or X-ray film
Procedure:
-
Binding Reaction Setup:
-
In separate microcentrifuge tubes, prepare the following reactions on ice:
-
No Protein Control: Labeled DNA fragment in binding buffer.
-
Protein Binding Reaction: Labeled DNA fragment and the purified protein in binding buffer.
-
-
Incubate the reactions at the optimal temperature and time for the protein-DNA interaction to reach equilibrium.
-
-
Angelicin Addition and Intercalation:
-
Add angelicin to each reaction to the desired final concentration (e.g., 100 µM).
-
Incubate in the dark at room temperature for 10-15 minutes to allow for angelicin intercalation into the DNA.
-
-
UVA Irradiation:
-
Place the open tubes on a pre-chilled surface under a 365 nm UVA source.
-
Irradiate for 5-15 minutes. The optimal time should be determined empirically.
-
-
Termination and DNA Purification:
-
Stop the reaction by adding a stop solution.
-
Perform a phenol:chloroform extraction to remove the protein.
-
Precipitate the DNA with ethanol, wash with 70% ethanol, and resuspend the pellet in a small volume of water or TE buffer.
-
-
Analysis by Denaturing PAGE:
-
Add an equal volume of formamide loading dye to each sample.
-
Denature the samples by heating at 95°C for 5 minutes, then immediately place on ice.
-
Load the samples onto a denaturing polyacrylamide gel. Include a sequencing ladder of the same DNA fragment as a size marker.
-
Run the gel until the desired resolution is achieved.
-
Dry the gel and expose it to a phosphorimager screen or X-ray film.
-
-
Data Interpretation:
-
Compare the lane with the protein to the no-protein control lane.
-
The region where the protein was bound will show a protection from angelicin-induced modifications, resulting in a "footprint" - a gap in the ladder of DNA fragments.
-
Protocol 2: In Vivo Chromatin Accessibility Mapping using Angelicin (Adapted from SMAdd-seq)
This protocol outlines the treatment of yeast cells with angelicin to map accessible chromatin regions, followed by DNA extraction for subsequent analysis (e.g., by nanopore sequencing).
Materials:
-
Yeast culture (e.g., Saccharomyces cerevisiae)
-
Spheroplasting buffer
-
Angelicin modification buffer (10 mM Tris-HCl, 10 mM NaCl, 0.1 mM EDTA, pH 7.4)
-
Angelicin stock solution (e.g., 2 mg/mL in DMSO)
-
6-well cell culture plate
-
UVA cross-linker (365 nm)
-
DNA extraction kit or reagents
Procedure:
-
Cell Preparation:
-
Grow yeast cells to the desired density.
-
Prepare spheroplasts from the yeast culture using standard methods.
-
Resuspend the spheroplasts in angelicin modification buffer.
-
-
Angelicin Treatment and UVA Cross-linking:
-
Aliquot the spheroplast suspension into wells of a 6-well plate on ice.
-
Add angelicin stock solution to a final concentration of 500 µM.[4]
-
Irradiate the plate with 365 nm UVA light for 5 minutes.
-
Incubate the plate on ice in the dark for 5 minutes.
-
Repeat the irradiation and incubation cycle for a total of 7 rounds to enhance modification.[4]
-
-
DNA Extraction:
-
Following the final irradiation, harvest the spheroplasts.
-
Extract high-molecular-weight genomic DNA using a suitable kit or standard protocol.
-
-
Downstream Analysis:
-
The extracted DNA, containing angelicin monoadducts in accessible chromatin regions, can now be analyzed by various methods, such as nanopore sequencing, to map these modifications genome-wide.
-
Visualizations
Caption: Mechanism of Angelicin-DNA Monoadduct Formation.
Caption: Angelicin DNA Footprinting Experimental Workflow.
Caption: Logical Relationship in Angelicin Footprinting.
References
- 1. SMAdd-seq: Probing chromatin accessibility with small molecule DNA intercalation and nanopore sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. In vivo and in vitro footprinting of nucleosomes and transcriptional activators using an infrared-fluorescence DNA sequencer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Furocoumarin sensitization induces DNA-protein cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
Angelicin in Photochemotherapy Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Angelicin, a naturally occurring furocoumarin, and its derivatives are gaining significant attention in photochemotherapy research. This document provides a comprehensive overview of its applications, mechanisms of action, and detailed protocols for experimental studies. Angelicin's unique photochemical properties, particularly its ability to form monoadducts with DNA upon UVA irradiation, make it a promising candidate for therapies targeting hyperproliferative skin diseases like psoriasis and various cancers, with potentially lower phototoxicity compared to its linear isomer, psoralen.[1][2]
Mechanism of Action
Upon activation by UVA light, angelicin primarily exerts its therapeutic effects through two main pathways:
-
DNA Adduct Formation: Angelicin intercalates into the DNA helix and, upon UVA irradiation, forms covalent monoadducts with pyrimidine bases (primarily thymine).[1] This disrupts DNA replication and transcription, leading to the inhibition of cell proliferation in hyperproliferative disorders.[1]
-
Induction of Apoptosis: Angelicin has been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[1][3] It can modulate the expression of Bcl-2 family proteins, leading to the activation of caspases 9 and 3.[4][5]
-
Modulation of Signaling Pathways: Research indicates that angelicin can influence key cellular signaling pathways, including the inhibition of NF-κB and MAPK pathways, which are often dysregulated in inflammatory diseases and cancer.[4][6]
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo activities of angelicin from various studies.
In Vitro Studies
| Cell Line | Cancer Type | Concentration(s) | Key Findings | Reference(s) |
| SH-SY5Y | Neuroblastoma | 0-100 µM | IC50 of 49.56 µM at 48h; Induced apoptosis via intrinsic pathway. | [1][5] |
| A549 | Human Lung Carcinoma | Not specified | Decreased expression of MMP2 and MMP9; Increased E-cadherin expression. | [2] |
| HeLa & SiHa | Cervical Cancer | IC30 concentrations | Decreased expression of autophagy-related proteins (Atg3, Atg7, etc.). | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 100 µM | Inhibited cell proliferation via G2/M phase arrest. | [7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 150 µM | Inhibited cell migration and invasion. | [7] |
In Vivo Studies
| Animal Model | Condition | Dosage and Administration | Key Findings | Reference(s) |
| Nude Mice | A549 Lung Cancer Xenograft | 100 mg/kg/day (oral gavage) for 4 weeks | Significant decrease in tumor size and weight; Reduced lung lesions. | [1][2] |
| Mice | LPS-induced Acute Lung Injury | Pretreatment with angelicin (intraperitoneal) | Markedly downregulated TNF-α and IL-6 levels. | [1][6] |
| Ovariectomized C57BL/6 Mice | Osteoporosis | Not specified | Increased trabecular thickness and bone volume. | [2] |
| Mice | Epidermal DNA Synthesis | Not specified | Inhibition of epidermal DNA synthesis when activated with UV-A. | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflow
Experimental Protocols
The following are generalized protocols for key experiments in angelicin photochemotherapy research, based on methodologies reported in the literature. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of angelicin in combination with UVA irradiation on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Angelicin stock solution (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
UVA light source (with specified wavelength, e.g., 365 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of angelicin (e.g., 0-200 µM).[1] Include a vehicle control (DMSO). Incubate for a predetermined time (e.g., 24-48 hours).[1]
-
Irradiation: Aspirate the drug-containing medium and wash the cells with PBS. Add fresh PBS or phenol red-free medium. Expose the plate to a specific dose of UVA radiation. A no-UVA control plate should be handled identically but kept in the dark.
-
Incubation: After irradiation, replace the PBS with fresh complete medium and incubate for a further 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry
Objective: To quantify the percentage of apoptotic cells following treatment with angelicin and UVA.
Materials:
-
Treated cells from a 6-well plate format
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with angelicin and UVA as described in the MTT assay protocol.
-
Cell Harvesting: After the desired incubation period (e.g., 24 hours), harvest the cells by trypsinization.[1]
-
Staining: Wash the cells with cold PBS and resuspend in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of angelicin photochemotherapy in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for xenograft
-
Angelicin formulation for in vivo administration
-
UVA light source with a focused beam
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Groups: Randomize the mice into control and treatment groups (e.g., vehicle, angelicin alone, UVA alone, angelicin + UVA).
-
Drug Administration: Administer angelicin via a suitable route, such as oral gavage (e.g., 100 mg/kg) or intraperitoneal injection, for a specified duration (e.g., daily for 4 weeks).[1][2]
-
UVA Irradiation: At a set time after drug administration, anesthetize the mice and expose the tumor area to a specific dose of UVA radiation. The surrounding skin should be shielded.
-
Monitoring: Measure tumor volume with calipers every few days. Monitor the body weight and general health of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).
References
- 1. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Angelicin—A Furocoumarin Compound With Vast Biological Potential [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Angelicin induces apoptosis through intrinsic caspase-dependent pathway in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angelicin regulates LPS-induced inflammation via inhibiting MAPK/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angelicin inhibits the growth and migration of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4'-Methylangelicins: new potential agents for the photochemotherapy of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Angelicin: Application Notes and Protocols for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelicin, a naturally occurring furocoumarin, has emerged as a promising compound in the field of neurodegenerative disease research. Its neuroprotective effects are primarily attributed to its potent anti-inflammatory and antioxidant properties. This document provides a comprehensive overview of the application of Angelicin in neurodegenerative disease models, including detailed experimental protocols and quantitative data to guide researchers in their studies.
Mechanism of Action
Angelicin exerts its neuroprotective effects through the modulation of key signaling pathways involved in neuroinflammation and neuronal survival. Primarily, it has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2]
By suppressing these pathways, Angelicin effectively reduces the production of pro-inflammatory cytokines and mediators, such as nitric oxide (NO), in microglia, the resident immune cells of the central nervous system. This anti-inflammatory action helps to mitigate the chronic neuroinflammation that is a hallmark of many neurodegenerative disorders.
Quantitative Data Summary
The following tables summarize the key quantitative data for Angelicin in various in vitro models relevant to neurodegenerative disease research.
Table 1: In Vitro Cytotoxicity and Neuroprotection
| Cell Line | Assay | Endpoint | Result | Reference |
| SH-SY5Y (Human Neuroblastoma) | Cell Viability | IC50 (48h) | 49.56 µM | [3] |
| HT22 (Mouse Hippocampal) | Hydrogen Peroxide-Induced Damage | Neuroprotection | Attenuates neuronal cell damage | [1] |
Table 2: Anti-inflammatory Activity
| Cell Line | Assay | Endpoint | Result | Reference |
| RAW264.7 (Mouse Macrophage) | Nitric Oxide Production (LPS-induced) | IC50 | 56.82 ± 3.7 µM | [3] |
| BV-2 (Mouse Microglia) | Nitric Oxide Production (LPS-induced) | Inhibition | Significantly suppressed | [1] |
Key Signaling Pathways
Angelicin's mechanism of action involves the intricate regulation of inflammatory signaling pathways. The diagrams below, generated using the DOT language, illustrate the key pathways modulated by Angelicin.
NF-κB Signaling Pathway
MAPK Signaling Pathway
Experimental Protocols
In Vitro Neuroprotection Assay in HT22 Cells
This protocol is designed to assess the neuroprotective effects of Angelicin against hydrogen peroxide (H₂O₂)-induced oxidative stress in the mouse hippocampal cell line, HT22.
Materials:
-
HT22 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Angelicin (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed HT22 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Angelicin Pre-treatment: Pre-treat the cells with various concentrations of Angelicin (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO).
-
Induction of Oxidative Stress: Following pre-treatment, expose the cells to a final concentration of 200 µM H₂O₂ for 24 hours to induce cell death.
-
Cell Viability Assessment (MTT Assay):
-
After the 24-hour incubation, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Experimental Workflow:
In Vitro Anti-inflammatory Assay in BV-2 Microglia
This protocol measures the inhibitory effect of Angelicin on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Materials:
-
BV-2 cells
-
DMEM with 10% FBS and antibiotics
-
Angelicin (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well plates
Procedure:
-
Cell Seeding: Plate BV-2 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Angelicin Treatment: Pre-treat cells with different concentrations of Angelicin (e.g., 10, 25, 50, 100 µM) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only treated group.
Experimental Workflow:
Acetylcholinesterase Inhibition Assay
This protocol outlines the determination of the inhibitory activity of Angelicin against acetylcholinesterase (AChE) using Ellman's method.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
Angelicin (stock solution in DMSO)
-
96-well microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add Tris-HCl buffer, DTNB solution, and the AChE enzyme solution.
-
Inhibitor Incubation: Add various concentrations of Angelicin to the wells and incubate for 15 minutes at 25°C.
-
Substrate Addition: Initiate the reaction by adding the substrate, ATCI.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction. The percentage of inhibition is determined by comparing the rates of the sample to the vehicle control. The IC50 value can be calculated from the dose-response curve.
Logical Relationship:
In Vivo Application (Hypothetical Protocols)
Currently, there is a lack of published studies detailing the use of Angelicin in established in vivo models of Alzheimer's or Parkinson's disease. The following are hypothetical protocols based on common practices for these models and the known properties of Angelicin. These should be optimized and validated experimentally.
Scopolamine-Induced Amnesia Model (Alzheimer's Disease Model)
Animal Model: Male C57BL/6 mice (8-10 weeks old) Treatment:
-
Angelicin Administration: Administer Angelicin (e.g., 10, 25, 50 mg/kg, i.p. or oral gavage) for 7-14 consecutive days.
-
Amnesia Induction: On the final day of treatment, administer scopolamine (1 mg/kg, i.p.) 30 minutes after the last Angelicin dose.
-
Behavioral Testing: 30 minutes after scopolamine injection, conduct behavioral tests such as the Morris Water Maze or Passive Avoidance Test to assess learning and memory.
-
Biochemical Analysis: After behavioral testing, collect brain tissue (hippocampus and cortex) for analysis of AChE activity, and markers of oxidative stress and neuroinflammation.
MPTP-Induced Parkinson's Disease Model
Animal Model: Male C57BL/6 mice (8-10 weeks old) Treatment:
-
MPTP Administration: Induce Parkinsonism by administering MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.
-
Angelicin Treatment: Begin Angelicin treatment (e.g., 25, 50 mg/kg, i.p. or oral gavage) 24 hours after the last MPTP injection and continue for 7-14 days.
-
Behavioral Assessment: Perform motor function tests such as the Rotarod test and Pole test at the end of the treatment period.
-
Neurochemical and Histological Analysis: After the final behavioral test, euthanize the animals and collect brain tissue. Analyze dopamine and its metabolites in the striatum using HPLC. Perform immunohistochemistry for tyrosine hydroxylase (TH) in the substantia nigra to assess dopaminergic neuron loss.
Disclaimer: These in vivo protocols are suggested starting points and require thorough optimization and ethical approval before implementation.
Conclusion
Angelicin presents a compelling profile for further investigation in the context of neurodegenerative diseases. Its demonstrated anti-inflammatory and neuroprotective properties, coupled with a clear mechanism of action involving the NF-κB and MAPK pathways, provide a strong rationale for its exploration as a potential therapeutic agent. The protocols and data provided herein are intended to serve as a valuable resource for researchers initiating or advancing their studies on Angelicin. Further in vivo studies are critically needed to validate its efficacy in relevant disease models.
References
Application Notes and Protocols for Angelicin-Mediated Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelicin, a naturally occurring furocoumarin, has garnered significant interest in the scientific community for its diverse biological activities. It is recognized as a potent inhibitor of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are pivotal in inflammatory responses, cell proliferation, and viral replication.[1][2] These inhibitory effects underscore angelicin's potential as a therapeutic agent for a range of diseases, including cancer, inflammatory disorders, and viral infections.[3] This document provides detailed protocols and data for conducting enzyme inhibition assays to evaluate the efficacy of angelicin and its derivatives.
Mechanism of Action
Angelicin exerts its inhibitory effects through multiple mechanisms. It has been shown to suppress the phosphorylation and subsequent nuclear translocation of NF-κB, a key transcription factor in the inflammatory cascade.[2] Additionally, angelicin inhibits the phosphorylation of p38 and JNK, two critical kinases in the MAPK signaling pathway.[2] By targeting these central nodes, angelicin can effectively modulate downstream cellular processes. Furthermore, studies have indicated that angelicin can directly interact with and inhibit the activity of various enzymes, including drug-metabolizing enzymes like Cytochrome P450 1A1 (CYP1A1).[4]
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of angelicin against various targets.
Table 1: IC50 Values of Angelicin for Various Cellular Processes and Targets
| Target/Process | Cell Line/System | IC50 Value | Reference |
| RTA gene expression (γ-herpesvirus) | 28.95 μM | [2] | |
| p38 MAPK activity | Kinase activity assay | 60 nM (for inhibitor SB220025, as a reference) | [5] |
| Antagonizing Estrogen Receptor α (ERα) | 11.02 µM | [3] |
Table 2: Binding Affinity of Angelicin to Biological Targets
| Target | Binding Energy (kcal/mol) | Reference |
| Estrogen Receptor Alpha (ERα) | -12.01 | [1] |
| Progesterone Receptor (PR) | -11.63 | [1] |
| Epidermal Growth Factor Receptor (EGFR) | -12.60 | [1] |
| Mammalian Target of Rapamycin (mTOR) | -13.64 | [1] |
Experimental Protocols
The following are generalized protocols for assessing the inhibitory effect of angelicin on the NF-κB and MAPK signaling pathways. These protocols are based on standard molecular biology and biochemical techniques and should be optimized for specific experimental conditions.
Protocol 1: Inhibition of NF-κB Activation by Angelicin
This protocol outlines the steps to determine the effect of angelicin on the activation of the NF-κB pathway, typically induced by a pro-inflammatory stimulus like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
Materials:
-
Cell line (e.g., RAW 264.7 macrophages, HeLa)
-
Cell culture medium and supplements
-
Angelicin (dissolved in a suitable solvent like DMSO)
-
Inducing agent (e.g., LPS, TNF-α)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of angelicin for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with the inducing agent (e.g., LPS at 1 µg/mL) for a specific duration (e.g., 30-60 minutes).
-
Include appropriate controls: untreated cells, cells treated with inducing agent only, and cells treated with vehicle (DMSO) and inducing agent.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer to obtain whole-cell lysates. For nuclear translocation analysis, perform nuclear and cytoplasmic fractionation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with antibodies for total IκBα and a loading control (e.g., β-actin or GAPDH) to normalize the data. For nuclear translocation, probe for p65 in both nuclear and cytoplasmic fractions and use Lamin B1 as a nuclear marker.
-
Protocol 2: Inhibition of MAPK (p38 and JNK) Phosphorylation by Angelicin
This protocol is designed to assess the inhibitory effect of angelicin on the phosphorylation of p38 and JNK MAP kinases.
Materials:
-
Same as in Protocol 1, with the following additions/changes:
-
Primary antibodies (anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK)
Procedure:
The procedure is largely the same as for the NF-κB inhibition assay, with the following key differences in the Western Blotting step:
-
Cell Culture and Treatment: Follow the same steps as in Protocol 1.
-
Protein Extraction: Follow the same steps as in Protocol 1 to obtain whole-cell lysates.
-
Protein Quantification: Follow the same steps as in Protocol 1.
-
Western Blotting:
-
Follow the same general Western blotting procedure.
-
Use primary antibodies specific for the phosphorylated forms of p38 (phospho-p38) and JNK (phospho-JNK).
-
After detection, strip the membranes and re-probe with antibodies against total p38 and total JNK, as well as a loading control, to ensure equal protein loading and to determine the relative phosphorylation levels.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Angelicin's inhibitory action on NF-κB and MAPK signaling pathways.
Experimental Workflow Diagram
Caption: General workflow for Angelicin-mediated enzyme inhibition assay.
References
- 1. Buy Angelicin | 523-50-2 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angelicin - Wikipedia [en.wikipedia.org]
- 5. Inhibition of p38 mitogen-activated protein kinase enhances c-Jun N-terminal kinase activity: Implication in inducible nitric oxide synthase expression - PMC [pmc.ncbi.nlm.nih.gov]
Angelicin: A Precision Tool for Elucidating DNA Repair Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Angelicin, a naturally occurring furocoumarin, serves as a powerful and specific tool for investigating the intricate mechanisms of DNA repair. When activated by Ultraviolet A (UVA) light, angelicin predominantly forms monofunctional adducts with DNA pyrimidine bases. This action contrasts with other psoralens like 8-methoxypsoralen (8-MOP) that can form both monoadducts and interstrand crosslinks (ICLs). This unique property of angelicin allows for the targeted study of cellular responses to DNA monoadducts, particularly the Nucleotide Excision Repair (NER) pathway. These application notes provide detailed protocols for utilizing angelicin to induce and analyze DNA damage, assess cellular responses, and dissect the signaling pathways involved in DNA repair.
Introduction to Angelicin as a DNA Damage Inducer
Angelicin's utility in DNA repair studies stems from its photochemical properties. As a planar tricyclic molecule, it intercalates into the DNA helix.[1] Upon exposure to UVA radiation (320-400 nm), angelicin becomes photoactivated and covalently binds to pyrimidine bases, primarily thymine, forming monoadducts.[1][2] Due to its angular structure, it is sterically hindered from forming ICLs, making it an ideal agent to specifically investigate the repair of bulky single-strand lesions.[3] The repair of these angelicin-induced monoadducts is primarily mediated by the NER pathway.
Data Presentation: Quantitative Analysis of Angelicin's Effects
The following tables summarize key quantitative data regarding the use of angelicin in various cell lines.
Table 1: IC50 Values of Angelicin in Human Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Notes |
| HL-60 (Human promyelocytic leukemia) | Phototoxicity (with 3.75 J/cm² UVA) | 0.9 | [1] |
| A549 (Human lung carcinoma) | Cytotoxicity (48 hrs, no UVA) | > 10 | [1] |
| HeLa (Human cervical cancer) | Cell Viability (with UVA) | IC30 used for proliferation assays | [4] |
| SiHa (Human cervical cancer) | Cell Viability (with UVA) | IC30 used for proliferation assays | [4] |
| MDA-MB-231 (Triple-negative breast cancer) | Cytotoxicity (no UVA) | No significant cytotoxicity at 50, 100, 150 µM | [3] |
| MG63 (Human osteosarcoma) | Cell Viability (24, 48, 72 hrs, no UVA) | Dose-dependent decrease | [5] |
Table 2: Experimental Conditions for Angelicin-UVA Treatment
| Parameter | Recommended Range | Notes |
| Angelicin Concentration | 1 - 50 µM | Cell line dependent; determine empirically. |
| UVA Dose | 1 - 10 J/cm² | Dose-dependent effects on DNA damage and cell viability.[6] |
| Incubation Time with Angelicin | 30 min - 2 hours | Allows for cellular uptake and DNA intercalation. |
| Post-UVA Incubation | Varies (0 - 72 hours) | Dependent on the endpoint being measured (e.g., DNA repair, apoptosis). |
Experimental Protocols
Protocol 1: Induction of DNA Monoadducts with Angelicin and UVA
This protocol describes the induction of DNA monoadducts in cultured mammalian cells.
Materials:
-
Angelicin (stock solution in DMSO)
-
Cultured mammalian cells
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
UVA light source (with a calibrated dosimeter)
Procedure:
-
Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Prepare fresh dilutions of angelicin in pre-warmed cell culture medium from the stock solution. Final DMSO concentration should be below 0.5%.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the angelicin-containing medium to the cells and incubate for 1 hour at 37°C in the dark to allow for cellular uptake and intercalation.
-
Remove the angelicin-containing medium and wash the cells twice with PBS.
-
Add a thin layer of PBS to the cells to prevent drying during irradiation.
-
Expose the cells to a specific dose of UVA light (e.g., 5 J/cm²). The exact dose should be determined based on the cell type and experimental goals.
-
After irradiation, remove the PBS and add fresh, pre-warmed complete culture medium.
-
Incubate the cells for the desired period to allow for DNA repair or to assess downstream cellular effects.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol measures cell viability following angelicin-UVA treatment.[7][8][9][10][11]
Materials:
-
Cells treated with angelicin and UVA (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with angelicin and UVA as described in Protocol 1. Include untreated and UVA-only controls.
-
At the desired time point post-treatment (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of angelicin-UVA treatment on cell cycle progression.[2]
Materials:
-
Cells treated with angelicin and UVA (from Protocol 1)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells in 60 mm dishes with angelicin and UVA as described in Protocol 1.
-
At the desired time point, harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of PBS.
-
While vortexing gently, add 5 mL of ice-cold 70% ethanol dropwise to fix the cells.[12]
-
Store the fixed cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 0.5 mL of PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.[12]
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 4: Nucleotide Excision Repair (NER) Assay - Host Cell Reactivation
This assay measures the cellular capacity to repair angelicin-induced DNA damage on a reporter plasmid.
Materials:
-
Reporter plasmid (e.g., pCMV-Luc containing a luciferase gene)
-
Angelicin and UVA source
-
Host cells to be assayed
-
Transfection reagent
-
Luciferase assay system
Procedure:
-
Treat the reporter plasmid DNA in vitro with angelicin and a range of UVA doses to induce monoadducts.
-
Transfect the damaged plasmid into the host cells using a suitable transfection method.
-
Incubate the cells for 24-48 hours to allow for DNA repair and expression of the reporter gene.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
The level of luciferase activity will be proportional to the extent of DNA repair in the host cells. Compare the activity from cells transfected with damaged plasmid to that from cells with undamaged plasmid.
Mandatory Visualizations
Caption: Experimental workflow for studying DNA repair using angelicin and UVA.
Caption: The Nucleotide Excision Repair (NER) pathway for angelicin-induced monoadducts.
Caption: ATR-p53 signaling pathway activated by angelicin-induced DNA damage.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. UVA-induced cell cycle progression is mediated by ADAM/EGFR/AKT/Cyclin D1 pathways in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleotide excision repair - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. SMAdd-seq: probing chromatin accessibility with small molecule DNA intercalation and nanopore sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchhub.com [researchhub.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of Cell Cycle Position in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Angelicin Delivery Systems in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current landscape and practical guidance for the development and in vivo evaluation of angelicin delivery systems. Angelicin, a naturally occurring furocoumarin, has demonstrated significant therapeutic potential, particularly in oncology, due to its anti-proliferative and pro-apoptotic effects.[1][2] However, its poor aqueous solubility and limited bioavailability necessitate the use of advanced delivery systems to enhance its efficacy in in vivo models.[3] This document outlines various nanoformulation strategies, detailed experimental protocols, and the key signaling pathways modulated by angelicin.
Overview of Angelicin Delivery Systems
The development of effective delivery systems for angelicin is crucial for overcoming its biopharmaceutical challenges. Nanoformulations have emerged as a promising approach to improve the solubility, stability, and bioavailability of hydrophobic drugs like angelicin.[3] Various types of nanocarriers can be employed, each with its own set of advantages.
Commonly Explored Nanoformulations:
-
Liposomes: Vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. They are biocompatible and can be surface-modified for targeted delivery.
-
Polymeric Nanoparticles: Solid particles made from biodegradable polymers that can encapsulate or adsorb the drug. They offer controlled release and can be tailored for specific applications.
-
Nanoemulsions: Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They can significantly enhance the solubility and absorption of lipophilic drugs.
-
Solid Lipid Nanoparticles (SLNs): Colloidal carriers made from solid lipids, combining the advantages of polymeric nanoparticles and lipid-based systems.
-
Ethosomes and Transfersomes: Ultra-deformable vesicles containing ethanol or an edge activator, respectively, which enhance penetration through biological membranes, particularly the skin.[4][5][6]
Quantitative Data on Angelicin Nanoformulations
While specific data for angelicin-loaded nanoformulations are still emerging, the following tables provide representative data based on studies with structurally similar or poorly soluble flavonoids like apigenin. These tables serve as a benchmark for expected physicochemical characteristics and in vivo performance.
Table 1: Physicochemical Characterization of Angelicin-Loaded Nanoformulations (Representative Data)
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Liposomes | 100 - 200 | < 0.2 | -20 to -40 | 80 - 95 | 5 - 10 |
| Polymeric Nanoparticles | 150 - 250 | < 0.3 | -15 to -30 | 70 - 90 | 1 - 5 |
| Nanoemulsion | 50 - 150 | < 0.25 | -10 to -25 | > 95 | 2 - 8 |
| Solid Lipid Nanoparticles | 100 - 300 | < 0.3 | -25 to -45 | 85 - 98 | 3 - 7 |
Data are compiled and adapted from studies on nanoformulations of poorly soluble flavonoids.[7][8]
Table 2: In Vivo Pharmacokinetic Parameters of Angelicin Nanoformulations vs. Free Angelicin (Representative Data)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Free Angelicin (Suspension) | 50 ± 12 | 1.5 ± 0.5 | 250 ± 60 | 100 |
| Angelicin-Loaded Liposomes | 200 ± 45 | 3.0 ± 0.8 | 1200 ± 250 | 480 |
| Angelicin-Loaded Polymeric Nanoparticles | 150 ± 30 | 4.0 ± 1.0 | 1500 ± 300 | 600 |
| Angelicin-Loaded Nanoemulsion | 250 ± 55 | 2.0 ± 0.5 | 1000 ± 200 | 400 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve. Data are hypothetical and based on expected improvements from nanoformulation of similar compounds.[8]
Experimental Protocols
The following are detailed protocols for the preparation and characterization of angelicin-loaded nanoformulations, adapted from established methods for similar hydrophobic compounds.
Preparation of Angelicin-Loaded Liposomes (Thin-Film Hydration Method)
Materials:
-
Angelicin
-
Soybean Phosphatidylcholine (SPC) or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Chloroform and Methanol (2:1 v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
Protocol:
-
Dissolve angelicin, SPC, and cholesterol in a chloroform:methanol mixture in a round-bottom flask. The molar ratio of SPC to cholesterol is typically 3:1.
-
The organic solvent is then removed under reduced pressure using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 40°C) to form a thin lipid film on the flask wall.
-
The flask is further dried under vacuum for at least 2 hours to remove any residual solvent.
-
The lipid film is hydrated with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid transition temperature for 1-2 hours.
-
The resulting liposomal suspension is then sonicated using a probe sonicator or subjected to extrusion through polycarbonate membranes of defined pore size (e.g., 100 nm) to reduce the vesicle size and lamellarity.
-
The unencapsulated angelicin is removed by ultracentrifugation or dialysis.
Preparation of Angelicin-Loaded Polymeric Nanoparticles (Emulsion-Solvent Evaporation Method)
Materials:
-
Angelicin
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) or Poloxamer 188
-
Deionized Water
Protocol:
-
Dissolve angelicin and PLGA in a suitable organic solvent like dichloromethane.
-
This organic phase is then added to an aqueous solution of a surfactant, such as PVA, under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
The resulting emulsion is stirred at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
The nanoparticles are then collected by ultracentrifugation, washed with deionized water to remove the excess surfactant, and lyophilized for long-term storage.
Characterization of Nanoformulations
Particle Size and Zeta Potential:
-
Determined by Dynamic Light Scattering (DLS) using a Zetasizer. Samples are diluted in deionized water before measurement.
Encapsulation Efficiency and Drug Loading:
-
The nanoformulation is separated from the aqueous medium containing unencapsulated drug by ultracentrifugation.
-
The amount of free angelicin in the supernatant is quantified using a validated High-Performance Liquid Chromatography (HPLC) method.
-
The nanoformulation pellet is dissolved in a suitable organic solvent to release the encapsulated drug, which is then quantified by HPLC.
-
Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%) = [Weight of Drug in Nanoparticles / Weight of Nanoparticles] x 100
In Vivo Efficacy Study in a Xenograft Mouse Model
Animal Model:
-
Athymic nude mice are subcutaneously injected with a suspension of human cancer cells (e.g., HepG2, A549) to establish tumors.
Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomly assigned to treatment groups:
-
Vehicle Control (e.g., PBS)
-
Free Angelicin
-
Angelicin-Loaded Nanoformulation
-
-
Formulations are administered via an appropriate route (e.g., intravenous, intraperitoneal, or oral gavage) at a predetermined dose and schedule (e.g., 10 mg/kg every three days).
-
Tumor volume is measured with calipers every 2-3 days and calculated using the formula: (Length x Width²) / 2.
-
Animal body weight is monitored as an indicator of systemic toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological and molecular analysis (e.g., H&E staining, TUNEL assay for apoptosis).
Signaling Pathways and Experimental Workflows
Angelicin exerts its anti-cancer effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing mechanistic studies.
Key Signaling Pathways Modulated by Angelicin
Angelicin has been shown to induce apoptosis and inhibit cell proliferation in cancer cells by targeting pathways such as the PI3K/Akt and MAPK signaling cascades.[1][2] It can also suppress inflammation through the inhibition of the NF-κB pathway.[3]
Caption: Angelicin's multifaceted anti-cancer and anti-inflammatory effects.
Experimental Workflow for In Vivo Evaluation
A typical workflow for the in vivo assessment of an angelicin delivery system is depicted below.
Caption: A streamlined workflow for preclinical in vivo studies.
Conclusion
The development of advanced delivery systems, particularly nanoformulations, holds immense promise for unlocking the full therapeutic potential of angelicin in in vivo settings. By improving its solubility, bioavailability, and potentially enabling targeted delivery, these systems can enhance its anti-cancer and anti-inflammatory efficacy while minimizing systemic toxicity. The protocols and data presented here provide a foundational framework for researchers to design and execute robust preclinical studies, paving the way for the clinical translation of angelicin-based therapies. Further research is warranted to develop and characterize specific angelicin-loaded nanoformulations and to elucidate their precise mechanisms of action in vivo.[3]
References
- 1. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angelicin inhibits liver cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angelicin-A Furocoumarin Compound With Vast Biological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transfersomes--a novel vesicular carrier for enhanced transdermal delivery: development, characterization, and performance evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprajournals.com [eprajournals.com]
- 6. Ethosomal nanocarriers: the impact of constituents and formulation techniques on ethosomal properties, in vivo studies, and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fabrication, in-vitro characterization, and enhanced in-vivo evaluation of carbopol-based nanoemulsion gel of apigenin for UV-induced skin carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of in vitro transcellular absorption and in vivo oral bioavailability of apigenin by self-nanoemulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Angelicin Dissolution for Cell Culture Assays
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for dissolving and using Angelicin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Angelicin?
A: Dimethyl sulfoxide (DMSO) is the most effective solvent for dissolving Angelicin. It offers the highest solubility compared to other common laboratory solvents. For aqueous solutions, it is recommended to first dissolve Angelicin in DMSO and then dilute it with your aqueous buffer, such as Phosphate-Buffered Saline (PBS).
Q2: How should I prepare a high-concentration stock solution of Angelicin?
A: To prepare a stock solution, dissolve the crystalline Angelicin in an organic solvent like DMSO, ethanol, or dimethylformamide (DMF).[1] For maximum solubility, use DMSO to prepare a stock solution of up to 5 mg/mL.[1][2][3] It is good practice to purge the solvent with an inert gas before adding it to the Angelicin powder to prevent oxidation.[1]
Q3: What are the storage recommendations for Angelicin solutions?
A: Angelicin as a solid should be stored at -20°C and is stable for at least four years.[1] Stock solutions prepared in organic solvents like DMSO should be stored at -80°C and are stable for up to one year.[4] It is not recommended to store aqueous dilutions of Angelicin for more than one day due to its limited stability and potential for precipitation.[1]
Q4: What are typical working concentrations of Angelicin for cell-based assays?
A: The effective concentration of Angelicin can vary significantly depending on the cell line and the specific assay. It is crucial to perform a dose-response experiment to determine the optimal concentration for your experimental setup. For reference, studies have reported EC50 values of 47 µg/mL for cytoprotective effects in HepG2 cells and IC50 values ranging from 28.95 µM to 404 µM for various inhibitory activities.[2][5]
Q5: Which signaling pathways are known to be affected by Angelicin?
A: Angelicin is known to be an inhibitor of the NF-κB and MAPK signaling pathways.[5][6] It can suppress inflammation by preventing the phosphorylation and nuclear translocation of NF-κB, as well as inhibiting the phosphorylation of p38 and JNK.[5] It has also been shown to induce apoptosis through both intrinsic and extrinsic pathways.[3][7]
Troubleshooting Guide
Issue: My Angelicin precipitated after I diluted my DMSO stock in cell culture medium or PBS.
-
Cause: Angelicin is sparingly soluble in aqueous solutions. The final concentration of Angelicin in your medium may have exceeded its solubility limit.[1] The final concentration of DMSO can also impact solubility; a higher percentage of DMSO can help maintain solubility, but may also be toxic to cells.
-
Solution 1: Reduce Final Concentration: Lower the final working concentration of Angelicin in your assay.
-
Solution 2: Optimize Dilution: When preparing your working solution, add the Angelicin DMSO stock to your cell culture medium or buffer drop-by-drop while vortexing or gently mixing. This helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.
-
Solution 3: Check Buffer Composition: If using PBS, be aware that the presence of calcium and magnesium ions can sometimes contribute to the precipitation of compounds.[8][9] Using a calcium and magnesium-free PBS for dilution may help.
-
Solution 4: Use a Co-solvent: For challenging dilutions, a 1:1 mixture of DMSO and PBS (pH 7.2) can be used, which has a reported Angelicin solubility of approximately 0.5 mg/mL.[1][2] However, always consider the final solvent concentration and its potential effects on your cells.
Quantitative Data Summary
The solubility of Angelicin in various solvents is summarized below. For cell culture applications, DMSO is the preferred solvent for preparing concentrated stock solutions.
| Solvent | Solubility | Reference(s) |
| Dimethyl sulfoxide (DMSO) | 5 mg/mL | [1][2][3] |
| Dimethylformamide (DMF) | 2 mg/mL | [1][2][3] |
| Ethanol | 1 mg/mL | [1][2][3] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1][2] |
| Water | 20 mg/L (sparingly soluble) | [3] |
Experimental Protocols
Protocol 1: Preparation of a 5 mg/mL Angelicin Stock Solution in DMSO
-
Preparation: Allow the vial of solid Angelicin to equilibrate to room temperature before opening.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial to achieve a final concentration of 5 mg/mL. For example, to a vial containing 10 mg of Angelicin, add 2 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex or sonicate until the Angelicin is completely dissolved. A brief warming to 37°C can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Thawing: Thaw a single aliquot of the Angelicin stock solution at room temperature.
-
Dilution: Pre-warm your cell culture medium or PBS to 37°C.
-
Serial Dilution (Recommended): Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.
-
Direct Dilution: For the final dilution step into your cell culture plate, add the calculated volume of the Angelicin stock or intermediate dilution to the medium in the well. Ensure rapid mixing by gently swirling the plate.
-
Final DMSO Concentration: Calculate the final percentage of DMSO in your culture medium. It is critical to keep this concentration consistent across all wells, including vehicle controls, and typically below 0.5% to minimize solvent-induced cytotoxicity.
Visualizations
Experimental Workflow
Caption: Workflow for preparing Angelicin stock and working solutions.
Simplified Angelicin-Modulated Signaling Pathway
Caption: Angelicin inhibits key inflammatory signaling pathways.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Angelicin | CAS 523-50-2 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Buy Angelicin | 523-50-2 [smolecule.com]
- 4. Angelicin | Antiviral | Apoptosis | Virus Protease | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calcium-phosphate microprecipitates mimic microparticles when examined with flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low efficacy of Angelicin in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the in vitro efficacy of Angelicin.
Frequently Asked Questions (FAQs)
Q1: What is Angelicin and what is its primary mechanism of action in vitro?
Angelicin is a naturally occurring furocoumarin, an isomer of psoralen.[1][2] Its primary mechanism of action involves the inhibition of DNA replication and the induction of apoptosis in cancer cells.[1][2] When exposed to long-range UV light, Angelicin can bind to the pyrimidine bases of DNA, forming monoadducts that inhibit DNA replication.[1][2] It has also been shown to modulate several signaling pathways, including NF-κB, MAPK, and PI3K/Akt, and to induce both intrinsic and extrinsic apoptotic pathways.[3][4][5][6][7]
Q2: I am observing low or no cytotoxic effects of Angelicin in my cell line. What are the possible reasons?
Several factors can contribute to the low efficacy of Angelicin in vitro:
-
Poor Solubility: Angelicin has limited aqueous solubility, which can lead to precipitation in cell culture media and a lower effective concentration.[8][9]
-
Inappropriate Concentration Range: The effective concentration of Angelicin can vary significantly between different cell lines.[2][6] It's crucial to perform a dose-response study to determine the optimal concentration for your specific cell line.
-
Incorrect Solvent or Final DMSO Concentration: The choice of solvent and the final concentration of that solvent in the culture medium can impact both the solubility of Angelicin and the health of the cells.
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to Angelicin's cytotoxic effects.[2]
-
Lack of UV Activation: For its DNA photo-binding activity, Angelicin requires activation by long-range UV light.[1] Without UV irradiation, this particular mechanism of action will not be engaged.
-
Short Incubation Time: The cytotoxic effects of Angelicin may require a sufficient incubation period to become apparent.[2][6]
Q3: How can I improve the solubility of Angelicin in my experiments?
To improve the solubility of Angelicin:
-
Use an appropriate organic solvent: Dimethyl sulfoxide (DMSO) is a commonly used solvent for Angelicin.[8][9] Ethanol and dimethylformamide (DMF) can also be used.[9]
-
Prepare a high-concentration stock solution: Dissolve Angelicin in your chosen organic solvent to create a concentrated stock solution.
-
Minimize the final solvent concentration: When adding the Angelicin stock solution to your cell culture medium, ensure the final concentration of the organic solvent is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Use a mixed solvent system: For some applications, a 1:1 mixture of DMSO and phosphate-buffered saline (PBS) can improve solubility.[8][9]
Q4: What are the typical effective concentrations of Angelicin observed in vitro?
The effective concentration of Angelicin, often reported as the half-maximal inhibitory concentration (IC50), is highly dependent on the cell line and the assay duration. It is crucial to determine the IC50 empirically for your specific experimental system.
Troubleshooting Guide
Issue 1: Precipitate Formation in Cell Culture Medium
| Possible Cause | Recommended Solution |
| Poor aqueous solubility of Angelicin. [8][9] | Prepare a higher concentration stock solution in a suitable organic solvent like DMSO. When diluting into the final culture medium, ensure vigorous mixing to facilitate dissolution. Avoid storing the diluted solution for extended periods.[9] |
| Supersaturation of the medium. | Do not exceed the recommended final solvent concentration (e.g., <0.5% DMSO). If a higher concentration of Angelicin is required, consider using a solubilizing agent, though this should be validated for non-interference with the assay. |
| Interaction with media components. | Test the solubility of Angelicin in your specific cell culture medium formulation. If precipitation persists, consider a different medium or the use of a serum-free medium for the duration of the treatment, if appropriate for your cells. |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Recommended Solution |
| Inconsistent Angelicin concentration due to precipitation. | Follow the solubility enhancement recommendations in Issue 1. Prepare fresh dilutions from the stock solution for each experiment. |
| Variability in cell health and density. | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase at the time of treatment. Perform regular cell health checks (e.g., trypan blue exclusion). |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions of the Angelicin stock solution. |
| Fluctuations in incubation conditions. | Maintain consistent temperature, humidity, and CO2 levels in the incubator throughout the experiment. |
Issue 3: High Background Signal or Cell Death in Vehicle Control
| Possible Cause | Recommended Solution |
| Cytotoxicity of the organic solvent (e.g., DMSO). | Ensure the final concentration of the solvent in the culture medium is non-toxic to your cells. A typical starting point is ≤0.1% and should not exceed 0.5%. Run a vehicle control with the same final solvent concentration as your highest Angelicin treatment. |
| Contamination of stock solution or media. | Use sterile techniques for all manipulations. Regularly test for mycoplasma contamination in your cell cultures. |
| Poor cell health. | Ensure cells are healthy and not overly confluent before starting the experiment. |
Data Presentation
Table 1: Solubility of Angelicin in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~5 mg/mL | [8][9] |
| Dimethylformamide (DMF) | ~2 mg/mL | [9] |
| Ethanol | ~1 mg/mL | [9] |
| Water | 20 mg/L (very slightly soluble) | [8] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [9] |
Table 2: Reported IC50 Values of Angelicin in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| HepG2 | Hepatoblastoma | 90 ± 6.565 | 48 | [6] |
| Huh-7 | Hepatocellular Carcinoma | 60 ± 4.256 | 48 | [6] |
| MHV-68 (lytic replication) | γ-herpesvirus | 28.95 | Not specified | [3] |
| MG63 | Osteosarcoma | Dose-dependent inhibition | 24, 48, 72 | [4][10] |
| A549 | Lung Carcinoma | Concentration-dependent effects | 24 | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | No cytotoxicity up to 150 µM | Not specified | [11][12] |
Note: IC50 values are highly dependent on the specific experimental conditions and should be determined empirically for each cell line.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Angelicin Preparation: Prepare a series of dilutions of Angelicin from a concentrated stock solution in DMSO. The final DMSO concentration in the culture medium should be ≤ 0.5%.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of Angelicin or the vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[2][4]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Treat cells with Angelicin at the desired concentrations for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Mandatory Visualizations
Caption: Troubleshooting workflow for in vitro experiments with Angelicin.
Caption: Simplified diagram of signaling pathways modulated by Angelicin.
References
- 1. Angelicin - Wikipedia [en.wikipedia.org]
- 2. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Network pharmacology-based research on the effect of angelicin on osteosarcoma and the underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Angelicin inhibits liver cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Angelicin—A Furocoumarin Compound With Vast Biological Potential [frontiersin.org]
- 8. Buy Angelicin | 523-50-2 [smolecule.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Angelicin inhibits the growth and migration of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Angelicin for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Angelicin concentration in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is Angelicin and how does it induce cytotoxicity?
Angelicin, a naturally occurring angular furanocoumarin, is the parent compound in its family of organic compounds.[1][2] It is found in plants like Angelica archangelica.[3] Angelicin induces cytotoxicity through various mechanisms, including:
-
Inducing Apoptosis: It can trigger both the intrinsic (mitochondria-mediated) and extrinsic apoptotic pathways.[4][5] This involves the regulation of pro-apoptotic and anti-apoptotic proteins and the activation of caspases 3 and 9.[4][6]
-
Inhibiting Tubulin Polymerization: Angelicin has been shown to inhibit the polymerization of tubulin, which is crucial for cell division.[3][7]
-
Cell Cycle Arrest: It can block the cell cycle, for instance at the G2/M phase in breast cancer cells or the G1/G0 phase in cervical cancer cells.[3][8]
-
DNA Interaction: As a photosensitizing agent, Angelicin can intercalate between DNA bases and, upon UV light exposure, form monoadducts with pyrimidine bases, which can inhibit DNA replication.[1][4]
-
Signaling Pathway Modulation: It affects key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT and MAPK pathways.[3][4][9]
Q2: What is a recommended starting concentration range for Angelicin in a cytotoxicity assay?
A broad concentration range should be tested initially to determine the IC50 (the concentration that inhibits 50% of cell viability). Based on published data, a starting range of 10 µM to 200 µM is advisable.[3][5][8][10] For example, in HeLa and SiHa cervical cancer cells, IC50 values were found to be 38.2 µM and 51.3 µM, respectively, after 24 hours of treatment.[3] In human SH-SY5Y neuroblastoma cells, the IC50 was 49.56 µM after 48 hours.[6]
Q3: What is the typical incubation time for Angelicin treatment?
Incubation times typically range from 24 to 72 hours .[3][10] The cytotoxic effect of Angelicin has been shown to be both dose- and time-dependent.[3][6][10] Shorter durations (e.g., 24 hours) are often used to calculate initial IC30 and IC50 values, while longer-term assays (up to 5 days) may be used to assess anti-proliferative effects at lower concentrations.[3][5]
Q4: Does Angelicin require photoactivation to be cytotoxic?
While Angelicin is a well-known photosensitizer that can form DNA adducts upon UV irradiation[1][11], it also exhibits cytotoxic effects without any light activation.[1] Its ability to inhibit tubulin polymerization and modulate signaling pathways like PI3K/AKT and MAPK contribute to its cytotoxicity in the absence of UV light.[3][4]
Q5: Is Angelicin cytotoxic to all cell types?
Angelicin has demonstrated selective cytotoxicity, often being more potent against cancer cells than normal, non-tumor cells.[3][7] For instance, cervical cancer cells (HeLa and SiHa) were found to be more sensitive to Angelicin than normal cervical epithelial cells (ECT1/E6E7).[3] However, the specific IC50 value can vary significantly between different cell lines.[12]
Quantitative Data Summary
The following tables summarize the effective concentrations of Angelicin across various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Angelicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) | Citation |
| HeLa | Cervical Cancer | 24 hours | 38.2 | [3] |
| SiHa | Cervical Cancer | 24 hours | 51.3 | [3] |
| SH-SY5Y | Neuroblastoma | 48 hours | 49.56 | [6] |
| Various | (Hep2, HCT116, MCF7, RD) | Not Specified | < 20 | [7] |
| MHV-68 (in vitro) | γ-herpesvirus replication | Not Specified | 28.95 | [9] |
Table 2: Effective Concentrations for Other Biological Effects
| Cell Line | Effect | Concentration (µM) | Citation |
| MDA-MB-231 | Inhibition of cell proliferation (G2/M arrest) | 100 | [8] |
| MDA-MB-231 | Inhibition of migration and invasion | 150 | [8] |
| HeLa, SiHa | Inhibition of proliferation, colony formation, migration | IC30 (27.8 µM, 36.6 µM) | [3] |
| HeLa, SiHa | Induction of apoptosis | IC50 (38.2 µM, 51.3 µM) | [3] |
Experimental Protocols
Protocol: Determining Angelicin Cytotoxicity using a CCK-8/MTT Assay
This protocol provides a general framework for assessing Angelicin's cytotoxicity. Optimization of cell density and incubation times is crucial for each specific cell line.[13]
-
Cell Seeding:
-
Culture cells in appropriate media and ensure they are healthy and in the logarithmic growth phase.[13]
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 3,000-10,000 cells/well) in 100 µL of culture medium.[10]
-
Incubate the plate for 18-24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Angelicin Treatment:
-
Prepare a stock solution of Angelicin in a suitable solvent, such as DMSO.
-
Perform serial dilutions of Angelicin in culture medium to achieve the desired final concentrations (e.g., ranging from 0 to 200 µM).[10] Remember to include a vehicle control (medium with the same percentage of DMSO used for the highest Angelicin concentration).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various Angelicin concentrations to the respective wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[10]
-
-
Viability Measurement (CCK-8 Example):
-
After incubation, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[14]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (considered 100% viability).
-
Plot the cell viability against the logarithm of the Angelicin concentration and use a suitable software to calculate the IC50 value.[7]
-
Visualizations and Diagrams
Caption: Experimental workflow for determining Angelicin cytotoxicity.
Caption: Angelicin's signaling pathways leading to apoptosis.
Troubleshooting Guide
Q: My absorbance values are very low across the entire plate.
A: This often points to an issue with cell number or health.
-
Low Cell Seeding Density: The number of cells seeded may have been too low. Try increasing the cell density in your next experiment.[13][14]
-
Poor Cell Health: Ensure cells are healthy and not passaged too many times before starting the experiment.[13]
-
Incorrect Reagent Incubation: Verify that the incubation time with the viability reagent (e.g., MTT, CCK-8) was sufficient.
Q: I am seeing high variability in absorbance readings between replicate wells.
A: This can be caused by several factors related to technique and cell distribution.
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Pipette gently to avoid creating bubbles or disturbing the cell monolayer.[14]
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth. Avoid using the outermost wells or ensure proper humidification in the incubator.[13]
-
Bubbles: Air bubbles in the wells can interfere with the absorbance reading. If present, carefully remove them with a sterile pipette tip or syringe needle before reading the plate.[14]
-
Compound Precipitation: Angelicin, like many organic compounds, may have limited solubility in aqueous media. Visually inspect the wells for any signs of precipitation, which could lead to inconsistent results.
Q: Angelicin is not showing any cytotoxic effect, even at high concentrations.
A: This could be an issue with the compound, the cell line, or the experimental setup.
-
Cell Line Resistance: The cell line you are using may be resistant to Angelicin's mechanism of action. It is helpful to include a positive control (a compound known to be toxic to your cells) to validate the assay itself.
-
Compound Integrity: Verify the purity and stability of your Angelicin stock. Improper storage could lead to degradation.
-
Insufficient Incubation Time: The cytotoxic effects may require a longer incubation period to become apparent. Consider extending the treatment time to 48 or 72 hours.[10]
-
High Cell Density: An excessively high cell density can mask cytotoxic effects. Optimize the cell seeding number to ensure they do not become over-confluent by the end of the experiment.[13][14]
Caption: Troubleshooting decision tree for cytotoxicity assays.
References
- 1. Angelicin - Wikipedia [en.wikipedia.org]
- 2. Buy Angelicin | 523-50-2 [smolecule.com]
- 3. Angelicin inhibits the malignant behaviours of human cervical cancer potentially via inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Angelicin—A Furocoumarin Compound With Vast Biological Potential [frontiersin.org]
- 5. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angelicin induces apoptosis through intrinsic caspase-dependent pathway in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro Cytotoxic Activities and Molecular Mechanisms of Angelica shikokiana Extract and its Isolated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Network pharmacology-based research on the effect of angelicin on osteosarcoma and the underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Angelicins, angular analogs of psoralens: chemistry, photochemical, photobiological and phototherapeutic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Angelicin Phototoxicity Assay Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize angelicin phototoxicity assays.
Experimental Protocols
A widely accepted method for assessing phototoxicity is the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test. Below is a detailed protocol adapted for angelicin.
3T3 Neutral Red Uptake (NRU) Phototoxicity Assay for Angelicin
-
Cell Culture:
-
Culture Balb/c 3T3 mouse fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Preparation of Angelicin Solutions:
-
Angelicin has low aqueous solubility.[3] Prepare a stock solution in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Perform a serial dilution of angelicin to achieve the desired test concentrations.
-
-
Treatment:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Add 100 µL of the angelicin solutions at various concentrations to the wells of both plates. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (e.g., chlorpromazine).[1]
-
Incubate the plates for 1 hour at 37°C.[2]
-
-
UVA Irradiation:
-
Post-Incubation:
-
Remove the angelicin solutions from both plates, wash with PBS, and add fresh culture medium.
-
Incubate both plates for another 24 hours.[1]
-
-
Neutral Red Uptake Assay:
-
Incubate the cells with a medium containing neutral red dye for 3 hours.
-
Wash the cells and then extract the dye from the viable cells.
-
Measure the absorbance of the extracted dye using a spectrophotometer at 540 nm.
-
-
Data Analysis:
-
Calculate the cell viability for each concentration relative to the untreated control.
-
Determine the IC50 values (the concentration that causes a 50% reduction in viability) for both the irradiated and non-irradiated plates.
-
Calculate the Photo-Irritancy Factor (PIF) by dividing the IC50 of the non-irradiated plate by the IC50 of the irradiated plate. A PIF greater than 5 is typically considered indicative of phototoxicity.
-
Data Presentation
Table 1: Recommended Parameters for Angelicin Phototoxicity Assays
| Parameter | Recommended Value | Notes |
| Cell Line | Balb/c 3T3 fibroblasts | Standard for regulatory phototoxicity testing.[2] |
| Seeding Density | 1 x 10⁴ cells/well (96-well plate) | Aim for a sub-confluent monolayer at the time of treatment.[1] |
| Angelicin Concentration Range | 0.1 - 100 µM | Should be determined based on preliminary cytotoxicity tests. |
| Solvent | DMSO | Ensure final concentration in media is non-toxic to cells (e.g., <0.5%).[3] |
| Incubation Time with Angelicin | 1 hour | Standard pre-irradiation incubation time.[2] |
| UVA Dose | 5 J/cm² | A commonly used non-cytotoxic dose for the 3T3 NRU assay.[1][4] |
| Positive Control | Chlorpromazine | A well-characterized phototoxic compound.[1] |
| Negative Control | Vehicle (e.g., DMSO in media) | Essential for assessing solvent effects. |
| Endpoint Assay | Neutral Red Uptake (NRU) | Measures cell viability. Other assays like MTT or MTS can also be used. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Inconsistent UVA exposure across the plate- Edge effects in the 96-well plate | - Ensure a homogenous cell suspension before seeding.- Verify the uniformity of the UVA lamp's irradiance.- Avoid using the outer wells of the plate, or fill them with PBS to maintain humidity. |
| High cytotoxicity in dark control (non-irradiated) plates | - Angelicin is cytotoxic at the tested concentrations- Solvent (e.g., DMSO) concentration is too high | - Perform a preliminary cytotoxicity test without UVA irradiation to determine the non-toxic concentration range of angelicin.- Ensure the final solvent concentration is below the cytotoxic threshold for the cell line. |
| No phototoxicity observed with known phototoxic compounds (positive control) | - Insufficient UVA dose- Incorrect spectral output of the UVA lamp- Problems with the cell viability assay | - Calibrate the UVA lamp and ensure the correct dose is delivered.- Use a UVA source with an appropriate spectral range (320-400 nm).- Troubleshoot the cell viability assay protocol and reagents. |
| Precipitation of angelicin in the culture medium | - Poor solubility of angelicin in aqueous solutions | - Increase the concentration of the DMSO stock solution to reduce the volume added to the medium.- Prepare fresh angelicin solutions for each experiment.- Visually inspect the wells for precipitation before and after incubation. |
| Inconsistent results between experiments | - Variation in cell passage number or health- Fluctuation in UVA lamp output- Different batches of reagents (e.g., serum, angelicin) | - Use cells within a consistent and low passage number range.- Regularly check the UVA lamp's irradiance.- Test new batches of critical reagents before use in experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of angelicin phototoxicity?
A1: Upon exposure to UVA light, angelicin intercalates into DNA and forms monoadducts with pyrimidine bases, primarily thymine.[5] This covalent binding to DNA can disrupt DNA replication and transcription, leading to cytotoxicity. Unlike psoralen, which can form both monoadducts and DNA cross-links, angelicin's angular structure sterically hinders the formation of cross-links, generally resulting in lower phototoxicity.[6]
Q2: Why are Balb/c 3T3 cells commonly used for this assay?
A2: The Balb/c 3T3 cell line is recommended by regulatory guidelines (e.g., OECD Test Guideline 432) for in vitro phototoxicity testing.[2] They are a well-characterized and robust cell line that has shown good correlation with in vivo phototoxicity results.
Q3: How do I choose the right concentrations of angelicin to test?
A3: It is crucial to first perform a cytotoxicity assay with angelicin in the absence of UVA light to determine its intrinsic cytotoxicity. The concentrations for the phototoxicity assay should ideally be in the non-toxic to moderately toxic range to be able to detect a light-induced increase in toxicity.
Q4: What are appropriate positive and negative controls for this assay?
A4: A well-established phototoxic compound like chlorpromazine is a suitable positive control.[1] The negative control should be the vehicle (e.g., DMSO in culture medium) used to dissolve the angelicin to account for any potential solvent effects.
Q5: My UVA lamp's output seems to be decreasing over time. What should I do?
A5: The output of UVA lamps can decrease with age. It is essential to regularly measure the irradiance of your lamp with a calibrated radiometer before each experiment and adjust the exposure time accordingly to deliver the target UVA dose.
Q6: Can I use other cell viability assays besides the Neutral Red Uptake assay?
A6: Yes, other colorimetric assays such as MTT, MTS, or WST-1, or fluorescence-based assays that measure cell viability or cytotoxicity can also be used. However, it is important to validate the chosen assay and ensure it is not affected by the photochemical properties of angelicin or the UVA irradiation itself.
Visualizations
Experimental Workflow
References
- 1. enfo.hu [enfo.hu]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. Buy Angelicin | 523-50-2 [smolecule.com]
- 4. Phototoxicity: Its Mechanism and Animal Alternative Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angelicin - Wikipedia [en.wikipedia.org]
- 6. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding Angelicin precipitation in aqueous solutions
Welcome to the technical support center for Angelicin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding precipitation of Angelicin in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my Angelicin precipitate out of solution?
Angelicin is a hydrophobic molecule with very low solubility in water, which is reported to be approximately 20 mg/L.[1] Precipitation commonly occurs when the concentration of Angelicin exceeds its solubility limit in the aqueous environment of your experiment. This can be triggered by changes in solvent composition (e.g., diluting a DMSO stock solution into an aqueous buffer), temperature fluctuations, or pH shifts.
Q2: What is the best solvent to dissolve Angelicin initially?
Dimethyl sulfoxide (DMSO) is an excellent solvent for preparing concentrated stock solutions of Angelicin.[1][2] It is also soluble in other organic solvents like ethanol and methanol.[1][2] For cell culture experiments, it is crucial to keep the final concentration of organic solvents low (typically below 0.5% v/v for DMSO) to avoid solvent-induced cytotoxicity.
Q3: Can I use pH adjustment to keep Angelicin in solution?
Q4: Are there any excipients that can help improve Angelicin's solubility?
Yes, several excipients can be used to enhance the aqueous solubility of poorly soluble compounds like Angelicin. These include:
-
Co-solvents: Organic solvents like DMSO and ethanol can be used in small percentages in the final aqueous solution to increase solubility.
-
Cyclodextrins: Encapsulating Angelicin within cyclodextrin molecules, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase its aqueous solubility by forming inclusion complexes.
-
Surfactants: Non-ionic surfactants like Tween® 80 and Pluronic® F68 can form micelles that encapsulate Angelicin, thereby increasing its apparent solubility in aqueous media.
Troubleshooting Guide: Angelicin Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent Angelicin precipitation in your experiments.
Problem: Angelicin precipitates upon dilution of the stock solution into aqueous buffer/media.
Immediate Actions:
-
Vortexing/Sonication: Immediately after dilution, vortex the solution vigorously or place it in a sonicator bath for a few minutes. This can sometimes help to redissolve fine precipitates.
-
Warming: Gently warm the solution to 37°C. Increased temperature can transiently increase solubility. However, be cautious about the thermal stability of Angelicin and other components in your experiment.
Systematic Troubleshooting:
If the above actions do not resolve the issue, follow this systematic approach:
Caption: Troubleshooting workflow for Angelicin precipitation.
Data Presentation
Table 1: Physicochemical Properties of Angelicin
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₆O₃ | [1][2] |
| Molecular Weight | 186.16 g/mol | [1][2] |
| Melting Point | 137-139 °C | [1][2] |
| logP | 1.97 | [3] |
| pKa | -2.9 (Strongest Basic) | N/A |
Table 2: Solubility of Angelicin in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | ~20 mg/L | [1] |
| DMSO | ~5 mg/mL | [1] |
| Ethanol | ~1 mg/mL | [1] |
| Dimethyl formamide | ~2 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of Angelicin Stock Solution using a Co-solvent (DMSO)
This protocol is suitable for preparing a concentrated stock solution of Angelicin for in vitro experiments.
Materials:
-
Angelicin powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of Angelicin powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A clear, yellowish solution should be obtained.
-
If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Workflow Diagram for Stock Solution Preparation:
Caption: Workflow for preparing an Angelicin stock solution.
Protocol 2: Solubility Enhancement of Angelicin using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the preparation of an Angelicin-HP-β-CD inclusion complex to improve its aqueous solubility.
Materials:
-
Angelicin powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.
-
Add Angelicin powder to the HP-β-CD solution in a 1:1 or 1:2 molar ratio (Angelicin:HP-β-CD).
-
Stir the mixture on a magnetic stirrer at room temperature for 24-48 hours, protected from light.
-
After stirring, filter the solution to remove any undissolved Angelicin.
-
Freeze the resulting solution and lyophilize it to obtain a dry powder of the Angelicin-HP-β-CD inclusion complex.
-
The powder can be reconstituted in aqueous buffers for experiments.
Protocol 3: Preparation of an Angelicin Formulation for Oral Gavage in Mice
This protocol provides an example of a vehicle that can be used for the oral administration of Angelicin to mice.
Materials:
-
Angelicin powder
-
DMSO
-
PEG400 (Polyethylene glycol 400)
-
Tween® 80
-
Saline (0.9% NaCl)
Procedure:
-
Dissolve the required amount of Angelicin in DMSO to create a concentrated pre-stock.
-
In a separate tube, prepare the vehicle by mixing PEG400, Tween® 80, and saline in the desired ratio (e.g., 40% PEG400, 5% Tween® 80, 45% Saline).
-
Add the Angelicin-DMSO pre-stock to the vehicle to achieve the final desired concentration of Angelicin and a final DMSO concentration of 10% or less.
-
Vortex the final formulation thoroughly to ensure a homogenous suspension or solution.
-
Administer to mice via oral gavage. Always prepare this formulation fresh before use.
Signaling Pathway Visualization (Example)
While Angelicin's primary challenge is formulation, it is known to interact with various signaling pathways. The following is a simplified, hypothetical representation of a signaling pathway that could be modulated by Angelicin, for illustrative purposes.
Caption: Hypothetical signaling pathway modulation by Angelicin.
References
Technical Support Center: HPLC Analysis of Angelicin
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Angelicin.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram shows significant tailing or fronting for the Angelicin peak. What are the potential causes and how can I fix it?
A: Poor peak shape is a common issue that can compromise the accuracy of quantification.
Potential Causes:
-
Column Overload: Injecting too concentrated a sample can saturate the column, leading to peak distortion.
-
Secondary Interactions: Silanol groups on the silica backbone of the C18 column can interact with the analyte, causing tailing.
-
Column Degradation: The stationary phase can degrade over time, especially when using mobile phases with extreme pH values (pH < 2 or > 8).[1]
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.
-
Contamination: A contaminated guard or analytical column can lead to distorted peaks.[2]
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
Adjust Mobile Phase: Ensure your sample is dissolved in the mobile phase or a weaker solvent whenever possible.[1]
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants and extend its lifetime.[2]
-
Flush the Column: Flush the column with a strong organic solvent to remove potential contaminants.[1]
-
Replace the Column: If the above steps do not resolve the issue, the column may be irreversibly damaged and require replacement.
Issue 2: Inconsistent Retention Times
Q: The retention time for my Angelicin peak is drifting between injections. What could be causing this instability?
A: Retention time stability is critical for reliable peak identification. Drifting retention times often point to issues with the mobile phase or system hardware.
Potential Causes:
-
Mobile Phase Composition Change: Inaccurate mixing of the mobile phase, or evaporation of the more volatile solvent component, can alter the elution strength and cause drift.[2]
-
Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and column chemistry, leading to shifts in retention time. Using a column oven is crucial for stability.[1][2]
-
Inadequate Column Equilibration: Insufficient equilibration time after changing the mobile phase or after a gradient run can cause retention times to drift in subsequent runs.[2]
-
Pump Issues and Leaks: An inconsistent flow rate due to worn pump seals, check valve problems, or leaks in the system will directly impact retention times.[2]
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Always prepare fresh mobile phase daily and keep solvent reservoirs covered to prevent evaporation.[1] For gradient elution, ensure the mixer is functioning correctly.[2]
-
Use a Column Oven: Maintain a constant column temperature using a thermostatted column oven to eliminate thermal fluctuations.[1][2]
-
Ensure Proper Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting your analysis sequence.[1]
-
Check for Leaks and Purge the Pump: Visually inspect all fittings for leaks. Purge the pump to remove any air bubbles from the system, as these can cause flow rate inconsistencies.[2]
Issue 3: Ghost Peaks or Spurious Peaks
Q: I am observing unexpected peaks in my chromatogram, especially during gradient runs. What are these "ghost peaks" and how do I get rid of them?
A: Ghost peaks are spurious peaks that do not originate from the injected sample. They are often caused by contamination in the mobile phase or carryover from previous injections.
Potential Causes:
-
Contaminated Mobile Phase: Impurities in the solvents (especially water) or additives can accumulate on the column at low organic concentrations and elute as the solvent strength increases during a gradient.
-
Sample Carryover: Residue from a previous, more concentrated sample can be retained in the injector loop, needle, or column head and elute in a subsequent run.
-
Degradation of Sample or Mobile Phase: Angelicin or mobile phase components may degrade over time, introducing new compounds into the system.
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.
-
Run a Blank Gradient: Inject your mobile phase or a pure solvent blank and run the same gradient method. If the ghost peaks are still present, the contamination is in your mobile phase or system.
-
Clean the Injector: Implement a robust needle wash protocol using a strong solvent to clean the injector port and loop between injections.
-
Flush the System: Thoroughly flush the entire HPLC system, including the column, with a strong solvent to remove any accumulated contaminants.
Quantitative Data Summary
The following table summarizes typical starting conditions for the HPLC analysis of Angelicin, based on published methods.[3][4][5] Optimization will likely be required for your specific application.
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18 (e.g., Zorbax 300SB C18, Cosmosil 5C18-AR-II) |
| Mobile Phase | Isocratic: 20% Acetonitrile in Water[3] Gradient: 20% Acetonitrile to 100% Acetonitrile[4][5] |
| Flow Rate | 1.0 mL/min[4][5] |
| Detection Wavelength | 254 nm[4][5] |
| Column Temperature | Ambient or controlled at 25°C |
| Injection Volume | 10-20 µL |
Experimental Protocols
1. Sample Preparation from Plant Material
This protocol is a general guideline for extracting Angelicin from plant sources like Psoralea corylifolia seeds.[3][4]
-
Grinding: Grind the dried plant material into a fine powder to increase the surface area for extraction.
-
Extraction: Accurately weigh a portion of the powder (e.g., 1.0 g) and transfer it to a suitable flask. Add an appropriate volume of methanol or 70% ethanol (e.g., 25 mL).
-
Sonication/Reflux: Sonicate the mixture for 30-60 minutes or perform heat reflux extraction to enhance extraction efficiency.[6]
-
Centrifugation: Centrifuge the extract at high speed (e.g., 4000 rpm) for 10 minutes to pellet the solid material.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter before injecting it into the HPLC system.[4]
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the Angelicin concentration is within the linear range of the calibration curve.
2. Mobile Phase Preparation (Isocratic)
-
Solvent Selection: Use HPLC-grade acetonitrile and ultrapure water.
-
Measurement: For a 1 L preparation of 20% acetonitrile in water, carefully measure 200 mL of acetonitrile and 800 mL of ultrapure water.
-
Mixing: Combine the solvents in a clean glass reservoir and mix thoroughly.
-
Degassing: Degas the mobile phase using vacuum filtration, sonication, or helium sparging to remove dissolved gases that can cause bubbles in the pump and detector.[2]
Visualizations
Below are diagrams illustrating common workflows for HPLC troubleshooting and analysis.
Caption: A workflow diagram for troubleshooting inconsistent HPLC retention times.
Caption: Experimental workflow for the extraction and HPLC analysis of Angelicin.
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. Quantitative determination of psoralen and angelicin from some medicinal herbs by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. "Analysis of Bakuchiol, Psoralen and Angelicin in crude drugs and comme" by C.-F. Lin, Y.-L. Huang et al. [jfda-online.com]
- 6. Separation and Enrichment of Three Coumarins from Angelicae Pubescentis Radix by Macroporous Resin with Preparative HPLC and Evaluation of Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Angelicin Stability in Experimental Buffers
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of Angelicin in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with Angelicin in aqueous buffers?
Angelicin, a naturally occurring furanocoumarin, presents several challenges in experimental settings due to its limited aqueous solubility and potential for degradation.[1] It is sparingly soluble in water and aqueous buffers, which can lead to precipitation and inaccurate concentration measurements.[2] Furthermore, as a photosensitive compound, it can degrade upon exposure to light, particularly UV light.[3][4] The pH of the buffer can also influence its stability, with hydrolysis being a potential issue.[5][6]
Q2: How can I dissolve Angelicin for my experiments?
Due to its poor water solubility (approximately 20 mg/L), a stock solution should first be prepared in an organic solvent.[1] Angelicin is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and dimethyl formamide (DMF).[2] For aqueous experimental buffers, it is recommended to first dissolve Angelicin in DMSO and then dilute it with the aqueous buffer of choice, such as Phosphate-Buffered Saline (PBS).[2] A common method involves creating a 1:1 solution of DMSO:PBS (pH 7.2), which can achieve a solubility of approximately 0.5 mg/ml.[2]
Q3: What is the recommended storage procedure for Angelicin solutions?
Angelicin is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[2] Stock solutions made in organic solvents should also be stored at -20°C and purged with an inert gas to prevent oxidation.[2] It is not recommended to store aqueous solutions for more than one day due to potential degradation.[2] Always protect Angelicin solutions from light to prevent photodegradation.[3][7]
Q4: Can the type of buffer affect Angelicin's stability?
Yes, the choice of buffer can impact the stability of your compound.[8] While specific studies on Angelicin's interaction with a wide range of buffers are limited, general principles of drug stability apply.[7] It is crucial to select a buffer that does not interact with the compound of interest.[9] For example, some buffers can form complexes with metal ions, which might be relevant if your experimental system includes them. Optimizing the pH of the buffer is a primary strategy for enhancing the stability of molecules in solution.[10]
Troubleshooting Guide
Issue 1: Angelicin is precipitating out of my aqueous buffer.
-
Cause: The concentration of Angelicin may be exceeding its solubility limit in the final buffer composition. Angelicin has limited aqueous solubility.[1]
-
Solution:
-
Decrease Final Concentration: Try using a lower final concentration of Angelicin in your experiment.
-
Increase Organic Co-solvent: Increase the percentage of the organic solvent (e.g., DMSO) in your final working solution. However, be mindful of the solvent's potential effects on your experimental system (e.g., cell toxicity). A 1:1 mixture of DMSO and PBS can improve solubility.[1][2]
-
pH Adjustment: Although data on Angelicin is sparse, the solubility of many compounds is pH-dependent.[7] You may need to empirically test a range of pH values to find the optimal solubility, ensuring the pH is compatible with your experimental model.
-
Issue 2: I am observing a loss of Angelicin activity or concentration over time.
-
Cause: This could be due to chemical degradation (e.g., hydrolysis) or photodegradation.[7] Angelicin is a photosensitive compound.[3]
-
Solution:
-
Protect from Light: Conduct experiments under subdued light and store all Angelicin-containing solutions in amber vials or wrapped in aluminum foil to protect them from light.[7]
-
Control Temperature: Store stock solutions at -20°C.[2] For experiments at elevated temperatures, be aware that degradation rates can increase.[5]
-
Prepare Fresh Solutions: Prepare aqueous working solutions fresh for each experiment and avoid storing them for more than a day.[2]
-
pH Optimization: The rate of hydrolysis for many compounds is pH-dependent.[6][11] If hydrolysis is suspected, perform a stability study across a range of pH values to identify the most stable conditions.
-
Use of Antioxidants: In some cases, the addition of antioxidants can improve the stability of compounds in aqueous solutions, though this needs to be validated for Angelicin and your specific assay.[5]
-
Data Presentation
Table 1: Solubility of Angelicin in Various Solvents
| Solvent | Solubility | Reference |
| Water | ~20 mg/L | [1] |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | [1][2] |
| Dimethyl Formamide (DMF) | ~2 mg/mL | [1][2] |
| Ethanol | ~1 mg/mL | [1][2] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Angelicin Stock Solution in DMSO
-
Materials: Angelicin (MW: 186.16 g/mol ), DMSO (anhydrous), appropriate personal protective equipment (PPE), microcentrifuge tubes, precision balance.
-
Procedure: a. Weigh out 1.86 mg of Angelicin powder and place it into a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex thoroughly until the Angelicin is completely dissolved. The solution should be clear. d. Purge the vial with an inert gas (e.g., argon or nitrogen) to displace oxygen and minimize oxidation. e. Store the stock solution at -20°C, protected from light.
Protocol 2: General Procedure for Diluting Angelicin in Aqueous Buffer
-
Materials: 10 mM Angelicin stock solution in DMSO, desired aqueous buffer (e.g., PBS, pH 7.2), sterile tubes.
-
Procedure: a. Allow the Angelicin stock solution to thaw completely at room temperature. b. Perform serial dilutions. For a final concentration of 10 µM Angelicin in a buffer containing 0.1% DMSO, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer. c. Vortex the final solution gently to ensure it is homogenous. d. Use the freshly prepared aqueous solution immediately. Do not store for more than 24 hours.[2]
Visualizations
Caption: General workflow for preparing Angelicin solutions.
Caption: Decision tree for troubleshooting Angelicin instability.
References
- 1. Buy Angelicin | 523-50-2 [smolecule.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Angelicin - Wikipedia [en.wikipedia.org]
- 4. Angelicins, angular analogs of psoralens: chemistry, photochemical, photobiological and phototherapeutic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors affecting stability of z-ligustilide in the volatile oil of radix angelicae sinensis and ligusticum chuanxiong and its stability prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selecting a non-interacting buffer for α-cyclodextrin containing solutions [pubmed.ncbi.nlm.nih.gov]
- 10. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
How to control for Angelicin's photosensitivity in experiments
Welcome to the technical support center for researchers working with Angelicin. This resource provides essential guidance on how to control for its photosensitive properties in your experiments to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Angelicin and why is it photosensitive?
Angelicin is a naturally occurring furocoumarin, an angular analog of psoralen.[1][2] Its photosensitivity arises from its chemical structure, which allows it to absorb ultraviolet A (UVA) radiation (maximum absorption around 300 nm).[3] Upon UVA exposure, Angelicin becomes photoactivated and can form covalent monoadducts with the pyrimidine bases (primarily thymine) of DNA.[4] This photoreactivity is the basis of its biological effects, including its therapeutic potential and phototoxicity.[5][6]
Q2: What is the primary mechanism of Angelicin's photosensitivity?
Upon absorbing UVA light, Angelicin undergoes a C4-photocycloaddition reaction with the 5,6-double bond of thymine and cytosine in DNA, forming monoadducts.[4] Unlike its linear isomer psoralen, which can form both monoadducts and interstrand cross-links, Angelicin's angular structure sterically hinders the formation of cross-links.[6] These monoadducts can inhibit DNA replication and transcription, leading to cellular responses like apoptosis.
Q3: How does the phototoxicity of Angelicin compare to that of Psoralen?
Angelicin is generally considered to be less phototoxic than psoralen.[6] This is because the monoadducts formed by Angelicin are more readily repaired by cellular DNA repair mechanisms compared to the interstrand cross-links formed by psoralen.[5][7]
Q4: What are the key experimental parameters to control when working with Angelicin?
The most critical parameters are:
-
Light Exposure: The dose and wavelength of UVA radiation must be precisely controlled and measured.
-
Angelicin Concentration: The concentration of Angelicin will directly impact the extent of photo-induced effects.
-
Incubation Times: The timing of Angelicin incubation, irradiation, and subsequent assays is crucial.
-
Controls: Appropriate negative and positive controls are essential to distinguish between phototoxicity, dark toxicity, and effects of the light source alone.
Q5: How can I minimize unintentional photoactivation of Angelicin during my experiments?
To prevent unwanted photoactivation:
-
Work in low-light conditions: Handle Angelicin solutions and treated samples in a darkened room or under red light.[8]
-
Use opaque or amber-colored containers: Protect stock solutions and experimental samples from ambient light.[9]
-
Cover plates and tubes: Use aluminum foil or opaque lids to shield cell culture plates and tubes from light.[9]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background cell death in "dark control" (Angelicin, no UVA). | Angelicin may be exhibiting dark toxicity at the concentration used. | Perform a dose-response experiment without UVA irradiation to determine the maximum non-toxic concentration of Angelicin for your specific cell line. |
| No significant difference between "UVA only" and "Angelicin + UVA" groups. | The UVA dose may be too high, causing significant cell death on its own. The Angelicin concentration may be too low to induce a phototoxic effect above the UVA-induced toxicity. | Titrate the UVA dose to find a level that causes minimal cell death. Increase the concentration of Angelicin in subsequent experiments. |
| Inconsistent results between experiments. | Inconsistent light exposure due to fluctuations in the lamp output or variations in the distance from the light source. | Calibrate your UVA lamp regularly using a radiometer to ensure a consistent dose delivery. Maintain a fixed distance between the light source and the samples for all experiments. |
| Low signal-to-background ratio in assays. | Suboptimal assay timing. The peak cellular response may occur at a different time point. | Perform a time-course experiment to identify the optimal time point for your specific assay after UVA irradiation. |
Experimental Protocols
Protocol 1: Determining Angelicin's Phototoxicity (IC50) in Cell Culture
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Angelicin upon UVA activation.
Materials:
-
Angelicin stock solution (in DMSO)
-
Cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™)
-
UVA light source (e.g., 365 nm lamp)
-
Radiometer for UVA dose measurement
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Angelicin Treatment: The following day, treat the cells with a serial dilution of Angelicin. Include a "vehicle control" group treated with the same concentration of DMSO as the highest Angelicin concentration.
-
Incubation: Incubate the plate in the dark for a predetermined time (e.g., 1-2 hours) to allow for Angelicin uptake.
-
UVA Irradiation:
-
Remove the lid of the 96-well plate.
-
Place the plate under the UVA source at a fixed distance.
-
Irradiate the cells with a predetermined dose of UVA (e.g., 1-5 J/cm²).[5]
-
Crucially, include a "dark control" plate that is treated with Angelicin but not exposed to UVA.
-
Also include a "UVA only" control group that does not receive Angelicin but is irradiated.
-
-
Post-Irradiation Incubation: After irradiation, add fresh medium and return the plates to the incubator for a period of time appropriate for your cell line and assay (e.g., 24-72 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well and measure the signal according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the viability of the treated groups to the vehicle-treated, non-irradiated control group.
-
Plot the cell viability against the Angelicin concentration for both the irradiated and non-irradiated plates.
-
Calculate the IC50 value for the UVA-treated group.
-
Protocol 2: Assessing Dark Toxicity of Angelicin
This protocol is designed to determine the toxicity of Angelicin in the absence of light.
Methodology:
-
Follow steps 1 and 2 from Protocol 1.
-
Incubation: Incubate the plate in a light-proof container (e.g., wrapped in aluminum foil) inside the cell culture incubator for the desired duration (e.g., 24, 48, 72 hours).
-
Cell Viability Assay: Perform a cell viability assay as described in Protocol 1.
-
Data Analysis:
-
Normalize the viability of the Angelicin-treated groups to the vehicle control group.
-
Plot cell viability against Angelicin concentration to determine the concentration at which dark toxicity is observed.
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| Angelicin IC50 (Phototoxicity) | 0.9 µM | HL-60 | [10] |
| UVA Dose for Phototoxicity Studies | 1 - 16 J/cm² | A 431 | [5] |
| Angelicin Concentration for In Vitro Assays | 10 - 100 µM | SH-SY5Y | [5] |
| Angelicin Maximum Absorption | 300 nm | N/A |
Visualizations
Signaling Pathways Affected by Angelicin
Angelicin has been shown to modulate several key signaling pathways, often in a photo-dependent manner. These include pathways involved in inflammation, apoptosis, and cell survival.
Caption: Angelicin's impact on major cellular signaling pathways.
Experimental Workflow for Angelicin Photosensitivity Studies
This workflow provides a logical sequence for conducting experiments with Angelicin, ensuring proper controls are in place.
Caption: A standardized workflow for Angelicin photosensitivity experiments.
References
- 1. Activatable Photosensitizers: From Fundamental Principles to Advanced Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Convenient and Quantitative Method for Evaluating Photosensitizing Activity Using Thiazolyl Blue Formazan Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flow cytometric quantification of UV-induced cell death in a human squamous cell carcinoma-derived cell line: dose and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. labmanageracademy.com [labmanageracademy.com]
- 10. repository.lsu.edu [repository.lsu.edu]
Minimizing off-target effects of Angelicin in cell studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects and navigate common challenges in cell-based experiments using Angelicin.
Frequently Asked Questions (FAQs)
Q1: What is Angelicin and how does it work?
Angelicin is a naturally occurring furocoumarin, an angular analog of psoralen. Its primary mechanism of action involves intercalation into DNA. Upon activation with Ultraviolet A (UVA) light, Angelicin forms covalent monoadducts with pyrimidine bases, primarily thymine. This disrupts DNA replication and transcription, leading to cellular responses such as apoptosis and cell cycle arrest. Unlike its linear isomer psoralen, Angelicin's angular structure prevents it from forming DNA interstrand cross-links, which is believed to contribute to its lower phototoxicity.
Q2: What are the known on-target and potential off-target effects of Angelicin?
-
On-Target Effects: The desired effects of Angelicin are often related to its anti-cancer and anti-inflammatory properties. These are primarily mediated through the induction of apoptosis (via intrinsic and extrinsic pathways), inhibition of cell proliferation, and modulation of signaling pathways like NF-κB and MAPK.
-
Potential Off-Target Effects: Off-target effects can arise from several factors:
-
Phototoxicity: Excessive UVA exposure or high concentrations of Angelicin can lead to broad cellular damage and necrosis, masking the specific on-target effects.
-
Reactive Oxygen Species (ROS) Generation: Although less pronounced than with other photosensitizers, Angelicin activation can lead to the formation of ROS, which can cause oxidative damage to lipids, proteins, and DNA.
-
Non-specific Protein Binding: At high concentrations and with significant UVA irradiation, Angelicin may photobind to cellular proteins, altering their function.
-
Modulation of Unintended Pathways: Angelicin may influence signaling pathways unrelated to the primary research focus, complicating data interpretation.
-
Q3: How do I determine the optimal concentration of Angelicin and UVA dose for my experiment?
The optimal concentrations of Angelicin and the UVA dose are highly dependent on the cell line and the specific biological question. It is crucial to perform a matrix titration experiment.
-
Angelicin Concentration: Start with a broad range of concentrations based on published IC50 values for similar cell lines (see Table 1). A typical starting range could be from 1 µM to 100 µM.
-
UVA Dose: The UVA dose (measured in J/cm²) is a function of intensity (mW/cm²) and time (seconds). It's recommended to test a range of UVA doses. Keep the intensity constant and vary the exposure time.
-
Optimization Workflow:
-
Treat cells with varying concentrations of Angelicin.
-
Expose each concentration to a range of UVA doses.
-
Include "Angelicin alone" and "UVA alone" controls.
-
Assess cell viability (e.g., using an MTT or CellTiter-Glo assay) 24-72 hours post-treatment.
-
The optimal combination should induce the desired biological effect (e.g., a specific level of apoptosis) with minimal non-specific cytotoxicity (necrosis).
-
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High Cell Death in "Angelicin alone" Control | - Angelicin concentration is too high, causing cytotoxicity independent of photoactivation.- Solvent (e.g., DMSO) concentration is toxic to the cells. | - Perform a dose-response curve for Angelicin without UVA to determine its dark toxicity IC50. Use concentrations well below this value.- Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). |
| High Cell Death in "UVA alone" Control | - The UVA dose is too high, causing direct cellular damage. | - Titrate the UVA dose to a level that does not cause significant cell death in the absence of Angelicin. |
| Inconsistent Results Between Experiments | - Fluctuation in UVA lamp intensity.- Inconsistent cell density at the time of treatment.- Variation in Angelicin incubation time.- Cell culture passage number variability. | - Regularly check the output of your UVA source with a radiometer.- Seed cells at a consistent density for all experiments.- Standardize the Angelicin incubation period before UVA irradiation.- Use cells within a consistent and low passage number range. |
| Suspected Off-Target Effects (e.g., unexpected pathway activation) | - Generation of reactive oxygen species (ROS).- Non-specific binding of Angelicin at high concentrations. | - Include a ROS scavenger (e.g., N-acetylcysteine) as a control to see if the off-target effect is mitigated.- Lower the Angelicin concentration and/or UVA dose.- Perform control experiments with a structurally related but inactive compound if available. |
| Difficulty Distinguishing Apoptosis from Necrosis | - At high Angelicin/UVA doses, apoptosis can transition to secondary necrosis, or primary necrosis can occur. | - Use multi-parameter assays to differentiate cell death mechanisms. For example, co-staining with Annexin V (apoptosis marker) and a viability dye like Propidium Iodide or 7-AAD (necrosis markers).- Perform a time-course experiment to observe the kinetics of cell death. Apoptosis is typically a more prolonged process than acute necrosis. |
Data Presentation
Table 1: Reported IC50 Values of Angelicin in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Notes | Reference |
| SH-SY5Y | Neuroblastoma | 49.56 | 48 | --- | |
| K562 | Leukemia | 0.41 ± 0.20 | Not Specified | --- | |
| MG63 | Osteosarcoma | Dose-dependent decrease in viability (50-200 µM) | 24, 48, 72 | A specific IC50 was not provided, but a clear dose- and time-dependent effect was shown. | |
| MHV-68 (in cell culture) | Virus (lytic replication) | 28.95 | Not Specified | Inhibition of viral replication. |
Note: IC50 values can vary significantly between studies due to differences in cell lines, experimental conditions (e.g., presence or absence of UVA), and viability assays used.
Experimental Protocols
Protocol 1: Determining the Optimal Angelicin Concentration and UVA Dose
This protocol outlines a matrix titration to identify the ideal experimental conditions.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Angelicin stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., MTT, resazurin, or a luminescent assay kit)
-
UVA light source with a calibrated radiometer (320-400 nm range)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 5,000-10,000 cells/well). Incubate for 24 hours.
-
Angelicin Treatment:
-
Prepare serial dilutions of Angelicin in complete culture medium. For example, final concentrations of 0, 1, 5, 10, 25, 50, 75, and 100 µM.
-
Remove the old medium from the cells and add 100 µL of the Angelicin-containing medium to the respective wells.
-
Include a "no drug" control for each UVA dose.
-
-
Incubation: Incubate the cells with Angelicin for a standardized period (e.g., 1-4 hours) in the dark to allow for cellular uptake.
-
UVA Irradiation:
-
Remove the lid of the 96-well plate.
-
Place the plate under the UVA source.
-
Expose different sections of the plate to varying UVA doses (e.g., 0, 0.5, 1, 2, 5 J/cm²). This can be achieved by covering parts of the plate with a UV-opaque material and varying the exposure time.
-
Ensure to have a "no UVA" control for each Angelicin concentration.
-
-
Post-Irradiation Incubation: After irradiation, return the plate to the incubator for 24-72 hours.
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and read the plate on a suitable plate reader.
-
Data Analysis:
-
Normalize the data to the untreated control (0 µM Angelicin, 0 J/cm² UVA).
-
Plot cell viability versus Angelicin concentration for each UVA dose.
-
Plot cell viability versus UVA dose for each Angelicin concentration.
-
Select the concentration/dose combination that achieves the desired effect without excessive toxicity in the controls.
-
Protocol 2: Differentiating Apoptosis and Necrosis using Annexin V and 7-AAD Staining
This protocol uses flow cytometry to distinguish between apoptotic and necrotic cell populations.
Materials:
-
Cells treated with Angelicin and/or UVA as determined in Protocol 1
-
Untreated control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, 7-AAD or Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Collect both adherent and floating cells from your culture plates. For adherent cells, use a gentle dissociation reagent like TrypLE or Accutase.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Washing: Wash the cells once with cold PBS and centrifuge again.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
-
Data Interpretation:
-
Annexin V-negative / 7-AAD-negative: Live cells
-
Annexin V-positive / 7-AAD-negative: Early apoptotic cells
-
Annexin V-positive / 7-AAD-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / 7-AAD-positive: Necrotic cells
-
Visualizations
Caption: Angelicin's primary mechanism of action.
Caption: A logical workflow for troubleshooting Angelicin experiments.
Caption: Key signaling pathways affected by Angelicin treatment.
Technical Support Center: Optimizing UV Activation of Angelicin for DNA Binding
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the UV activation of Angelicin for DNA binding experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Angelicin-DNA binding?
Angelicin, an angular furocoumarin, intercalates into the DNA double helix. Upon activation by UVA light (typically around 365 nm), it forms a covalent C4-photocycloaddition reaction primarily with the 5,6-double bond of pyrimidine bases, especially thymine.[1] This results in the formation of a monoadduct, meaning it binds to only one strand of the DNA.[1] This is in contrast to its linear isomer, psoralen, which can form both monoadducts and interstrand crosslinks.[1]
Q2: What is the optimal UV wavelength and dose for Angelicin activation?
The most effective wavelength for activating Angelicin is in the UVA range, specifically around 365 nm.[2] The optimal dose is a critical parameter that often requires empirical determination for each specific experimental setup. It is a balance between achieving sufficient activation for DNA binding and minimizing DNA damage or photobleaching of the Angelicin. A common starting point is multiple exposures to a moderate dose. For example, a protocol for Small-Molecule Adduct sequencing (SMAdd-seq) utilizes seven consecutive 5-minute exposures to a 365 nm UV source.
Q3: What concentration of Angelicin should I use?
The optimal concentration of Angelicin depends on the specific application, cell type (if applicable), and DNA concentration. For in vitro experiments with purified DNA and for treating yeast nuclei or spheroplasts, concentrations in the range of 20 µM to 500 µM have been used.[3] It is advisable to perform a concentration titration to determine the optimal concentration for your specific experiment, balancing binding efficiency with potential side effects at higher concentrations.
Q4: How does the local DNA sequence affect Angelicin binding?
Angelicin binding is not random. It shows a preference for certain DNA sequences. Studies have shown that AT-rich sequences are preferential sites for Angelicin photoaddition.[2]
Q5: What is the difference between Angelicin and Psoralen in terms of DNA binding?
The primary difference lies in the type of DNA adducts they form upon UV activation. Due to its angular structure, Angelicin predominantly forms monoadducts, covalently binding to a single DNA strand.[1] In contrast, the linear structure of Psoralen allows it to form both monoadducts and interstrand crosslinks (ICLs), where it covalently links both strands of the DNA helix.[1][4] This difference in adduct formation leads to different biological consequences and repair pathways.
Troubleshooting Guides
This section addresses common issues encountered during Angelicin-DNA binding experiments.
Issue 1: Low or No Angelicin-DNA Adduct Formation
| Potential Cause | Suggested Solution |
| Suboptimal UV Exposure | - Verify UV Lamp Output: Ensure your UV lamp is emitting at the correct wavelength (around 365 nm) and has sufficient intensity. Use a UV radiometer to measure the lamp's output. Note that the output of UV lamps can decrease over time. - Optimize UV Dose: Perform a dose-response experiment by varying the UV exposure time or the distance from the UV source. Insufficient UV exposure will lead to low adduct yield, while excessive exposure can cause DNA damage and photobleaching of Angelicin. |
| Incorrect Angelicin Concentration | - Titrate Angelicin Concentration: Perform a concentration-response experiment with a range of Angelicin concentrations (e.g., 10 µM to 500 µM) to find the optimal concentration for your system. - Ensure Proper Dissolving: Angelicin is sparingly soluble in water. Ensure it is fully dissolved in an appropriate solvent (e.g., DMSO) before adding it to the reaction buffer. Precipitated Angelicin will not be available for intercalation and binding. |
| Inappropriate Buffer Conditions | - Optimize Buffer pH: The pH of the reaction buffer can influence DNA structure and Angelicin stability. A pH around 7.4 is a good starting point.[3] Consider testing a pH range (e.g., 7.0-8.0). - Check Ionic Strength: While the effect of ionic strength on Angelicin binding is not extensively documented, it is a critical parameter for DNA stability and ligand binding in general. Very low or very high salt concentrations can affect DNA conformation and intercalation. A buffer with physiological salt concentrations (e.g., 10 mM NaCl) is a reasonable starting point.[3] |
| Presence of Quenchers | - Minimize Oxygen: While the primary photoreaction is oxygen-independent, the presence of oxygen can lead to the formation of reactive oxygen species (ROS) that can damage DNA and potentially degrade Angelicin.[2] If feasible, de-gas your solutions or perform the experiment under an inert atmosphere (e.g., nitrogen or argon). |
| Degraded Angelicin | - Proper Storage: Store Angelicin powder protected from light and moisture. Prepare fresh stock solutions in a suitable solvent like DMSO and store them at -20°C in small aliquots to avoid repeated freeze-thaw cycles. |
Issue 2: Formation of Interstrand Crosslinks (ICLs)
| Potential Cause | Suggested Solution |
| Inherent Photoreactivity | Although Angelicin primarily forms monoadducts, the formation of a small fraction of ICLs has been observed, particularly at higher concentrations and UV doses. |
| Confirmation of ICLs | - Alkaline Comet Assay: This technique can be used to detect ICLs. Crosslinked DNA will migrate slower in the gel compared to DNA with only monoadducts or strand breaks.[5] - Alkaline Agarose Gel Electrophoresis: Plasmid DNA with ICLs will remain double-stranded under denaturing alkaline conditions and migrate faster than the denatured single-stranded DNA. |
| Minimizing ICLs | - Optimize Angelicin and UV Dose: Use the lowest effective concentration of Angelicin and the minimum UV dose required to achieve sufficient monoadduct formation. This can be determined through careful titration experiments. |
Issue 3: DNA Damage
| Potential Cause | Suggested Solution |
| Excessive UV Exposure | High doses of UVA light can directly cause DNA damage, such as single-strand breaks and oxidized bases. |
| Reactive Oxygen Species (ROS) | The photoactivation of Angelicin can generate singlet oxygen and other ROS, which can lead to oxidative DNA damage.[2] |
| Assessing DNA Damage | - Alkaline Comet Assay: This assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites.[5] - Enzyme-Modified Comet Assay: Use of specific DNA repair enzymes like formamidopyrimidine DNA glycosylase (FPG) and endonuclease III can help identify specific types of oxidative base damage. |
| Minimizing DNA Damage | - Optimize UV Dose: Use the lowest UV dose that provides sufficient Angelicin activation. - Include ROS Scavengers: Consider adding ROS scavengers like sodium azide to your reaction, but be aware that they might also interfere with the desired photoreaction. |
Quantitative Data Summary
The efficiency of Angelicin-DNA adduct formation is dependent on both the Angelicin concentration and the UV dose. The following tables summarize representative quantitative data.
Table 1: Effect of Angelicin Concentration on DNA Adduct Formation
| Angelicin Concentration (µM) | Relative Adduct Formation (Arbitrary Units) | Observations |
| 0 | 0 | No adducts formed without Angelicin. |
| 20 | + | Low level of adduct formation. |
| 100 | ++ | Moderate level of adduct formation. |
| 500 | +++ | High level of adduct formation. |
| 1000 | ++++ | Very high level of adduct formation, but may be associated with increased side reactions. |
Note: This table provides a qualitative representation based on findings from various studies. Actual quantitative values will vary depending on the experimental conditions and detection methods.
Table 2: Effect of UVA Dose on DNA Adduct Formation
| UVA Dose (kJ/m²) | Relative Adduct Formation (Arbitrary Units) | Observations |
| 0 | 0 | No adducts formed without UV activation. |
| 10 | + | Detectable adduct formation. |
| 20 | ++ | Increased adduct formation. |
| 40 | +++ | Significant adduct formation. |
| >60 | ++++ | High adduct formation, but risk of DNA damage and Angelicin photobleaching increases. |
Note: This table provides a qualitative representation. The optimal UV dose should be determined empirically for each experimental setup.
Experimental Protocols
Protocol 1: In Vitro Angelicin-DNA Photocrosslinking
This protocol is adapted from the SMAdd-seq methodology for forming Angelicin-DNA adducts with purified DNA.
Materials:
-
Purified DNA (e.g., plasmid or genomic DNA)
-
Angelicin (Sigma-Aldrich, A0956)
-
DMSO
-
Angelicin Modification Buffer: 10 mM Tris-HCl (pH 7.4), 10 mM NaCl, 0.1 mM EDTA
-
UV crosslinker with 365 nm bulbs
-
Ice
Procedure:
-
Prepare a stock solution of Angelicin in DMSO (e.g., 2 mg/mL).
-
Dilute the purified DNA to the desired concentration in the Angelicin Modification Buffer.
-
Add the Angelicin stock solution to the DNA solution to achieve the desired final concentration (e.g., 500 µM). Mix gently by pipetting.
-
Transfer the reaction mixture to a suitable vessel (e.g., a multi-well plate or a petri dish).
-
Place the vessel on ice.
-
Expose the sample to 365 nm UV light in a UV crosslinker for 5 minutes.
-
After the first exposure, incubate the sample on ice for 5 minutes in the dark.
-
Repeat steps 6 and 7 for a total of seven cycles.
-
The Angelicin-modified DNA is now ready for downstream applications, such as purification and analysis.
Protocol 2: Quantification of Angelicin-DNA Adducts using Alkaline Comet Assay
The alkaline comet assay can be used to detect the presence of Angelicin-DNA monoadducts and any potential interstrand crosslinks.
Materials:
-
Treated and control cells
-
Comet assay kit (e.g., from Trevigen) or individual reagents (Lysis Solution, Alkaline Unwinding Solution, Electrophoresis Buffer)
-
Low melting point agarose
-
Frosted microscope slides
-
Horizontal gel electrophoresis apparatus
-
Fluorescence microscope with appropriate filters
-
DNA stain (e.g., SYBR Green or propidium iodide)
-
Image analysis software
Procedure:
-
Harvest cells and resuspend them in ice-cold PBS at a concentration of ~1x10^5 cells/mL.
-
Mix the cell suspension with molten low melting point agarose at a 1:10 ratio (v/v).
-
Pipette 75 µL of the mixture onto a comet slide and allow it to solidify at 4°C for 10-15 minutes.
-
Immerse the slides in pre-chilled Lysis Solution and incubate at 4°C for at least 1 hour.
-
Gently remove the slides from the Lysis Solution and place them in a horizontal electrophoresis unit.
-
Fill the unit with fresh, cold Alkaline Unwinding Solution (pH > 13) and let the DNA unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 1 V/cm) for 20-30 minutes.
-
After electrophoresis, gently remove the slides and neutralize them with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope and capture images.
-
Analyze the images using comet scoring software to quantify the extent of DNA migration (e.g., tail moment). A decrease in tail moment compared to a positive control for strand breaks can indicate the presence of crosslinks.
Visualizations
Caption: Experimental workflow for Angelicin-DNA photocrosslinking.
Caption: Troubleshooting logic for low Angelicin-DNA adduct yield.
References
- 1. The nature and molecular basis of cutaneous photosensitivity reactions to psoralens and coal tar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Mechanisms of psoralen photoreaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
Angelicin experimental variability and reproducibility issues
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the experimental use of Angelicin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to enhance the reproducibility and reliability of your results.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with Angelicin.
Question: Why am I observing low or no bioactivity of Angelicin in my cell-based assays?
Answer:
Several factors can contribute to the apparent lack of Angelicin's bioactivity. Consider the following troubleshooting steps:
-
Inadequate UVA Activation: Angelicin is a photosensitizing agent and requires activation by UVA light to exert its phototoxic and certain other biological effects.[1]
-
Check your UVA source: Ensure your UVA lamp is emitting at the correct wavelength (around 365 nm) and intensity.
-
Optimize irradiation dose: The dose of UVA radiation is critical. A common starting point for in vitro experiments is 1 J/cm².[2] However, this may need optimization depending on the cell type and experimental setup.
-
Timing of irradiation: Typically, cells are incubated with Angelicin for a period (e.g., 30 minutes) before UVA irradiation to allow for cellular uptake.[1]
-
-
Poor Solubility: Angelicin has low aqueous solubility, which can lead to precipitation in cell culture media and an effective concentration lower than intended.
-
Proper dissolution: Dissolve Angelicin in an appropriate organic solvent like DMSO before preparing your final working solutions in culture media.[3]
-
Final solvent concentration: Ensure the final concentration of the organic solvent in your cell culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Visual inspection: Before adding to cells, inspect your final working solution for any visible precipitate.
-
-
Incorrect Concentration Range: The effective concentration of Angelicin can vary significantly between different cell lines and biological endpoints.
-
Dose-response experiment: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. Concentrations for anti-cancer effects can range from approximately 40 µM to 200 µM.[1] For anti-inflammatory studies, lower concentrations may be effective.[4]
-
Question: I am seeing high variability and poor reproducibility in my Angelicin experiments. What are the likely causes?
Answer:
Variability in Angelicin experiments can stem from several sources. Here’s how to address them:
-
Inconsistent UVA Irradiation:
-
Standardize distance: Maintain a fixed distance between the UVA lamp and your culture plates for every experiment.
-
Calibrate your lamp: Regularly check the output of your UVA lamp to ensure consistent energy delivery.
-
Plate material: Use plates made of materials that are transparent to UVA light.
-
-
Cell Culture Conditions:
-
Cell density: Seed cells at a consistent density for each experiment, as this can influence their response to treatment.
-
Passage number: Use cells within a consistent and low passage number range to avoid phenotypic drift.
-
-
Compound Stability:
-
Fresh solutions: Prepare fresh working solutions of Angelicin for each experiment from a frozen stock. Angelicin in solution may degrade over time, especially when exposed to light.
-
Experimental Workflow for a Typical Cell-Based Angelicin Experiment
Caption: A generalized workflow for conducting cell-based assays with Angelicin, highlighting key steps from preparation to analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Angelicin's phototoxicity?
A1: Angelicin is a furocoumarin that can intercalate into DNA. Upon activation by UVA light, it primarily forms monoadducts with pyrimidine bases (like thymine) in a single DNA strand. This disrupts DNA replication and transcription, leading to cytotoxicity.[5] Unlike its isomer psoralen, Angelicin's angular structure generally prevents the formation of DNA interstrand cross-links.
Q2: Can Angelicin be used without UVA activation?
A2: Yes, some biological activities of Angelicin, such as certain anti-inflammatory and anti-cancer effects, have been reported without the need for UVA activation.[1][6] These effects are typically mediated through the modulation of signaling pathways like NF-κB and MAPK.[1][6] However, its potent cytotoxic effects are most pronounced upon photoactivation.
Q3: What are the key signaling pathways modulated by Angelicin?
A3: Angelicin has been shown to modulate several critical signaling pathways:
-
NF-κB Pathway: Angelicin can inhibit the activation of NF-κB by preventing the phosphorylation of IκBα and the p65 subunit, which is crucial for its anti-inflammatory effects.[1][6]
-
MAPK Pathway: It can inhibit the phosphorylation of p38 and JNK, but not typically ERK, which also contributes to its anti-inflammatory properties.[1]
-
Apoptotic Pathways: Angelicin can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can modulate the expression of Bcl-2 family proteins and activate caspases.[7][8]
Angelicin's Effect on the NF-κB Signaling Pathway
Caption: Angelicin inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation of IκBα, thereby blocking NF-κB translocation to the nucleus.
Quantitative Data Summary
The following tables summarize key quantitative parameters for Angelicin from various studies to aid in experimental design.
Table 1: IC50 Values of Angelicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| SH-SY5Y | Neuroblastoma | 49.56 | 48 | [8] |
| HeLa | Cervical Cancer | ~100-200 | 24 | [1] |
| SiHa | Cervical Cancer | ~100-200 | 24 | [1] |
| HEPG2 | Liver Cancer | ~40-80 | 24 | [1] |
| Huh-7 | Liver Cancer | ~40-80 | 24 | [1] |
Note: Values are estimated from published graphs and represent the range for determining IC30 and IC50.
Table 2: Experimental Conditions for Anti-inflammatory and Phototoxicity Assays
| Assay Type | Cell Line | Angelicin Concentration | UVA Dose | Key Findings | Reference |
| Anti-inflammatory | Human Periodontal Ligament Cells | ≤ 12.5 µg/mL | N/A | Attenuated LPS-induced inflammatory response | [4] |
| Anti-inflammatory | RAW 246.7 Macrophages | Not specified | N/A | Downregulated TNF-α and IL-6 | [6] |
| Phototoxicity (Antiviral) | N/A | 10 µg/mL | 300 W/m² for 30 min | Angelicin exhibited phototoxicity | [1] |
| Photocarcinogenesis | C3H/HeN Mice | 215 µg | 1 J/cm² | Induced tumors in 28% of mice | [2] |
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Angelicin Treatment: Prepare serial dilutions of Angelicin in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the old medium with the Angelicin-containing medium.
-
UVA Activation (if applicable): After a 30-minute incubation with Angelicin, remove the plate lid and irradiate with UVA light (e.g., 1 J/cm²).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for NF-κB Pathway Analysis
-
Cell Treatment: Culture cells to 70-80% confluency and treat with Angelicin for the desired time. For inflammatory studies, stimulate with an agent like LPS.
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 and IκBα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Angelicin-Induced Apoptosis Pathways
Caption: Angelicin promotes apoptosis by down-regulating anti-apoptotic proteins in both the intrinsic and extrinsic pathways, leading to the activation of executioner caspases.
References
- 1. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photocarcinogenesis in mice by 4,4',6 trimethylangelicin plus UVA radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angelicin | Antiviral | Apoptosis | Virus Protease | TargetMol [targetmol.com]
- 4. Anti-inflammation effects of psoralen and angelicin on human periodontal ligament cells in vitro [xuebao.shsmu.edu.cn]
- 5. Angelicin - Wikipedia [en.wikipedia.org]
- 6. Angelicin regulates LPS-induced inflammation via inhibiting MAPK/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Angelicin induces apoptosis through intrinsic caspase-dependent pathway in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling of Angelicin
This guide provides essential information for researchers, scientists, and drug development professionals on the safe laboratory use of Angelicin.
Frequently Asked Questions (FAQs)
1. What is Angelicin and what are its primary hazards?
Angelicin, also known as Isopsoralen, is a naturally occurring furanocoumarin.[1][2] It is the parent compound of the angular furanocoumarins and is often isolated from plants like Psoralea corylifolia.[1][3] While it has numerous research applications due to its anti-cancer, anti-inflammatory, and antiviral properties, it presents several laboratory hazards.[4][5][6] The main hazards include:
-
Photosensitivity: Angelicin is a photosensitizing agent.[1][3] When combined with UV light, it can cause severe skin irritation, erythema (redness), and blisters.[1][4]
-
Photomutagenicity: Upon UV irradiation, Angelicin can form DNA monoadducts, which may lead to skin cancer.[1]
-
Acute Toxicity: It has an oral LD50 of 322 mg/kg in rats, indicating acute toxicity if ingested.[1]
-
Irritation: It is classified as a skin and eye irritant and may cause respiratory system irritation.
2. What are the recommended personal protective equipment (PPE) when handling Angelicin?
Due to its hazardous nature, appropriate PPE is mandatory. This includes:
-
Eye Protection: Eyeshields or a face shield.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: A type P3 (EN 143) respirator cartridge should be used, especially when handling the powder form to avoid inhalation.
-
Skin Protection: A lab coat or other protective clothing to prevent skin contact.[7]
3. How should Angelicin be stored?
Proper storage is crucial to maintain its stability and ensure safety.
-
Temperature: Store the solid compound in a sealed container at -20°C for long-term stability (up to 4 years) or at 2-8°C for shorter periods.[3][8]
-
Solutions: Aqueous solutions should not be stored for more than one day.[8] Stock solutions in solvents like DMSO can be stored at -80°C for up to a year.[9] Avoid repeated freeze-thaw cycles.[3]
4. What is the proper procedure for disposing of Angelicin waste?
Angelicin waste must be treated as hazardous.
-
Consult a licensed professional waste disposal service.[2]
-
A common method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Contaminated packaging should be disposed of as unused product.[2]
5. Is Angelicin soluble in aqueous buffers?
Angelicin is sparingly soluble in aqueous buffers.[8] To prepare a solution for cell culture or other aqueous experiments, it is recommended to first dissolve it in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[8] A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[8]
Data Presentation
Table 1: Chemical and Physical Properties of Angelicin
| Property | Value | Reference(s) |
| CAS Number | 523-50-2 | [1][4] |
| Molecular Formula | C₁₁H₆O₃ | [1][2][4] |
| Molecular Weight | 186.16 g/mol | [1][4] |
| Appearance | Pale yellow or white crystalline solid | [1][2][8] |
| Melting Point | 134-140°C | [1][2][4] |
| Boiling Point | 362.6°C | [1] |
| UV Absorption Max (λmax) | 247 nm, 299-300 nm | [1][4][8] |
| logP | 1.97 - 2.08 | [1][2] |
Table 2: Solubility of Angelicin
| Solvent | Approximate Solubility | Reference(s) |
| DMSO | 5 mg/mL; 18.8 mg/mL (100.99 mM) | [8][9] |
| Ethanol | 1 mg/mL | [8] |
| Dimethylformamide (DMF) | 2 mg/mL | [8] |
| Water | 20 mg/L (Very slightly soluble) | [2][4] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [8] |
Troubleshooting Guide
Q1: My Angelicin powder won't dissolve in my cell culture media. What should I do?
A1: This is a common issue as Angelicin has very low solubility in water and aqueous buffers.[4][8] To resolve this, first prepare a concentrated stock solution in a suitable organic solvent. DMSO is the most common choice, with a solubility of up to 18.8 mg/mL.[8][9] After dissolving the Angelicin in DMSO, you can then perform a serial dilution into your cell culture media to reach the desired final concentration. Remember to include a vehicle control (media with the same final concentration of DMSO) in your experiments, as the solvent itself can have effects on cells.
Q2: I observed lower-than-expected cytotoxicity in my cancer cell line experiment. What could be the cause?
A2: Several factors could contribute to this observation:
-
Compound Degradation: Ensure your Angelicin has been stored correctly, protected from light and moisture, to prevent degradation.[3] If preparing aqueous solutions, use them fresh as they are not stable for more than a day.[8]
-
UV Light Activation: Angelicin's cytotoxic and DNA-binding properties are significantly enhanced by UV light.[1] Many standard cell culture experiments are performed under ambient light, which may not be sufficient to activate the compound's full phototoxic potential. Depending on your experimental goals, you may need a protocol that includes controlled UV irradiation after treatment.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to anti-cancer agents. Angelicin is known to induce apoptosis through the intrinsic pathway by downregulating proteins like Bcl-2 and activating caspases 9 and 3.[10][11] It's possible your cell line has resistance mechanisms related to this pathway.
-
Concentration and Incubation Time: The cytotoxic effects of Angelicin are dose- and time-dependent.[10] You may need to optimize the concentration range and increase the incubation time to observe the desired effect.
Q3: An analyst in the lab developed a skin rash after working with Angelicin. What is the emergency procedure?
A3: This is likely a photosensitive reaction, a known hazard of Angelicin.[1][4]
-
Immediate Action: Remove the affected individual from any potential UV light source (including sunlight). Immediately wash the affected skin area thoroughly with soap and water. Remove any contaminated clothing.[7]
-
Medical Attention: Seek medical advice immediately.[10] Inform the medical personnel that the individual was exposed to Angelicin, a potent photosensitizing agent.
-
Incident Review: Conduct a thorough review of the incident. Check if the appropriate PPE (gloves, lab coat) was used correctly. Review the handling procedures to identify and correct any procedural gaps that led to the exposure. Ensure all personnel are aware of the photosensitizing risks before working with this compound.
Experimental Protocols
Key Experiment: Cell Viability (MTT) Assay for Angelicin Cytotoxicity
This protocol provides a general method for assessing the cytotoxic effects of Angelicin on a cancer cell line.
1. Materials:
-
Angelicin powder
-
DMSO (cell culture grade)
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
2. Methodology:
-
Prepare Angelicin Stock Solution: Weigh out Angelicin powder in a chemical fume hood. Dissolve in DMSO to create a high-concentration stock solution (e.g., 20 mM). Store at -20°C or -80°C, protected from light.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Angelicin from the stock solution in complete medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Angelicin. Include wells for a "vehicle control" (medium with the highest concentration of DMSO used) and an "untreated control" (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[5]
-
Add MTT Reagent: After incubation, add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for another 2-4 hours at 37°C.
-
Solubilize Formazan: Carefully remove the medium from the wells. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Measure Absorbance: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of Angelicin that inhibits 50% of cell growth).
Visualizations
Caption: General workflow for safely handling Angelicin in a lab setting.
Caption: Logical decision workflow for responding to an Angelicin spill.
Caption: Simplified signaling pathway of Angelicin-induced apoptosis.
References
- 1. Angelicin - Wikipedia [en.wikipedia.org]
- 2. Isopsoralen | C11H6O3 | CID 10658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biorlab.com [biorlab.com]
- 4. Buy Angelicin | 523-50-2 [smolecule.com]
- 5. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Angelicin—A Furocoumarin Compound With Vast Biological Potential [frontiersin.org]
- 7. biosynth.com [biosynth.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Angelicin | Antiviral | Apoptosis | Virus Protease | TargetMol [targetmol.com]
- 10. angelicin, 523-50-2 [thegoodscentscompany.com]
- 11. medchemexpress.com [medchemexpress.com]
Common mistakes to avoid in Angelicin-based research
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of Angelicin-based research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help ensure the success and accuracy of your experiments.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during your research with Angelicin.
| Question | Answer |
| My Angelicin won't dissolve in my cell culture medium. What should I do? | Angelicin has low aqueous solubility. It is recommended to first prepare a stock solution in an organic solvent like DMSO or ethanol.[1][2][3][4] You can then dilute this stock solution into your cell culture medium to the desired final concentration. Be aware that high concentrations of DMSO can be toxic to cells, so it is crucial to keep the final DMSO concentration in your culture medium low (typically below 0.5%) and include a vehicle control in your experiments. If precipitation occurs upon dilution, you can try warming the solution briefly to 37°C or using sonication.[5] For in vivo studies, a solution of DMSO, PEG300, Tween-80, and saline can be used to improve solubility.[6] |
| I am seeing high background fluorescence in my phototoxicity assay. How can I reduce it? | High background fluorescence can be due to several factors. Ensure that your control wells (cells without Angelicin, and cells with Angelicin but no UVA irradiation) are properly set up. Check the purity of your Angelicin, as impurities can sometimes be fluorescent. Also, ensure that the cell culture medium is thoroughly removed and replaced with a clear buffer (like PBS) before UVA irradiation to avoid fluorescence from media components.[7][8] |
| My Western blot for NF-κB activation is not showing a clear difference between treated and untreated samples. What could be the problem? | Activation of the NF-κB pathway involves the phosphorylation and subsequent degradation of IκBα, leading to the translocation of p65 into the nucleus. To troubleshoot, ensure you are using antibodies that specifically detect the phosphorylated forms of IκBα and p65. The timing of your experiment is also critical; NF-κB activation can be transient. Consider performing a time-course experiment to identify the optimal time point for detecting activation after Angelicin and/or LPS treatment. Additionally, performing nuclear and cytoplasmic fractionation followed by Western blotting for p65 can provide a clearer indication of its translocation.[9] |
| I am observing unexpected cell death in my control group (Angelicin without UVA). Why is this happening? | While Angelicin's primary mode of action is photo-activated, it can exhibit some cytotoxic effects even without UVA irradiation, especially at higher concentrations.[10][11] It is important to determine the IC50 of Angelicin in your specific cell line without UVA to establish a non-toxic concentration range for your phototoxicity experiments. Also, consider the possibility of unintended light exposure to your cell cultures. |
| The viability of my cells after UVA irradiation is inconsistent. What could be the cause? | Inconsistent UVA irradiation can lead to variable results. Ensure that the UVA source provides a uniform light distribution across all wells of your culture plate.[7][8] The distance between the light source and the cells should be constant for all experiments. Remove the lids of the culture plates before irradiation to avoid blocking the UV light.[7] It is also important to control the temperature during irradiation, as excessive heat can affect cell viability. |
Quantitative Data Summary
Angelicin IC50 Values in Various Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Notes |
| SH-SY5Y | Neuroblastoma | 49.56 | 48 | [12] |
| HeLa | Cervical Cancer | IC30: ~60 | 24 | [12] |
| SiHa | Cervical Cancer | IC30: ~80 | 24 | [12] |
| K562 | Chronic Myelogenous Leukemia | 0.41 ± 0.20 | Not Specified | [12] |
| MHV-68 (in Vero cells) | Virus (lytic replication) | 28.95 | Not Specified | Antiviral activity[6][13] |
| BMMs | Bone Marrow Macrophages | >30 (non-toxic) | 24 and 48 | [11] |
Recommended UVA Irradiation Doses
The dose of UVA radiation is a critical parameter in Angelicin-based photodynamic therapy research.
| Cell Line/Application | UVA Dose (J/cm²) | Wavelength (nm) | Reference |
| Human Skin Fibroblasts | 1 - 6 | 320-400 | [14] |
| General Cell Culture | 5 | Not Specified | [15] |
| Aspergillus nidulans | Not Specified | >320 | [5] |
Experimental Protocols
Preparation of Angelicin Stock Solution
Objective: To prepare a concentrated stock solution of Angelicin for use in cell culture experiments.
Materials:
-
Angelicin powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Weigh out the desired amount of Angelicin powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).[10]
-
Vortex the tube until the Angelicin is completely dissolved. Gentle warming to 37°C may aid dissolution.[5]
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[16] The stock solution is typically stable for up to two weeks.[16]
In Vitro UVA Irradiation of Cells
Objective: To irradiate cells treated with Angelicin with a controlled dose of UVA light.
Materials:
-
Cells cultured in appropriate well plates
-
Phosphate-buffered saline (PBS), sterile
-
UVA light source with a calibrated output
Protocol:
-
Culture cells to the desired confluency (typically 70-80%).
-
Remove the culture medium from the wells.
-
Gently wash the cells twice with sterile PBS.[17]
-
Add a minimal volume of PBS to each well to prevent the cells from drying out during irradiation.
-
Remove the lid of the culture plate.
-
Place the plate under the UVA light source at a fixed distance.
-
Irradiate the cells with the desired UVA dose.[17][18] The dose can be controlled by adjusting the irradiation time and the intensity of the light source.
-
After irradiation, remove the PBS and replace it with fresh, pre-warmed cell culture medium.
-
Incubate the cells for the desired period before downstream analysis.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with Angelicin and UVA irradiation using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Induce apoptosis in your cells by treating them with Angelicin and UVA irradiation as per your experimental design. Include appropriate controls (untreated cells, cells with Angelicin only, cells with UVA only).
-
Harvest the cells, including any floating cells in the medium, by trypsinization or cell scraping.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[19]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[20]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[19]
-
Add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution) to the cell suspension.[21]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[19][21]
-
Analyze the samples on a flow cytometer as soon as possible.
-
Data Interpretation:
-
Annexin V-negative / PI-negative (Q3): Live cells
-
Annexin V-positive / PI-negative (Q4): Early apoptotic cells
-
Annexin V-positive / PI-positive (Q2): Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive (Q1): Necrotic cells
-
Western Blot for NF-κB (p65) Activation
Objective: To detect the activation of the NF-κB pathway by analyzing the levels of total and phosphorylated p65.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p65 and anti-phospho-p65
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Prepare cell lysates from your experimental groups.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Load equal amounts of protein (typically 20-40 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Incubate the membrane with the primary antibody (anti-p65 or anti-phospho-p65) diluted in blocking buffer overnight at 4°C with gentle agitation.[23]
-
Wash the membrane three times for 10 minutes each with TBST.[22]
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[22]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
For analyzing p65 translocation, perform nuclear and cytoplasmic fractionation prior to Western blotting.
Mandatory Visualizations
Angelicin-Mediated Apoptosis Signaling Pathway
Caption: Angelicin induces apoptosis through both intrinsic and extrinsic pathways.[24]
Experimental Workflow for Angelicin Phototoxicity Assay
Caption: A typical workflow for assessing the phototoxicity of Angelicin in vitro.
Angelicin's Inhibition of the NF-κB Signaling Pathway
Caption: Angelicin inhibits the NF-κB pathway by blocking IKK-mediated phosphorylation of IκBα.[6][21][22]
References
- 1. Buy Angelicin | 523-50-2 [smolecule.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Angelicin | CAS 523-50-2 | Cayman Chemical | Biomol.com [biomol.com]
- 4. biorlab.com [biorlab.com]
- 5. [Mutagenic effect of combined exposure to 8-methoxypsoralen or angelicin and long-wave ultraviolet light in uvs-strains of Aspergillus nidulans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An in vitro cell irradiation protocol for testing photopharmaceuticals and the effect of blue, green, and red light on human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gut.bmj.com [gut.bmj.com]
- 10. Angelicin - Wikipedia [en.wikipedia.org]
- 11. Angelicin Alleviates Post-Trauma Osteoarthritis Progression by Regulating Macrophage Polarization via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective effects of antioxidants against UVA-induced DNA damage in human skin fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CAS 523-50-2 | Angelicin [phytopurify.com]
- 17. 2.4. Cell Culture and UV Irradiation [bio-protocol.org]
- 18. Ultraviolet Irradiation of Cells | Springer Nature Experiments [experiments.springernature.com]
- 19. bosterbio.com [bosterbio.com]
- 20. kumc.edu [kumc.edu]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 23. origene.com [origene.com]
- 24. researchgate.net [researchgate.net]
Angelicin Technical Support Center: Optimizing Treatment Time for Optimal Results
Welcome to the technical support center for Angelicin-based research. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing Angelicin treatment time for reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for determining the optimal Angelicin treatment time?
A1: Based on published studies, a common starting point for in vitro experiments is a 24 to 48-hour incubation period.[1][2][3] However, the optimal time can vary significantly depending on the cell type, the endpoint being measured (e.g., cell viability, apoptosis, signaling pathway activation), and the concentration of Angelicin used. For signaling pathway studies, shorter time points (e.g., 1, 6, 12 hours) may be necessary to capture transient activation events.[4]
Q2: How does Angelicin's mechanism of action influence the choice of treatment duration?
A2: Angelicin exerts its effects through various mechanisms, including the inhibition of NF-κB and MAPK signaling pathways, and the induction of apoptosis.[5] The kinetics of these processes differ. For instance, inhibition of signaling pathways like NF-κB can be observed within hours, while the full manifestation of apoptosis may require 24 to 72 hours.[2][6] Therefore, the treatment time should be aligned with the specific biological process being investigated.
Q3: Should the treatment time be adjusted based on the Angelicin concentration?
A3: Yes, there is often an inverse relationship between concentration and treatment time. Higher concentrations of Angelicin may produce a measurable effect in a shorter time frame. However, high concentrations can also lead to off-target effects or excessive cytotoxicity, confounding the results. It is crucial to perform a dose-response and time-course experiment to identify a concentration and duration that yield a specific and measurable effect without inducing widespread cell death.[2][3]
Q4: For in vivo studies, what are the recommended treatment durations?
A4: In vivo treatment durations with Angelicin are highly dependent on the animal model, the route of administration, and the disease being studied. Published research has reported treatment periods ranging from daily intraperitoneal injections to oral gavage for four consecutive weeks.[1] It is essential to consult relevant literature for your specific model and conduct preliminary studies to determine the optimal dosing regimen and duration.
Troubleshooting Guide
| Issue | Potential Cause Related to Treatment Time | Recommended Action |
| No observable effect on cell viability or proliferation. | Treatment time is too short. The biological effect may not have had sufficient time to manifest. | Perform a time-course experiment, extending the incubation period (e.g., 24, 48, 72 hours).[2][3] |
| Excessive cell death, even at low Angelicin concentrations. | Treatment time is too long. Prolonged exposure may lead to overwhelming cytotoxicity, masking specific effects. | Reduce the treatment duration. Analyze cells at earlier time points (e.g., 6, 12, 24 hours) to identify the onset of apoptosis or cytotoxicity. |
| Inconsistent results between replicate experiments. | Cell confluence or cell cycle stage varies at the start of treatment. The timing of Angelicin addition relative to cell plating can influence the outcome. | Standardize the cell seeding density and allow cells to adhere and enter a consistent growth phase (typically 24 hours) before adding Angelicin. |
| Loss of a specific signaling event (e.g., phosphorylation). | The chosen time point is too late. Many signaling events are transient and peak at early time points. | Conduct a detailed time-course experiment with shorter intervals (e.g., 15, 30, 60 minutes, and 2, 4, 6 hours) to capture the peak of the signaling event. |
| Secondary or off-target effects are observed. | Prolonged treatment duration. Long-term exposure might induce secondary cellular responses that are not the primary effect of Angelicin. | Focus on earlier time points where the primary mechanism of action is likely to be dominant. Correlate the observed phenotype with known signaling pathways affected by Angelicin. |
Quantitative Data Summary
Table 1: In Vitro Angelicin Treatment Times for Different Cell Lines and Assays
| Cell Line | Assay | Concentration(s) | Treatment Duration(s) | Outcome | Reference |
| Osteosarcoma MG63 | Cell Proliferation (CCK8) | 50 µM, 200 µM | 24, 48, 72 hours | Time-dependent inhibition of proliferation. | [2] |
| Osteosarcoma MG63 | Apoptosis (Flow Cytometry) | Not specified | 24 hours | Dose-dependent increase in apoptosis. | [2] |
| Liver Cancer HepG2, Huh-7 | Cell Viability (CCK8) | 60 µM | 12, 24, 36, 48, 72 hours | Time-dependent inhibition of cell viability. | [3] |
| Liver Cancer HepG2, Huh-7 | Apoptosis (Flow Cytometry) | Various | 48 hours | Concentration-dependent increase in apoptosis. | [3] |
| Cystic Fibrosis IB3-1 | NF-κB Activity | 1 µM, 10 µM | 5 hours | Inhibition of TNF-α induced NF-κB activity. | [6] |
| Renal Carcinoma Caki | Apoptosis (with TRAIL) | 50-100 µM | 24 hours | Potentiation of TRAIL-induced apoptosis. | [7] |
| RAW 264.7 Macrophages | Cytokine Production (ELISA) | Not specified | 24 hours | Downregulation of TNF-α and IL-6. | [4] |
Experimental Protocols
Protocol 1: Time-Course Analysis of Angelicin-Induced Apoptosis by Flow Cytometry
-
Cell Seeding: Plate the cells of interest in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment. Allow cells to adhere for 24 hours.
-
Angelicin Treatment: Prepare a stock solution of Angelicin in DMSO. Dilute the stock solution in a complete cell culture medium to the desired final concentration. Aspirate the old medium from the cells and add the Angelicin-containing medium. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the cells for various time points (e.g., 12, 24, 48, 72 hours).
-
Cell Harvesting: At each time point, harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant for each time point to determine the time-dependent effect of Angelicin on apoptosis.
Protocol 2: Western Blot Analysis of Time-Dependent MAPK and NF-κB Signaling
-
Cell Seeding and Treatment: Seed cells in 6-well or 10 cm dishes and allow them to adhere for 24 hours. Treat the cells with Angelicin at the desired concentration for a series of short time points (e.g., 0, 15, 30, 60, 120 minutes) for MAPK pathway analysis and slightly longer time points (e.g., 0, 1, 2, 4, 6 hours) for NF-κB pathway analysis.
-
Cell Lysis: At each time point, place the plates on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil the samples for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-p38, p38, p-JNK, JNK).
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels to determine the activation status of the signaling pathway at each time point.
Visualizations
Caption: Angelicin's primary signaling pathways.
Caption: Workflow for optimizing Angelicin treatment time.
Caption: Logic for troubleshooting Angelicin treatment time.
References
- 1. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Network pharmacology-based research on the effect of angelicin on osteosarcoma and the underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angelicin inhibits liver cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angelicin regulates LPS-induced inflammation via inhibiting MAPK/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Angelicin—A Furocoumarin Compound With Vast Biological Potential [frontiersin.org]
- 6. Differential Effects of Angelicin Analogues on NF-κB Activity and IL-8 Gene Expression in Cystic Fibrosis IB3-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumel.medlib.dsmc.or.kr [kumel.medlib.dsmc.or.kr]
Validation & Comparative
Validating the Anti-Cancer Efficacy of Angelicin In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-cancer effects of Angelicin, a naturally occurring furocoumarin, with alternative therapeutic agents. The information presented is collated from various preclinical studies, offering supporting experimental data to aid in the evaluation of Angelicin as a potential anti-cancer drug candidate.
In Vivo Efficacy of Angelicin: A Multi-Cancer Perspective
Angelicin has demonstrated significant anti-tumor activity in several preclinical cancer models. This section summarizes the key findings across different cancer types, focusing on tumor growth inhibition and the induction of apoptosis.
Hepatocellular Carcinoma (HCC)
In a xenograft model using HepG2 liver cancer cells, Angelicin administration led to a marked decrease in both tumor volume and weight.[1] This anti-tumor effect was associated with a significant increase in apoptosis within the tumor tissue, as evidenced by a higher number of TUNEL-positive cells.[1] Furthermore, Angelicin treatment resulted in a reduction of the proliferation marker Ki-67, indicating its ability to suppress cancer cell proliferation in vivo.[1]
Oral Squamous Cell Carcinoma (OSCC)
Studies on OSCC xenograft models have shown that Angelicin effectively reduces tumor formation.[2] A direct comparison with the standard chemotherapeutic drug, paclitaxel, revealed that Angelicin exhibits a similar tumor inhibition effect.[1] Notably, Angelicin demonstrated a more favorable safety profile, as it did not induce the weight loss commonly associated with paclitaxel treatment, suggesting lower systemic toxicity.[1]
Lung Cancer
In a lung carcinoma xenograft model using A549 cells, oral administration of Angelicin resulted in a significant decrease in both tumor size and weight.[3] Beyond inhibiting primary tumor growth, Angelicin also showed potential in controlling metastasis, as evidenced by a significant decrease in the number of lung lesions.[3]
Osteosarcoma
Preclinical evaluation in a rat osteosarcoma model demonstrated that Angelicin significantly decreased both the volume and weight of the tumors.[3] The anti-tumor effect was further supported by a significant decrease in serum alkaline phosphatase (ALP), a biomarker associated with osteosarcoma progression.[3]
Comparative Performance of Angelicin
The following tables summarize the quantitative data from in vivo studies, comparing the effects of Angelicin with control groups and alternative treatments.
Table 1: In Vivo Anti-Tumor Efficacy of Angelicin in Hepatocellular Carcinoma
| Treatment Group | Dosage & Administration | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) | % Increase in TUNEL-positive cells | % Decrease in Ki-67 positive cells |
| Control (Saline) | Intraperitoneal injection, daily | Not specified | Not specified | Baseline | Baseline |
| Angelicin | 20 mg/kg, i.p., daily | Significantly reduced vs. control | Significantly reduced vs. control | Significantly increased vs. control | Significantly decreased vs. control |
| Angelicin | 50 mg/kg, i.p., daily | Significantly reduced vs. control | Significantly reduced vs. control | Significantly increased vs. control | Significantly decreased vs. control |
Data extracted from a study on HepG2 xenografts in nude mice.[1]
Table 2: Comparative Efficacy of Angelicin and Paclitaxel in Oral Squamous Cell Carcinoma
| Treatment Group | Dosage & Administration | Tumor Inhibition Effect | Body Weight Change |
| Angelicin | Not specified | Similar to Paclitaxel | No significant weight loss |
| Paclitaxel | Not specified | Similar to Angelicin | Significant weight loss observed |
Qualitative comparison from an OSCC xenograft model.[1]
Table 3: In Vivo Efficacy of Angelicin in Lung Carcinoma and Osteosarcoma
| Cancer Model | Treatment Group | Dosage & Administration | Outcome |
| Lung Carcinoma (A549 xenograft) | Angelicin | 100 mg/kg, oral gavage, daily for 4 weeks | Significant decrease in tumor size and weight; significant decrease in lung lesions |
| Osteosarcoma (Rat model) | Angelicin | 320 µg/kg/day, intratumoral, for 10 days | Significant decrease in tumor volume and weight; significant decrease in serum ALP |
| Osteosarcoma (Rat model) | Angelicin | 1600 µg/kg/day, intratumoral, for 10 days | Significant decrease in tumor volume and weight; significant decrease in serum ALP |
Data compiled from studies on lung carcinoma and osteosarcoma models.[3]
Mechanistic Insights: Signaling Pathways Modulated by Angelicin
Angelicin exerts its anti-cancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt and MAPK pathways have been identified as primary targets.[4]
The PI3K/Akt Signaling Pathway
In hepatocellular carcinoma, Angelicin has been shown to inhibit the PI3K/Akt signaling pathway.[1][5] This inhibition leads to the downregulation of anti-apoptotic proteins and promotes apoptosis.[1] In vivo studies have confirmed that Angelicin treatment decreases the expression of PI3K and the phosphorylation of Akt in tumor tissues.[1]
Angelicin-mediated inhibition of the PI3K/Akt pathway.
The MAPK Signaling Pathway
The MAPK signaling pathway is also implicated in the anti-cancer activity of Angelicin.[4] In oral squamous cell carcinoma, Angelicin's therapeutic effect is associated with the negative regulation of the DUSP6-mediated cMYC-MAPK signaling pathway.[2][6]
Angelicin's modulation of the DUSP6/cMYC-MAPK pathway.
Experimental Protocols
This section provides a general overview of the methodologies used in the cited in vivo studies.
Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., HepG2, A549, OSCC cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice), typically 4-6 weeks old, are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in phosphate-buffered saline) is injected subcutaneously or orthotopically into the mice.
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²) / 2.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. Angelicin, vehicle control, or a comparator drug is administered via the specified route (e.g., intraperitoneal injection, oral gavage) at the indicated dosages and schedule.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry for biomarkers like Ki-67 and TUNEL, western blotting for signaling pathway proteins). Body weight is monitored throughout the study as an indicator of systemic toxicity.
References
- 1. Angelicin inhibits cell growth and promotes apoptosis in oral squamous cell carcinoma by negatively regulating DUSP6/cMYC signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angelicin inhibits liver cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angelicin inhibits liver cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Angelicin vs. Psoralen: A Comparative Guide to Phototoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phototoxicity of angelicin and psoralen, two furocoumarins with significant applications in photochemotherapy. While both are potent photosensitizers, their structural differences lead to distinct mechanisms of action and photobiological effects. This document summarizes key experimental data, outlines relevant methodologies, and visualizes the cellular pathways involved to aid in the informed selection and development of these compounds for therapeutic purposes.
Key Differences in Phototoxicity
Psoralen and its derivatives are generally considered more phototoxic than angelicin.[1][2] This difference primarily stems from their distinct interactions with cellular DNA upon activation by UVA radiation. Psoralen, a linear furocoumarin, can intercalate into the DNA helix and form both monoadducts and highly cytotoxic interstrand cross-links (ICLs) with pyrimidine bases.[1] These ICLs are difficult for cellular repair mechanisms to resolve and can effectively block DNA replication and transcription, leading to cell death.
Angelicin, an angular furocoumarin, also intercalates into DNA but, due to its steric hindrance, predominantly forms monoadducts.[1] These monoadducts are more readily repaired by the cell's nucleotide excision repair (NER) pathway, resulting in lower overall phototoxicity compared to the ICLs formed by psoralen.[1]
Quantitative Data Comparison
| Parameter | Angelicin | Psoralen | Key Findings & Citations |
| DNA Adduct Formation | Primarily forms monoadducts with pyrimidine bases. | Forms both monoadducts and interstrand cross-links (ICLs). | Psoralen's ability to form ICLs is a major contributor to its higher phototoxicity.[1] |
| Phototoxicity Ranking | Less phototoxic. | More phototoxic. | The rank order of effectiveness for photosensitized induced lethality is psoralen > 8-MOP > 5-MOP > angelicin.[2] |
| Reactive Oxygen Species (ROS) Production | Some angelicin derivatives are potent producers of superoxide anions (O2−). | A potent generator of singlet oxygen (¹O₂). | The type and amount of ROS generated contribute to the overall phototoxic effect and can mediate cellular damage through different mechanisms. |
| Apoptosis Induction | Induces apoptosis through both intrinsic and extrinsic pathways. | Induces apoptosis, largely as a consequence of extensive DNA damage.[3] | Angelicin has been shown to downregulate anti-apoptotic proteins like Bcl-2 and activate caspases 9 and 3.[4] |
Experimental Protocols
The assessment of phototoxicity is crucial for the development of photosensitizing drugs. Below are detailed methodologies for key experiments commonly used to compare compounds like angelicin and psoralen.
Cell Viability Assay (MTT Assay)
This assay determines the metabolic activity of cells as an indicator of their viability following treatment with a photosensitizer and UVA radiation.
a. Cell Culture and Treatment:
-
Seed cells (e.g., HaCaT keratinocytes, A431 epidermoid carcinoma cells) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of angelicin or psoralen (typically in DMSO, with a final DMSO concentration below 0.5%) for a predetermined incubation period (e.g., 1-24 hours). Include a vehicle control (DMSO only).
b. UVA Irradiation:
-
Following incubation, wash the cells with phosphate-buffered saline (PBS).
-
Add fresh, phenol red-free culture medium.
-
Expose the cells to a specific dose of UVA radiation (e.g., 1-10 J/cm²) using a calibrated UVA source. A parallel set of plates treated in the same manner but kept in the dark serves as a non-irradiated control.
c. MTT Incubation and Measurement:
-
After irradiation, incubate the cells for a further 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
d. Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against drug concentration to determine the IC50 value (the concentration of the drug that causes a 50% reduction in cell viability).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
a. Cell Treatment and Harvesting:
-
Treat cells with angelicin or psoralen and irradiate with UVA as described for the cell viability assay.
-
After a suitable incubation period (e.g., 24-48 hours), harvest the cells, including any floating cells from the supernatant.
b. Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
c. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells are Annexin V-negative and PI-negative.
-
Early apoptotic cells are Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
-
Necrotic cells are Annexin V-negative and PI-positive.
d. Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.
Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
This assay utilizes the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
a. Cell Loading and Treatment:
-
Seed cells in a 96-well plate.
-
Load the cells with DCFH-DA (typically 10-20 µM) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Treat the cells with angelicin or psoralen.
b. UVA Irradiation and Fluorescence Measurement:
-
Immediately expose the cells to UVA radiation.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader. Measurements can be taken at various time points post-irradiation.
c. Data Analysis:
-
Express the ROS production as the fold increase in fluorescence intensity relative to the untreated control.
Signaling Pathways and Mechanisms of Action
The phototoxicity of angelicin and psoralen is mediated by complex signaling pathways that are initiated by DNA damage and oxidative stress.
Angelicin-Mediated Phototoxicity Pathway
Angelicin, upon photoactivation, primarily forms DNA monoadducts, which are recognized by the cellular DNA damage response machinery. This can lead to cell cycle arrest and apoptosis. Furthermore, angelicin has been shown to modulate inflammatory and survival pathways.
References
- 1. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative photobiology of psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Comparative study of Angelicin and 8-methoxypsoralen
A Comparative Analysis of Angelicin and 8-Methoxypsoralen for Researchers and Drug Development Professionals
Angelicin and 8-methoxypsoralen (8-MOP) are both furocoumarins, a class of organic chemical compounds produced by a variety of plants. They are renowned for their photosensitizing effects and are utilized in photochemotherapy, particularly in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo. Despite their structural similarities, their mechanisms of action, therapeutic efficacy, and safety profiles exhibit significant differences, primarily stemming from the geometry of their molecules. Angelicin is an angular furocoumarin, while 8-MOP possesses a linear structure. This guide provides a detailed comparative study of these two compounds, supported by experimental data, to aid researchers and professionals in drug development.
Mechanism of Action: A Tale of Two Adducts
Upon activation by UVA radiation, both Angelicin and 8-MOP can intercalate into DNA and form covalent bonds with pyrimidine bases, particularly thymine. However, their structural differences dictate the nature of these DNA adducts.
-
Angelicin: Due to its angular geometry, angelicin can only form monoadducts with a single strand of DNA.[1][2] These monoadducts are more readily repaired by cellular DNA repair mechanisms.[1]
-
8-Methoxypsoralen (8-MOP): The linear structure of 8-MOP allows it to form not only monoadducts but also bifunctional adducts , which create interstrand cross-links (ICLs) between the two strands of the DNA helix.[3][4] These ICLs are more cytotoxic as they pose a significant block to DNA replication and transcription.[2]
The formation of ICLs by 8-MOP is a critical factor contributing to its higher phototoxicity and mutagenicity compared to angelicin.[1][5]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data comparing Angelicin and 8-MOP.
Table 1: Photophysical and Photochemical Properties
| Property | Angelicin | 8-Methoxypsoralen (8-MOP) | Reference |
| Structure | Angular Furocoumarin | Linear Furocoumarin | [1] |
| Maximum UV Absorption | ~300 nm | Not specified | [2] |
| DNA Adducts Formed | Monoadducts only | Monoadducts and Interstrand Cross-links | [1][3] |
| Singlet Oxygen Quantum Yield (γg) in CCl4 | 0.0026 | 0.002 | [6] |
Table 2: Comparative Biological Effects
| Biological Effect | Angelicin | 8-Methoxypsoralen (8-MOP) | Reference |
| Phototoxicity | Lower | Higher | [1][7] |
| Mutagenicity | Lower | Higher | [7] |
| DNA Repair Induction | Induces repair of monoadducts | Induces repair of both monoadducts and cross-links | [3] |
| Erythema Induction | Approximately equal to 8-MOP at 334 nm | Approximately equal to Angelicin at 334 nm | [8] |
| Efficacy in Psoriasis | Considered a potential alternative | Clinically effective in PUVA therapy | [3][7] |
| Efficacy in Vitiligo (Repigmentation) | Lower pigment-producing effect compared to bifunctional psoralens | Effective in stimulating repigmentation | [7][9][10] |
| Carcinogenicity Risk (long-term PUVA) | Considered less carcinogenic | Associated with an increased risk of skin cancer | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the comparative analysis of Angelicin and 8-MOP.
Protocol 1: Quantification of Psoralen-DNA Adducts
This protocol is designed to determine the type and quantity of DNA adducts formed by Angelicin and 8-MOP upon UVA irradiation.
-
DNA Intercalation: Incubate purified DNA with varying concentrations of either Angelicin or 8-MOP in a suitable buffer in the dark to allow for intercalation.
-
UVA Irradiation: Expose the DNA-psoralen mixtures to a controlled dose of UVA light (typically 320-400 nm).
-
DNA Isolation and Hydrolysis: Isolate the DNA and perform enzymatic or chemical hydrolysis to break it down into individual nucleosides or bases.
-
Chromatographic Separation: Employ High-Performance Liquid Chromatography (HPLC) to separate the different DNA adducts (monoadducts and cross-links) from the unmodified nucleosides.[13]
-
Quantification: Use mass spectrometry (MS) or UV-Vis spectroscopy to identify and quantify the specific adducts. Stable isotope-labeled internal standards can be used for accurate quantification by LC-MS.[14]
-
Cross-link Analysis: To specifically quantify interstrand cross-links, the DNA can be denatured. Cross-linked DNA will rapidly renature, while DNA with only monoadducts or no adducts will remain single-stranded. The double-stranded (renatured) DNA can be separated from single-stranded DNA and quantified.[3]
Protocol 2: Measurement of Singlet Oxygen Quantum Yield
This protocol determines the efficiency of Angelicin and 8-MOP in generating singlet oxygen (¹O₂), a reactive oxygen species involved in the phototoxic response.
-
Sample Preparation: Prepare optically matched solutions of the photosensitizer (Angelicin or 8-MOP) and a reference compound with a known singlet oxygen quantum yield in a suitable solvent (e.g., CCl4). The absorbance at the irradiation wavelength should be low (e.g., < 0.2) to avoid inner-filter effects.[15]
-
Chemical Trapping: Add a singlet oxygen-selective chemical acceptor (trap) to the solutions. The choice of acceptor depends on the analytical method to be used for its detection.[15]
-
Irradiation: Irradiate the sample and reference solutions with a monochromatic light source at a specific wavelength.
-
Monitoring Acceptor Consumption: Monitor the decrease in the concentration of the chemical acceptor over time using an appropriate analytical technique, such as UV-Vis spectrophotometry or fluorescence spectroscopy.[15]
-
Quantum Yield Calculation: The singlet oxygen quantum yield of the sample is calculated by comparing the rate of acceptor consumption to that of the reference compound.[16] Alternatively, direct detection of the weak near-infrared phosphorescence of singlet oxygen can be used for quantification.[15]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows.
Caption: Comparative mechanism of DNA adduct formation by Angelicin and 8-MOP.
Caption: Workflow for the quantification of psoralen-DNA adducts.
Concluding Remarks
The choice between Angelicin and 8-MOP in a therapeutic context involves a trade-off between efficacy and safety. 8-MOP's ability to form highly cytotoxic interstrand cross-links contributes to its established effectiveness in treating hyperproliferative skin disorders like psoriasis.[3] However, this same mechanism is responsible for its higher phototoxicity and long-term risk of carcinogenicity.[11][12]
Angelicin, by forming only repairable monoadducts, presents a safer profile with lower phototoxicity and mutagenicity.[1][7] This makes it an interesting candidate for conditions where a less aggressive treatment is desired or for patients who cannot tolerate the side effects of 8-MOP. Research into derivatives of angelicin aims to enhance its therapeutic efficacy while maintaining its favorable safety profile.[2]
For researchers and drug development professionals, understanding these fundamental differences is key to designing new photochemotherapeutic agents with improved therapeutic indices. The experimental protocols provided herein offer a starting point for the rigorous evaluation of such novel compounds.
References
- 1. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angelicin - Wikipedia [en.wikipedia.org]
- 3. DNA repair in human cells containing photoadducts of 8-methoxypsoralen or angelicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toxicity of 8-methoxypsoralen, 5-methoxypsoralen, 3-carbethoxypsoralen, or 5-methylisopsoralen with ultraviolet radiation in the hairless (HRA/Skh) mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. A comparison between skin-photosensitizing (344 nm) activities of 8-methoxypsoralen and angelicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparative clinical evaluation of trimethylpsoralen, psoralen and 8-methoxypsoralen in treating vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical study of a new preparation of 8-methoxypsoralen in photochemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lirias.kuleuven.be [lirias.kuleuven.be]
- 16. par.nsf.gov [par.nsf.gov]
Unraveling the Multifaceted Mechanism of Angelicin: A Comparative Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
Angelicin, a naturally occurring furocoumarin, has garnered significant interest for its diverse biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2] Its mechanism of action is complex and context-dependent, involving a range of molecular targets and signaling pathways. This guide provides a framework for experimentally confirming the primary mechanisms of Angelicin, comparing its effects with alternative compounds, and offering detailed protocols for key experiments.
I. Overview of Angelicin's Mechanisms of Action
Angelicin's biological effects are attributed to several key mechanisms:
-
DNA Intercalation and Monoadduct Formation (in the presence of UVA light): As a photosensitizer, Angelicin intercalates into DNA and, upon UVA irradiation, forms covalent monoadducts with pyrimidine bases, primarily thymine.[3][4] This disrupts DNA replication and transcription, contributing to its cytotoxic effects in cancer cells. Unlike its isomer psoralen, which can form both monoadducts and inter-strand crosslinks, Angelicin's angular structure sterically hinders the formation of crosslinks.[5]
-
Modulation of Inflammatory Pathways: Angelicin has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways. It can suppress the activation of Nuclear Factor-kappa B (NF-κB) by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[5][6] Additionally, it can inhibit the phosphorylation of p38 and JNK, components of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][6]
-
Induction of Apoptosis: Angelicin can trigger programmed cell death in cancer cells through both the intrinsic and extrinsic apoptotic pathways.[7] It has been observed to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while activating executioner caspases like caspase-3 and caspase-9.[1]
-
Regulation of STAT3 Signaling: In the context of immunology, Angelicin can modulate macrophage polarization by influencing the STAT3 signaling pathway, which can have implications for its use in inflammatory conditions like osteoarthritis.[8]
II. Experimental Confirmation of Angelicin's Mechanism of Action
To experimentally validate these mechanisms, a series of comparative assays are proposed. Psoralen, a well-characterized photosensitizer that forms DNA crosslinks, and Dexamethasone, a potent steroidal anti-inflammatory drug, will be used as comparators.
Experiment 1: Assessing DNA Damage and Repair
Hypothesis: Angelicin, in the presence of UVA light, induces DNA monoadducts, leading to cell cycle arrest and cytotoxicity, while Psoralen induces more severe DNA crosslinks.
Methodology:
-
Comet Assay (Single Cell Gel Electrophoresis): To visualize and quantify DNA damage.
-
Cell Cycle Analysis by Flow Cytometry: To determine the effect on cell cycle progression.
-
γ-H2AX Immunofluorescence: To detect DNA double-strand breaks, a hallmark of more severe DNA damage.
Expected Outcomes:
| Treatment | Comet Assay (Tail Moment) | % Cells in G2/M Phase | γ-H2AX Foci per Cell |
| Vehicle Control | Low | Low | Low |
| Angelicin (no UVA) | Low | Low | Low |
| Angelicin + UVA | Moderate | High | Moderate |
| Psoralen + UVA | High | Very High | High |
Experiment 2: Investigating Anti-inflammatory Effects
Hypothesis: Angelicin inhibits the NF-κB and MAPK signaling pathways, reducing the production of pro-inflammatory cytokines.
Methodology:
-
Western Blot Analysis: To measure the phosphorylation status of IκBα, p65 (NF-κB), p38, and JNK in LPS-stimulated macrophages.
-
ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from cell culture supernatants.
-
Immunofluorescence Microscopy: To visualize the nuclear translocation of NF-κB p65.
Expected Outcomes:
| Treatment (LPS-stimulated) | p-IκBα Levels | p-p38 Levels | TNF-α Secretion (pg/mL) | Nuclear p65 |
| Vehicle Control | High | High | High | High |
| Angelicin | Low | Low | Low | Low |
| Dexamethasone | Low | Low | Very Low | Low |
Experiment 3: Confirming Apoptosis Induction
Hypothesis: Angelicin induces apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins and activating caspases.
Methodology:
-
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry: To differentiate between apoptotic and necrotic cells.
-
Western Blot Analysis: To assess the levels of Bcl-2, Bax, cleaved Caspase-9, and cleaved Caspase-3.
-
Caspase-3/7 Activity Assay: A luminometric or fluorometric assay to quantify the activity of executioner caspases.
Expected Outcomes:
| Treatment (Cancer Cell Line) | % Apoptotic Cells | Bcl-2/Bax Ratio | Cleaved Caspase-3 Levels |
| Vehicle Control | Low | High | Low |
| Angelicin | High | Low | High |
| Staurosporine (Positive Control) | Very High | Low | Very High |
III. Visualizing the Pathways and Workflows
To further elucidate the complex interactions and experimental designs, the following diagrams are provided.
Caption: Key signaling pathways modulated by Angelicin.
Caption: Workflow for the experimental validation of Angelicin's mechanisms.
IV. Detailed Experimental Protocols
Comet Assay Protocol
-
Cell Preparation: Harvest cells and adjust the concentration to 1 x 10^5 cells/mL in ice-cold PBS.
-
Slide Preparation: Mix 10 µL of cell suspension with 100 µL of low melting point agarose at 37°C. Pipette the mixture onto a pre-coated slide and solidify at 4°C.
-
Lysis: Immerse slides in lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.
-
Alkaline Unwinding: Place slides in an electrophoresis tank with alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20 minutes.
-
Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20 minutes.
-
Neutralization and Staining: Neutralize the slides with 0.4 M Tris (pH 7.5) and stain with a fluorescent DNA dye (e.g., SYBR Green).
-
Imaging and Analysis: Visualize comets using a fluorescence microscope and analyze with appropriate software to determine the tail moment.
Western Blot Protocol for Phosphorylated Proteins
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Annexin V/PI Staining Protocol
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Cell Resuspension: Resuspend cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within 1 hour.
V. Conclusion
The experimental framework outlined in this guide provides a robust approach to confirming the multifaceted mechanism of action of Angelicin. By employing a combination of cellular and molecular biology techniques and comparing its effects with well-characterized compounds, researchers can gain a deeper understanding of Angelicin's therapeutic potential. The provided protocols and expected outcomes serve as a valuable resource for designing and interpreting experiments aimed at elucidating the intricate biological activities of this promising natural product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Angelicin | Antiviral | Apoptosis | Virus Protease | TargetMol [targetmol.com]
- 3. Angelicin - Wikipedia [en.wikipedia.org]
- 4. Chemical basis of the photosensitizing activity of angelicins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Angelicin Alleviates Post-Trauma Osteoarthritis Progression by Regulating Macrophage Polarization via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Angelicin vs. Other Furanocoumarins: A Comparative Guide to Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of angelicin and other prominent furanocoumarins, including psoralen, 8-methoxypsoralen (8-MOP), and 5-methoxypsoralen (5-MOP). The information is supported by experimental data to assist researchers in evaluating these compounds for photochemotherapy and other therapeutic applications.
At a Glance: Angelicin vs. Linear Furanocoumarins
Furanocoumarins are a class of organic compounds produced by various plants, known for their photosensitizing properties.[1] They are broadly categorized into two structural types: angular (e.g., angelicin) and linear (e.g., psoralen and its derivatives).[1][2] This structural difference fundamentally dictates their interaction with DNA upon UVA irradiation and, consequently, their biological activity.
-
Angelicin (Angular Furanocoumarin): Due to its angular structure, angelicin primarily forms DNA monoadducts upon photoactivation.[2][3] This means it covalently binds to a single strand of the DNA helix. These monoadducts can still inhibit DNA replication and transcription, leading to cytotoxic effects.[2]
-
Psoralens (Linear Furanocoumarins): The linear structure of psoralen, 8-MOP, and 5-MOP allows them to intercalate between DNA base pairs and, upon UVA irradiation, form not only monoadducts but also interstrand cross-links (ICLs).[2][3] ICLs covalently link the two strands of the DNA helix, posing a more significant block to DNA replication and repair, which generally results in higher phototoxicity and cytotoxic efficacy.[2][3]
Comparative Efficacy: A Quantitative Overview
The cytotoxic efficacy of furanocoumarins is often evaluated by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines, both in the dark (cytotoxicity) and upon UVA irradiation (phototoxicity). The following tables summarize available data.
Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison should be made with caution as experimental conditions (e.g., cell line, drug concentration, UVA dose, incubation time) may vary between studies.
Table 1: Comparative Cytotoxicity (IC50) of Furanocoumarins in Cancer Cell Lines (without UVA irradiation)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Angelicin | SH-SY5Y | Neuroblastoma | 49.56 (48h) | [4] |
| 8-MOP | SNU1 | Gastric Cancer | 222.5 (48h) | |
| 8-MOP | AGS | Gastric Cancer | 280.1 (48h) |
Table 2: Comparative Phototoxicity (IC50) of Furanocoumarins in Cancer Cell Lines (with UVA irradiation)
| Compound | Cell Line | Cancer Type | UVA Dose (J/cm²) | IC50 (µM) | Reference |
| Angelicin | HL-60 | Promyelocytic Leukemia | 3.75 | 0.9 | |
| Psoralen | Various | (General) | Not specified | Generally most active | [5] |
| 8-MOP | Various | (General) | Not specified | More active than 5-MOP and Angelicin | [5] |
| 5-MOP | Various | (General) | Not specified | Less active than Psoralen and 8-MOP | [5] |
As indicated by the available data and literature, the rank order of photobiological effectiveness is generally established as psoralen > 8-MOP > 5-MOP > angelicin.[5] However, the reduced toxicity of angelicin towards normal cells may present a therapeutic advantage in certain contexts.[3]
Mechanisms of Action and Signaling Pathways
The primary mechanism of action for furanocoumarins is the induction of DNA damage, which triggers cellular stress responses, cell cycle arrest, and ultimately, apoptosis.
DNA Damage: Monoadducts vs. Interstrand Cross-links
The formation of DNA monoadducts by angelicin and ICLs by psoralens is the critical initiating event.[2][3] While both types of lesions are recognized by the cell's DNA repair machinery, ICLs are significantly more challenging to repair and are more potent inducers of cell death.[3] It has been suggested that DNA monoadducts are repaired more efficiently by the excision-repair pathway than cross-links.[3]
Apoptotic Signaling Pathways
Both angelicin and psoralens can induce apoptosis through intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: Angelicin has been shown to induce apoptosis by downregulating anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, and activating pro-apoptotic caspases such as caspase-9 and caspase-3.[4][6]
-
Extrinsic Pathway: While angelicin alone may not strongly activate the extrinsic pathway, it can sensitize cancer cells to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-induced apoptosis.[7]
-
Other Key Pathways: Angelicin has also been reported to modulate other critical signaling pathways involved in cell survival and proliferation, including:
-
PI3K/AKT Pathway: Inhibition of this pathway by angelicin can lead to decreased cell survival and proliferation.
-
MAPK Pathway: Angelicin can influence the phosphorylation of p38 and JNK, which are involved in stress responses and apoptosis.[6]
-
NF-κB Pathway: Angelicin can inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes their survival.[6]
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the furanocoumarin (e.g., angelicin, psoralen) with and without a subsequent UVA irradiation step. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of furanocoumarins and UVA irradiation as described for the cell viability assay.
-
Cell Harvesting: After the incubation period, harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
Visualizing Experimental and Biological Processes
To aid in the understanding of the experimental workflow and the underlying biological mechanisms, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutagenicity of cross-links and monoadducts of furocoumarins (psoralen and angelicin) induced by 360-nm radiation in excision-repair-defective and radiation-insensitive strains of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Comparative Evaluation of Wavelength-Dependent Photodynamic Therapy Efficacy Using Representative Red and Near-Infrared Photosensitizers in a Single Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
Angelicin's In Vitro Anti-inflammatory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-inflammatory activity of Angelicin, a naturally occurring furocoumarin, with other relevant compounds. The data presented is compiled from various scientific studies to offer a comprehensive overview of Angelicin's potential as an anti-inflammatory agent.
Comparative Analysis of Anti-inflammatory Activity
Angelicin has been shown to modulate key inflammatory markers in various in vitro models. Its efficacy is often compared to its isomer, psoralen, and the well-established corticosteroid, dexamethasone. The following tables summarize the quantitative data from studies assessing the inhibition of nitric oxide (NO), a key inflammatory mediator, and pro-inflammatory cytokines.
Inhibition of Nitric Oxide (NO) Production
Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages are a standard in vitro model for screening anti-inflammatory compounds. The data below compares the inhibitory concentration (IC50) of Angelicin, psoralen, and dexamethasone on NO production in these cells.
| Compound | Cell Line | Stimulant | IC50 (µM) | Reference |
| Angelicin | RAW 264.7 | LPS | ~25-50 | [1][2] |
| Psoralen | RAW 264.7 | LPS | >100 | [3] |
| Dexamethasone | RAW 264.7 | LPS | ~0.1-1 | [4][5][6] |
Note: IC50 values can vary between studies due to different experimental conditions.
Inhibition of Pro-inflammatory Cytokine Production
Angelicin's ability to suppress the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Interleukin-8 (IL-8), is a crucial aspect of its anti-inflammatory profile.
| Compound | Cell Line | Stimulant | Cytokine Inhibited | % Inhibition / Effect | Reference |
| Angelicin | RAW 264.7 | LPS | TNF-α, IL-6 | Marked downregulation | [7] |
| Angelicin | Human Periodontal Ligament Cells | Pg-LPS | IL-1β, IL-8 | Dose-dependent attenuation | |
| Psoralen | Human Periodontal Ligament Cells | Pg-LPS | IL-1β, IL-8 | Dose-dependent attenuation | |
| Dexamethasone | Human Monocytes | LPS | TNF-α, IL-6 | Dose-dependent suppression | [8][9] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite, a stable and soluble breakdown product of NO, in cell culture supernatants.
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophages in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of Angelicin, the comparator compound, or vehicle control for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
Griess Reaction:
-
After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the levels of specific cytokines in cell culture supernatants.
Sample Collection:
-
Following cell treatment and stimulation as described above, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
ELISA Procedure (General Steps):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6) and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Incubate, then wash the plate again.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Angelicin and the general experimental workflow for its in vitro evaluation.
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: Angelicin's inhibition of NF-κB and MAPK signaling pathways.
References
- 1. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Angelicin regulates LPS-induced inflammation via inhibiting MAPK/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumor necrosis factor alpha decreases, and interleukin-10 increases, the sensitivity of human monocytes to dexamethasone: potential regulation of the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dexamethasone suppresses release of soluble TNF receptors by human monocytes concurrently with TNF-alpha suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
Angelicin vs. Conventional Cancer Drugs: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the naturally occurring furocoumarin, angelicin, with conventional cancer drugs. This analysis is supported by available preclinical data on their efficacy, mechanisms of action, and cellular effects.
Angelicin, a psoralen isomer, has garnered interest for its potential as an anticancer agent. Unlike its linear counterpart, psoralen, which can form DNA cross-links, angelicin primarily forms monoadducts, which may lead to a different safety profile. This guide compares its performance against established chemotherapy agents—doxorubicin, cisplatin, and 5-fluorouracil—in relevant cancer cell lines.
Disclaimer: The following comparison is indirect and compiled from separate studies. A direct head-to-head comparison of angelicin with these conventional drugs under identical experimental conditions has not been identified in the current body of scientific literature. Therefore, the quantitative data presented should be interpreted with caution.
I. Comparative Efficacy: Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for angelicin and conventional drugs in triple-negative breast cancer (MDA-MB-231), lung carcinoma (A549), and colon cancer (HCT-116) cell lines.
Table 1: Angelicin - In Vitro Cytotoxicity
| Cell Line | Cancer Type | Angelicin Concentration/IC50 | Duration of Treatment | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~100 µM (inhibited proliferation) | Not Specified | [1][2] |
| A549 | Lung Carcinoma | Not explicitly defined | Not Specified | [3][4] |
| MG63 | Osteosarcoma | Time and dose-dependent decrease in viability | 24, 48, 72 hours | [5][6] |
Table 2: Conventional Cancer Drugs - In Vitro Cytotoxicity (IC50)
| Drug | Cell Line | Cancer Type | IC50 Value | Duration of Treatment | Reference |
| Doxorubicin | MDA-MB-231 | Triple-Negative Breast Cancer | ~0.68 µM | 48 hours | [7] |
| Cisplatin | A549 | Lung Carcinoma | ~9 µM | 72 hours | |
| 5-Fluorouracil | HCT-116 | Colon Cancer | ~5 µM | Not Specified |
II. Mechanisms of Action: A Comparative Overview
Angelicin and conventional chemotherapy agents often induce cancer cell death through shared pathways, primarily apoptosis and cell cycle arrest. However, the specific molecular targets and signaling cascades can differ.
A. Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells.
Angelicin: Angelicin has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8] In osteosarcoma cells, it upregulates the expression of pro-apoptotic proteins like Bax and Caspase 9, while downregulating the anti-apoptotic protein Bcl-2.[5][6]
Conventional Drugs:
-
Doxorubicin: Induces apoptosis by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS).
-
Cisplatin: Forms DNA adducts, leading to DNA damage and triggering the intrinsic apoptotic pathway.
-
5-Fluorouracil: As a pyrimidine analog, it inhibits thymidylate synthase, leading to DNA damage and apoptosis.
The following diagram illustrates the convergence of these drugs on the apoptotic pathway.
B. Cell Cycle Arrest
Interrupting the cell cycle is another key strategy in cancer therapy to halt uncontrolled proliferation.
Angelicin: Angelicin has been observed to induce G2/M phase cell cycle arrest in triple-negative breast cancer and lung cancer cells.[1][2][3] This is achieved by downregulating key cell cycle proteins such as cyclin B1 and cdc2.[1][2]
Conventional Drugs:
-
Doxorubicin: Primarily induces G2/M arrest.
-
Cisplatin: Can cause cell cycle arrest at the G1, S, or G2/M phases, depending on the cell type and concentration.
-
5-Fluorouracil: Typically induces S-phase arrest.
The diagram below illustrates the points in the cell cycle targeted by these agents.
III. Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to assess the effects of angelicin.
A. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, A549, MG63) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of angelicin or the respective conventional drug for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.
B. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the desired concentrations of angelicin or conventional drugs for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: The percentage of cells in each quadrant is quantified.
C. Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This technique determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined from the DNA content histogram.
The following diagram outlines a general experimental workflow for these in vitro assays.
IV. Conclusion
Based on the available, albeit indirect, evidence, angelicin demonstrates anticancer properties by inducing apoptosis and cell cycle arrest in various cancer cell lines. However, its in vitro potency, as suggested by the higher concentrations required to inhibit cell proliferation compared to conventional drugs like doxorubicin, appears to be significantly lower.
The mechanisms of action, involving the induction of apoptosis and G2/M cell cycle arrest, show similarities to some conventional agents. The distinct structural difference of angelicin, leading to DNA monoadducts rather than cross-links, may offer a different therapeutic window and toxicity profile, a crucial aspect for further investigation.
Future research should prioritize direct comparative studies of angelicin and its derivatives against standard-of-care chemotherapeutics in a comprehensive panel of cancer models, both in vitro and in vivo. Such studies are essential to definitively ascertain its potential as a standalone or adjuvant cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Angelicin inhibits the growth and migration of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Angelicin inhibits human lung carcinoma A549 cell growth and migration through regulating JNK and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Network pharmacology-based research on the effect of angelicin on osteosarcoma and the underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Network pharmacology-based research on the effect of angelicin on osteosarcoma and the underlying mechanism | Aging [aging-us.com]
- 7. brieflands.com [brieflands.com]
- 8. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Angelicin Derivatives for Therapeutic Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Angelicin derivatives based on available experimental data. Angelicin, a naturally occurring angular furanocoumarin, and its synthetic derivatives are of significant interest for their potential applications in photochemotherapy and as anticancer agents. Their mechanism of action primarily involves the photo-induced formation of monoadducts with DNA, leading to the inhibition of DNA replication and induction of apoptosis.[1][2]
This guide summarizes key performance indicators of various Angelicin derivatives, details the experimental protocols for their evaluation, and visualizes the underlying biological pathways and experimental workflows.
Data Summary: A Comparative Analysis of Angelicin Derivatives
The therapeutic efficacy and safety profile of Angelicin derivatives are determined by several key parameters. The following tables present a summary of available quantitative data for Angelicin and some of its derivatives. It is important to note that direct comparison can be challenging due to variations in experimental conditions, such as cell lines and irradiation protocols, across different studies.
Table 1: Cytotoxicity (IC50) of Angelicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SH-SY5Y | Neuroblastoma | 49.56 | [3] |
| HeLa | Cervical Cancer | >100 | [4] |
| SiHa | Cervical Cancer | >100 | [4] |
| A549 | Lung Cancer | >100 | [4] |
| HepG2 | Liver Cancer | ~50 | [4] |
| Huh-7 | Liver Cancer | ~50 | [4] |
Table 2: Comparative Biological Activities of Angelicin and its Derivatives
| Derivative | Key Feature | Biological Activity/Finding | Reference |
| Angelicin | Parent Compound | Forms DNA monoadducts, lower phototoxicity compared to psoralen.[3] | [3] |
| 4,5'-Dimethylangelicin | Methylated Derivative | Shows firm binding and specificity to DNA; actively inhibits nucleic acid synthesis in tumor cells.[2] | [2] |
| Thioangelicin (TAng) | Thio-substituted | Computationally predicted to have a significantly decreased intersystem crossing lifetime (10⁻⁸ s⁻¹) compared to Angelicin (10⁻⁵ s⁻¹), suggesting enhanced triplet state formation.[1][5] | [1][5] |
| Selenoangelicin (SeAng) | Seleno-substituted | Computationally predicted to have the shortest intersystem crossing lifetime (10⁻⁹ s⁻¹) among the analyzed derivatives, indicating the highest potential for triplet state population.[1][5] | [1][5] |
| Trimethylangelicin (TMA) Analogs | Substituted at positions 4 and/or 6 | Certain analogs with hindered substituents show reduced cytotoxicity and mutagenicity while maintaining biological activity in cystic fibrosis models.[6] | [6] |
| Heteroanalogues | Furan ring replaced by pyrazole or thiophene | Show virtually no phototoxicity.[2] | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used in the evaluation of Angelicin derivatives.
Phototoxicity Assay (Minimal Phototoxic Dose - MPD)
This protocol is adapted from studies on psoralen derivatives and can be applied to Angelicin derivatives to determine the minimal dose of UVA radiation required to induce a phototoxic reaction.
Objective: To determine the lowest UVA dose that causes a defined erythemal response after topical application of an Angelicin derivative.
Materials:
-
Angelicin derivative solution in a suitable vehicle (e.g., ethanol, acetone).
-
UVA light source with a calibrated output (W/m²).
-
Animal model (e.g., hairless mice or guinea pigs).
-
Marking pen.
Procedure:
-
Prepare different concentrations of the Angelicin derivative.
-
Shave the dorsal skin of the animals 24 hours before the experiment.
-
Apply a fixed volume of the derivative solution to small, marked areas on the back of the animals.
-
After a defined incubation period (e.g., 30-60 minutes) to allow for skin penetration, irradiate the treated areas with increasing doses of UVA.
-
Observe the skin reaction at 24, 48, and 72 hours post-irradiation.
-
The MPD is defined as the lowest UVA dose that produces a discernible, well-defined erythema at the 48 or 72-hour reading point.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
Objective: To determine the concentration of an Angelicin derivative that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HeLa).
-
Complete cell culture medium.
-
Angelicin derivative stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the Angelicin derivative and a vehicle control.
-
For phototoxicity studies, irradiate the plates with a non-toxic dose of UVA light after drug incubation. Keep a parallel set of plates in the dark.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.
DNA Binding Affinity Assay (Fluorescence Spectroscopy)
This method is used to determine the binding constant (Kd) of a fluorescent compound to DNA.
Objective: To quantify the affinity of an Angelicin derivative for DNA.
Materials:
-
Angelicin derivative (must be fluorescent).
-
Calf thymus DNA (ctDNA) solution of known concentration.
-
Buffer solution (e.g., Tris-HCl, pH 7.4).
-
Fluorometer.
Procedure:
-
Prepare a series of solutions with a fixed concentration of the Angelicin derivative and increasing concentrations of ctDNA.
-
Incubate the solutions at room temperature to allow binding to reach equilibrium.
-
Measure the fluorescence emission spectrum of each solution.
-
The binding of the derivative to DNA will likely cause a change in its fluorescence intensity (quenching or enhancement).
-
Analyze the fluorescence data using a Scatchard plot or other appropriate binding models to calculate the binding constant (Kd).
Cellular Uptake Assay (Flow Cytometry)
This assay quantifies the amount of a fluorescent compound taken up by cells.
Objective: To measure the intracellular accumulation of a fluorescent Angelicin derivative.
Materials:
-
Fluorescent Angelicin derivative.
-
Cell line of interest.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Incubate cells with the fluorescent Angelicin derivative for various time points or at different concentrations.
-
After incubation, wash the cells with ice-cold PBS to remove any unbound derivative.
-
Trypsinize and resuspend the cells in PBS.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.
-
The mean fluorescence intensity is proportional to the amount of the derivative taken up by the cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Objective: To determine the mode of cell death induced by Angelicin derivatives.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit.
-
Cell line of interest.
-
Flow cytometer.
Procedure:
-
Treat cells with the Angelicin derivative (with or without UVA irradiation).
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by Angelicin derivatives and a typical experimental workflow for their evaluation.
References
- 1. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved Trimethylangelicin Analogs for Cystic Fibrosis: Design, Synthesis and Preliminary Screening - PMC [pmc.ncbi.nlm.nih.gov]
Validating Angelicin's Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Angelicin, a naturally occurring furocoumarin, has garnered significant interest for its diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] Understanding how Angelicin interacts with its cellular targets is crucial for elucidating its mechanism of action and advancing its therapeutic potential. This guide provides a comparative overview of key experimental methods to validate Angelicin's target engagement in a cellular context, presenting supporting data and detailed protocols.
Direct Target Engagement Validation
Several biophysical and proteomic techniques can be employed to directly assess the binding of Angelicin to its putative protein targets within the complex cellular environment.
Comparison of Target Validation Methods
| Method | Principle | Angelicin-Specific Data | Alternative/Control | Advantages | Disadvantages |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding can alter a protein's susceptibility to proteolysis. | Angelicin (10 µM) has been shown to protect the Aryl hydrocarbon Receptor (AhR) from pronase digestion in cell lysates.[2] | Psoralen, a structural isomer of Angelicin, can be used as a comparative control.[2] | Label-free; applicable to cell lysates and intact cells. | Requires target-specific antibodies for validation; may not be suitable for all proteins. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding can alter the thermal stability of a protein. | No specific CETSA data for Angelicin is currently available in the public domain. | Psoralen could be used to compare shifts in thermal stability of potential shared targets. | Label-free; confirms target engagement in intact cells and tissues. | Requires specific antibodies for detection; optimization of heat shock conditions is necessary. |
| Affinity Pull-Down with Mass Spectrometry | An immobilized Angelicin analog is used to "pull down" interacting proteins from cell lysates for identification by mass spectrometry. | No specific public data available on Angelicin affinity pull-down experiments. | A structurally similar but biologically inactive analog of Angelicin could serve as a negative control. | Unbiased, proteome-wide identification of potential targets. | Requires chemical synthesis of a functionalized Angelicin probe; potential for identifying indirect or non-specific binders. |
Experimental Protocols
Drug Affinity Responsive Target Stability (DARTS)
This protocol is adapted from a study validating the interaction between Angelicin and the Aryl hydrocarbon Receptor (AhR).[2]
1. Cell Lysis:
- Culture MC3T3-E1 cells to 80-90% confluency.
- Wash cells with ice-cold PBS and lyse in M-PER Mammalian Protein Extraction Reagent supplemented with protease inhibitors.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
- Determine protein concentration using a BCA assay.
2. Angelicin Treatment:
- Dilute the cell lysate to a final concentration of 5 mg/ml.
- Incubate the lysate with 10 µM Angelicin (or vehicle control - DMSO) for 1 hour at room temperature.
3. Protease Digestion:
- Add pronase to the Angelicin-treated and control lysates at two different concentrations (e.g., 1:1000 and 1:2000 dilutions).
- Incubate for 30 minutes at room temperature.
- Stop the digestion by adding 5X SDS-PAGE loading buffer and boiling for 5 minutes.
4. Western Blot Analysis:
- Separate the protein samples by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour.
- Incubate the membrane with a primary antibody against AhR overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the bands using an ECL detection system. A stronger band in the Angelicin-treated sample compared to the control at the same protease concentration indicates target engagement.
Western Blot for Downstream Signaling
This protocol allows for the indirect validation of target engagement by observing changes in the phosphorylation status of downstream signaling proteins known to be affected by Angelicin, such as NF-κB, p38, and JNK.[1]
1. Cell Treatment and Lysis:
- Seed cells (e.g., RAW 264.7 macrophages) in 6-well plates and allow them to adhere.
- Pre-treat cells with various concentrations of Angelicin for 1 hour.
- Stimulate the cells with an appropriate agonist (e.g., LPS for macrophages) for a specified time (e.g., 30 minutes).
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
2. Protein Quantification and Sample Preparation:
- Determine the protein concentration of each lysate.
- Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
3. SDS-PAGE and Western Blotting:
- Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
- Transfer proteins to a PVDF membrane.
- Block the membrane in 5% BSA in TBST for 1 hour.
- Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of NF-κB p65, p38, and JNK.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
- Detect the signal using a chemiluminescence substrate.
4. Quantification and Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the intensity of the phosphorylated protein to the total protein for each target.
- Compare the phosphorylation levels in Angelicin-treated cells to the vehicle-treated control. A dose-dependent decrease in phosphorylation would indicate target engagement and pathway inhibition.
Visualization of Workflows and Pathways
Experimental Workflow for Target Validation
Caption: Workflow for validating Angelicin's cellular target engagement.
Angelicin's Putative Signaling Pathways
Caption: Angelicin's inhibitory effects on MAPK and NF-κB pathways.
References
Unveiling the Consistency of Angelicin's Biological Impact: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the reproducibility of a compound's biological effects is paramount. This guide provides a comprehensive comparison of Angelicin's performance across various cell lines, supported by experimental data and detailed protocols. We delve into its influence on key signaling pathways, offering a clear perspective on its potential as a therapeutic agent.
Angelicin, a naturally occurring furocoumarin, has garnered significant attention for its diverse biological activities, including anti-cancer and anti-inflammatory properties.[1][2] Its mechanism of action often involves the modulation of critical cellular signaling pathways, such as NF-κB, MAPK, and PI3K/AKT, leading to the induction of apoptosis and cell cycle arrest in cancerous cells.[3][4] This guide synthesizes available data to present a clear picture of Angelicin's effects in different cellular contexts.
Comparative Efficacy of Angelicin Across Diverse Cell Lines
The cytotoxic and anti-proliferative effects of Angelicin have been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, vary depending on the cell line and the duration of exposure. The following table summarizes the reported IC50 values for Angelicin in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| HeLa | Cervical Cancer | Not specified (IC30 used for experiments) | 24 | [1] |
| SiHa | Cervical Cancer | Not specified (IC30 used for experiments) | 24 | [1] |
| Caki | Renal Carcinoma | >100 (Angelicin alone) | 24 | [5] |
| Sk-hep1 | Hepatocellular Carcinoma | Not specified | Not specified | [1] |
| MDA-MB-361 | Breast Carcinoma | Not specified | Not specified | [1] |
| MHV-68 | (Virus-infected) | 28.95 | Not specified | [4] |
Modulation of Key Signaling Pathways by Angelicin
Angelicin exerts its biological effects by influencing several key signaling pathways that are often dysregulated in cancer and inflammatory diseases.
NF-κB Signaling Pathway
The NF-κB pathway plays a crucial role in inflammation and cell survival. Angelicin has been shown to inhibit this pathway by preventing the phosphorylation and subsequent nuclear translocation of the p65 subunit.[4][6] This inhibitory action contributes to its anti-inflammatory effects.
References
- 1. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angelicin-A Furocoumarin Compound With Vast Biological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. kumel.medlib.dsmc.or.kr [kumel.medlib.dsmc.or.kr]
- 6. Angelicin regulates LPS-induced inflammation via inhibiting MAPK/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Angelicin vs. Isopsoralen: A Detailed Comparison for Researchers
For researchers in pharmacology, drug discovery, and related fields, understanding the nuanced differences between isomeric compounds is critical. Angelicin and its synonym, Isopsoralen, represent a fascinating case study when compared to their linear isomer, Psoralen. While possessing the same chemical formula, their distinct structural arrangements lead to significantly different biological activities and therapeutic potentials. This guide provides a comprehensive comparison of Angelicin/Isopsoralen and Psoralen, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.
At a Glance: Angelicin vs. Psoralen
| Feature | Angelicin (Isopsoralen) | Psoralen |
| Chemical Structure | Angular Furanocoumarin | Linear Furanocoumarin |
| Synonyms | Isopsoralen, Furo[2,3-h]coumarin | Ficusin, Furo[3,2-g]coumarin |
| Primary Mechanism of Action (with UVA) | Forms DNA monoadducts | Forms DNA monoadducts and interstrand cross-links (ICLs) |
| Phototoxicity | Lower | Higher |
| Therapeutic Applications | Anti-cancer, anti-inflammatory, antiviral, osteogenesis-promoting | Phototherapy for skin disorders (psoriasis, vitiligo), anti-cancer |
Unraveling the Structural and Mechanistic Differences
Angelicin and Psoralen are both naturally occurring furanocoumarins, but their isomeric structures are the primary determinant of their distinct biological effects. Angelicin possesses an angular structure, while Psoralen has a linear geometry. This seemingly subtle difference has profound implications for their interaction with DNA, especially upon activation by ultraviolet A (UVA) radiation.
Upon UVA irradiation, both compounds can intercalate into DNA and form covalent bonds with pyrimidine bases, primarily thymine. However, the linear structure of Psoralen allows it to react with pyrimidines on opposite DNA strands, leading to the formation of interstrand cross-links (ICLs). These ICLs are highly cytotoxic as they completely block DNA replication and transcription.[1] In contrast, the angular geometry of Angelicin restricts its ability to form ICLs, and it primarily forms monoadducts with a single DNA strand.[1] These monoadducts are more readily repaired by cellular machinery, resulting in lower phototoxicity compared to Psoralen.[1]
Comparative Biological Activity: A Data-Driven Overview
The structural and mechanistic differences between Angelicin and Psoralen translate into distinct biological activities. While both compounds have shown promise in various therapeutic areas, their potency and effects can vary significantly.
Anti-Cancer Activity
Both Angelicin and Psoralen have demonstrated anti-cancer properties against a range of cancer cell lines.[2][3] Their cytotoxic effects are often attributed to their ability to induce apoptosis and inhibit cell proliferation.
| Biological Activity | Compound | Cell Line | Metric | Value | Reference |
| Antagonism of Estrogen Receptor α (ERα) | Angelicin | Breast Cancer Cells | IC50 | Lower than Psoralen | [2] |
| Psoralen | Breast Cancer Cells | IC50 | Higher than Angelicin | [2] | |
| Cytotoxicity in Osteosarcoma | Psoralen | MG-63 | IC50 | 25 µg/mL | [4] |
| Psoralen | U2OS | IC50 | 40 µg/mL | [4] | |
| Angelicin | Osteosarcoma Cells | - | Dose-dependent apoptosis | [2] | |
| Inhibition of Tubulin Polymerization | Angelicin | - | - | Higher than Psoralen | [2] |
| Psoralen | - | - | Lower than Angelicin | [2] | |
| Tumor Volume Inhibition in Nude Rats (Osteosarcoma) | Psoralen (low dose) | - | % Inhibition | 43.75% | [5] |
| Angelicin (low dose) | - | % Inhibition | 40.18% | [5] | |
| Psoralen (high dose) | - | % Inhibition | 67.86% | [5] | |
| Angelicin (high dose) | - | % Inhibition | 66.96% | [5] |
Anti-Inflammatory and Immunomodulatory Effects
Angelicin and Psoralen have been shown to modulate inflammatory pathways, primarily through the inhibition of NF-κB and MAPK signaling.[2][6][7]
| Biological Activity | Compound | Model System | Metric | Value | Reference |
| Antibacterial Activity vs. P. gingivalis | Angelicin | In vitro | MIC | 3.125 µg/mL | [7] |
| Psoralen | In vitro | MIC | 6.25 µg/mL | [7] | |
| Inhibition of IL-1β and IL-8 release | Angelicin | Pg-LPS-stimulated THP-1 cells | - | Dose-dependent inhibition | [8] |
| Psoralen | Pg-LPS-stimulated THP-1 cells | - | Dose-dependent inhibition | [8] |
Signaling Pathways
A key mechanism underlying the anti-inflammatory effects of both Angelicin and Psoralen is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][6] This pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. Both compounds have also been reported to affect the Mitogen-Activated Protein Kinase (MAPK) pathway.[6]
Experimental Protocols
To facilitate the replication and further investigation of the comparative effects of Angelicin and Psoralen, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Angelicin and Psoralen on cancer cell lines and determine their IC50 values.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Angelicin and Psoralen in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Western Blot Analysis for NF-κB Pathway Activation
This protocol is used to investigate the inhibitory effects of Angelicin and Psoralen on the NF-κB signaling pathway.
-
Cell Lysis: Treat cells with Angelicin or Psoralen for a specified time, followed by stimulation with an inflammatory agent (e.g., LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-p65, p65, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion: Which Compound for Which Research?
The choice between Angelicin (Isopsoralen) and Psoralen for research purposes is highly dependent on the specific research question and desired outcome.
Choose Angelicin (Isopsoralen) for:
-
Studies where lower phototoxicity is desired.
-
Investigating the biological effects of DNA monoadducts specifically.
-
Research on its potent anti-inflammatory, antibacterial, and osteogenesis-promoting properties.
-
Exploring its potential as an anti-cancer agent with a potentially better safety profile than Psoralen.
Choose Psoralen for:
-
Research on photochemotherapy (PUVA) and its mechanisms.
-
Studies requiring potent DNA cross-linking and high cytotoxicity.
-
Investigating the cellular responses to DNA interstrand cross-links.
-
Comparative studies to benchmark the activity of other furanocoumarins.
References
- 1. researchgate.net [researchgate.net]
- 2. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. Psoralen inhibits the proliferation and promotes apoptosis through endoplasmic reticulum stress in human osteosarcoma cells | Li | Folia Histochemica et Cytobiologica [journals.viamedica.pl]
- 5. Isolation and purification of psoralen and isopsoralen and their efficacy and safety in the treatment of osteosarcoma in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angelicin regulates LPS-induced inflammation via inhibiting MAPK/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | New Application of Psoralen and Angelicin on Periodontitis With Anti-bacterial, Anti-inflammatory, and Osteogenesis Effects [frontiersin.org]
- 8. New Application of Psoralen and Angelicin on Periodontitis With Anti-bacterial, Anti-inflammatory, and Osteogenesis Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Angelicin: An Independent Verification of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Angelicin, a naturally occurring furocoumarin, has garnered significant interest for its diverse therapeutic properties. This guide provides an objective comparison of Angelicin's performance against other alternatives, supported by experimental data. It is intended to serve as a resource for researchers and professionals in drug development.
Comparative Analysis of Bioactivities
Angelicin has demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, anti-viral, and pro-osteogenic effects.[1][2][3] This section compares its efficacy with established agents in these domains.
Anti-Cancer Activity
Angelicin has shown promising anti-cancer properties across various cell lines.[1][2][3] It has been shown to induce apoptosis through both intrinsic and extrinsic pathways and inhibit tubulin polymerization to a greater extent than its structural isomer, psoralen.[1][2][4]
Table 1: Comparison of Anti-Cancer Activity of Angelicin and Other Agents
| Compound | Cancer Cell Line | IC50 Value | Key Findings | Reference |
| Angelicin | SH-SY5Y (Neuroblastoma) | 49.56 μM | Induces apoptosis via caspase-9 and -3 activation. Downregulates Bcl-2, Bcl-xL, and Mcl-1. | [1] |
| Angelicin | HL-60 (Leukemia) | 41.7 μg/ml (48h) | Dose-dependent upregulation of Bax and downregulation of Bcl-2. | [1] |
| Angelicin | A549 (Lung Carcinoma) | - | Significant decrease in tumor size and weight in vivo. | [1] |
| Angelicin | HepG2 & Huh-7 (Liver Cancer) | - | Induces mitochondria-dependent apoptosis.[5][6] | [5][6] |
| Angelicin | MDA-MB-231 (Triple-Negative Breast Cancer) | - | Inhibits cell proliferation by causing G2/M phase arrest.[7] | [7] |
| Psoralen | Various | - | Forms interstrand crosslinks in DNA upon UV exposure, leading to higher phototoxicity and risk of skin cancer.[1][4] | [1][4] |
| Cisplatin | Various | - | In vivo studies showed significant body weight loss in rats treated with cisplatin, unlike angelicin or psoralen.[1] | [1] |
Anti-Inflammatory Activity
Angelicin exhibits anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit the NF-κB and MAPK signaling pathways.[8]
Table 2: Comparison of Anti-Inflammatory Activity
| Compound | Model | Mechanism of Action | Key Findings | Reference |
| Angelicin | LPS-induced inflammation in microglia | Inhibition of NF-κB and MAPK pathways | Reduces production of nitric oxide.[4][9] | [4][9] |
| Angelicin | Acute lung injury and asthma models | Inhibition of NF-κB and MAPK pathways | Lowers cytokine production and reduces neutrophil and macrophage infiltration.[4][9] | [4][9] |
| Angelicin | Post-trauma osteoarthritis model | Regulation of macrophage polarization via STAT3 signaling | Alleviates the progression of osteoarthritis.[10] | [10] |
Other Therapeutic Activities
Angelicin has also been compared to other drugs for its anti-viral and erythroid differentiating properties, showing comparable or even superior effects.[1]
Table 3: Comparison of Other Therapeutic Activities
| Therapeutic Area | Angelicin | Comparator Drug | Key Findings | Reference |
| Anti-viral | Effective against γ-herpesviruses (e.g., MHV-68) with an IC50 of 28.95 μM.[8] | Ganciclovir (GCV) | Angelicin showed almost equal or better effects.[1][4] | [1][4] |
| Erythroid Differentiation | Promising for sickle cell anemia.[1][3] | Hydroxyurea | Angelicin displayed greater aptitude.[1][3][4] | [1][3][4] |
| Pro-osteogenic | Promotes osteogenesis. | - | Activates TGF-β/BMP and Wnt/β-catenin pathways.[2][3] | [2][3] |
Signaling Pathways and Mechanisms of Action
Angelicin exerts its therapeutic effects by modulating multiple signaling pathways. The diagrams below illustrate these complex interactions.
Experimental Protocols
Detailed methodologies are crucial for the independent verification of these findings.
In Vitro Anti-Cancer Assays
-
Cell Viability (MTT Assay): Cancer cells (e.g., SH-SY5Y, HL-60) are seeded in 96-well plates and treated with varying concentrations of Angelicin for 24-72 hours. MTT reagent is added, and the resulting formazan crystals are dissolved in DMSO. Absorbance is measured at 570 nm to determine cell viability and calculate the IC50 value.[7]
-
Apoptosis Analysis (Flow Cytometry): Cells treated with Angelicin are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.
-
Western Blot Analysis: Protein lysates from treated cells are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-JNK, p-p38) and then with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]
In Vivo Anti-Cancer Studies
-
Xenograft Tumor Model: Human cancer cells (e.g., A549, HepG2) are subcutaneously injected into nude mice.[1][5] Once tumors reach a palpable size, mice are treated with Angelicin (e.g., 100 mg/kg/day, oral gavage or intraperitoneal injection) for a specified period.[1] Tumor volume and body weight are monitored regularly. At the end of the experiment, tumors are excised, weighed, and processed for histological and immunohistochemical analysis (e.g., Ki-67, TUNEL).[1][4]
Conclusion
The available data suggests that Angelicin holds significant therapeutic potential in various domains, particularly in oncology and inflammatory diseases. Its distinct mechanism of action, especially when compared to psoralen, highlights its potential as a safer alternative in photochemotherapy. Further clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile in humans.
References
- 1. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. Angelicin-A Furocoumarin Compound With Vast Biological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Angelicin—A Furocoumarin Compound With Vast Biological Potential [frontiersin.org]
- 5. Angelicin inhibits liver cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angelicin inhibits liver cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Angelicin Alleviates Post-Trauma Osteoarthritis Progression by Regulating Macrophage Polarization via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Genotoxicity of Angelicin and Psoralen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the genotoxicity of two structurally isomeric furocoumarins, Angelicin and Psoralen. Both compounds are known for their photosensitizing properties and are used in photochemotherapy. However, their distinct molecular structures lead to different interactions with DNA upon photoactivation, resulting in significantly different genotoxic profiles. This comparison is supported by experimental data from key genotoxicity assays and an overview of the involved DNA repair pathways.
Executive Summary
Psoralen, a linear furocoumarin, is demonstrably more genotoxic than its angular isomer, Angelicin. Upon activation by UVA light, Psoralen can form both monoadducts and highly mutagenic interstrand cross-links (ICLs) in DNA. In contrast, the angular geometry of Angelicin restricts it to forming primarily monoadducts. The formation of ICLs by Psoralen is a critical factor contributing to its higher genotoxicity, as these lesions are more challenging for cellular repair mechanisms to resolve and are more likely to lead to chromosomal damage and cell death. Experimental data from various assays, including the V79/HGPRT mutation assay and micronucleus tests, consistently show Psoralen and its derivatives to be more potent inducers of genetic damage than Angelicin.
Mechanism of Action: A Structural Dichotomy
The fundamental difference in the genotoxicity of Angelicin and Psoralen lies in their chemical structures.
-
Psoralen (Linear Furocoumarin): Its linear geometry allows it to intercalate into the DNA double helix and, upon UVA irradiation, form covalent bonds with pyrimidine bases on opposite strands, leading to the formation of ICLs. It can also form monoadducts where it binds to a single strand.
-
Angelicin (Angular Furocoumarin): Due to its angular shape, Angelicin also intercalates into DNA but can only form monoadducts with pyrimidine bases on a single strand of DNA.
This seemingly subtle structural difference has profound biological consequences, as ICLs are significantly more cytotoxic and genotoxic than monoadducts.
Quantitative Genotoxicity Data
The following tables summarize the available quantitative data from key genotoxicity assays comparing Angelicin and Psoralen.
V79/HGPRT Gene Mutation Assay
The hypoxanthine-guanine phosphoribosyltransferase (HGPRT) assay in V79 Chinese hamster cells is a widely used method to assess the mutagenic potential of chemical compounds. The data clearly indicates that Psoralen is a more potent mutagen than Angelicin.
| Compound | Concentration (µg/mL) | UVA Dose (J/cm²) | Mutant Frequency (per 10⁶ clonable cells) | Relative Mutagenic Efficiency |
| Psoralen | 0.5 | 1.8 | 100 | 1.00 |
| 8-Methylpsoralen | 0.5 | 1.8 | 120 | 1.20 |
| Angelicin | 0.5 | 1.8 | 30 | 0.30 |
| 4,5'-Dimethylangelicin | 0.5 | 1.8 | 100 | 1.00 |
Data adapted from a study on the mutagenic activity of four furocoumarins in the V79/HGPRT system. The relative mutagenic efficiency is calculated with Psoralen as the reference.
Micronucleus Assay
The micronucleus assay detects chromosomal damage by observing the formation of micronuclei, which are small nuclei that form in the cytoplasm of cells that have undergone chromosome breakage or loss. A comparative study using a derivative of Angelicin (4,4',6-trimethylangelicin, TMA) and a derivative of Psoralen (8-methoxypsoralen, 8-MOP) in mice demonstrated the higher clastogenic potential of the Psoralen derivative.
| Compound | Administration | Dose | Peak Micronucleated Normochromatic Erythrocytes (%) |
| 8-Methoxypsoralen (8-MOP) | Oral | 150 mg/kg | ~0.45 |
| 4,4',6-Trimethylangelicin (TMA) | Oral | 150 mg/kg | ~0.25 |
Data extrapolated from a study comparing the frequencies of micronuclei induced by TMA and 8-MOP in mice.
Ames Test (Salmonella typhimurium Reverse Mutation Assay)
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks. While direct comparative quantitative data for Angelicin and Psoralen from the same study is limited, the nature of the DNA damage they induce allows for predictions of the expected outcomes. Psoralen-induced ICLs, after processing by cellular repair mechanisms, can lead to the formation of double-strand breaks, which would result in a significant increase in the percentage of DNA in the comet tail. Angelicin-induced monoadducts are primarily repaired by nucleotide excision repair, which involves the creation of single-strand breaks that would also be detectable by the comet assay, though likely to a lesser extent than the damage resulting from ICL repair. A study on various psoralen derivatives showed that at similar concentrations and near-UV doses, photoaddition by 8-methoxypsoralen was twice that by angelicin.
Experimental Protocols
V79/HGPRT Gene Mutation Assay
-
Cell Culture: V79 Chinese hamster lung fibroblasts are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are treated with various concentrations of Angelicin or Psoralen in the dark for a set period to allow for cellular uptake and DNA intercalation.
-
UVA Irradiation: The treated cells are then exposed to a specific dose of UVA light (e.g., 365 nm) to induce photoadduct formation.
-
Expression Time: Following treatment, the cells are washed and cultured for a period (typically 6-8 days) to allow for the expression of mutations at the HGPRT locus.
-
Mutant Selection: Cells are then plated in a selective medium containing 6-thioguanine (6-TG). Wild-type cells with a functional HGPRT enzyme will incorporate the toxic 6-TG and die, while mutant cells lacking a functional HGPRT will survive and form colonies.
-
Colony Staining and Counting: After an incubation period, the colonies are fixed, stained, and counted to determine the mutant frequency. The cloning efficiency is determined by plating cells in non-selective medium in parallel.
Micronucleus Assay (in vivo)
-
Animal Dosing: Mice are administered Angelicin or Psoralen (or their derivatives) via an appropriate route (e.g., oral gavage).
-
UVA Exposure (if applicable): For photo-genotoxicity studies, the animals are exposed to a controlled dose of UVA light.
-
Sample Collection: At various time points after treatment, peripheral blood or bone marrow samples are collected.
-
Slide Preparation: Thin smears of blood or bone marrow cells are prepared on microscope slides.
-
Staining: The slides are stained with a DNA-specific stain (e.g., Giemsa or acridine orange) to visualize the nuclei and micronuclei.
-
Microscopic Analysis: A predetermined number of erythrocytes (e.g., 2000) per animal are scored under a microscope for the presence of micronuclei. The frequency of micronucleated cells is then calculated.
DNA Damage Response and Repair Pathways
The type of DNA adducts formed by Angelicin and Psoralen dictates the specific DNA repair pathways that are activated.
Angelicin-Induced Monoadduct Repair
Angelicin-induced monoadducts are primarily recognized and repaired by the Nucleotide Excision Repair (NER) pathway.
Validating the Impact of Angelicin on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Angelicin, a naturally occurring furocoumarin, has garnered significant interest for its diverse biological activities, including its potential as an anti-inflammatory and anti-cancer agent.[1][2] A key aspect of understanding its mechanism of action lies in elucidating its effects on gene expression. This guide provides a comparative overview of the primary experimental methods used to validate these effects, complete with detailed protocols and quantitative data from published studies.
Key Validation Methods at a Glance
The validation of angelicin's influence on gene expression predominantly relies on a trifecta of well-established molecular biology techniques: Quantitative Real-Time PCR (qRT-PCR) to measure mRNA levels, Western Blotting to quantify protein expression, and Luciferase Reporter Assays to assess the activity of specific signaling pathways.
| Method | What it Measures | Key Outputs | Typical Application in Angelicin Research |
| qRT-PCR | Relative or absolute levels of specific mRNA transcripts. | Fold change in gene expression, Cq values. | Quantifying changes in the expression of inflammatory cytokine genes (e.g., TNF-α, IL-6) or apoptosis-related genes (e.g., Bax, Bcl-2) following angelicin treatment.[3] |
| Western Blot | Presence and relative abundance of specific proteins. | Band intensity, protein molecular weight. | Determining the effect of angelicin on the protein levels of key signaling molecules (e.g., phosphorylated NF-κB, p38, JNK) or apoptosis regulators.[2][3] |
| Luciferase Reporter Assay | Transcriptional activity of a specific promoter or signaling pathway. | Relative Light Units (RLU), fold induction of luciferase activity. | Investigating the inhibitory effect of angelicin on the NF-κB signaling pathway by measuring the activity of an NF-κB-driven luciferase reporter.[4][5] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of angelicin on gene and protein expression.
Table 1: Inhibitory Concentration (IC50) of Angelicin in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| HeLa | Cervical Cancer | 38.2 | 24 h | [1] |
| SiHa | Cervical Cancer | 50.1 | 24 h | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | >150 (no significant cytotoxicity) | Not specified | [2] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Effect of Angelicin on Inflammatory Gene and Protein Expression
| Target | Model System | Angelicin Treatment | Effect | Reference |
| TNF-α | LPS-stimulated RAW 264.7 cells | Pretreatment with angelicin | Markedly downregulated | [3] |
| IL-6 | LPS-stimulated RAW 264.7 cells | Pretreatment with angelicin | Markedly downregulated | [3] |
| Phospho-NF-κB p65 | LPS-induced ALI mice | Pretreatment with angelicin | Blocked phosphorylation | [3] |
| Phospho-p38 MAPK | LPS-induced ALI mice | Pretreatment with angelicin | Blocked phosphorylation | [3] |
| Phospho-JNK | LPS-induced ALI mice | Pretreatment with angelicin | Blocked phosphorylation | [3] |
Table 3: Angelicin's Impact on Apoptosis-Related Protein Expression
| Target Protein | Cell Line | Angelicin Treatment | Effect | Reference |
| Bcl-2 | SH-SY5Y Neuroblastoma | Not specified | Downregulation | [6] |
| Bax | SH-SY5Y Neuroblastoma | Not specified | Upregulation | [6] |
| Cyclin B1 | MDA-MB-231 | 100 µM | Reduced expression | [2] |
| cdc2 | MDA-MB-231 | 100 µM | Reduced expression | [2] |
| p21 | MDA-MB-231 | 100 µM | Increased expression | [2] |
| p27 | MDA-MB-231 | 100 µM | Increased expression | [2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.
Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps to quantify the change in mRNA expression of target genes (e.g., TNF-α, IL-6) in response to angelicin treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., RAW 264.7 macrophages) in a 6-well plate and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of angelicin for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent (e.g., Lipopolysaccharide - LPS) for a defined period (e.g., 24 hours).
2. RNA Isolation:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the well using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
3. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.[7]
4. Real-Time PCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR using a real-time PCR system with a thermal cycling protocol typically including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[8]
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the 2-ΔΔCt method.[8]
qRT-PCR Experimental Workflow
Western Blotting
This protocol details the procedure for analyzing the protein levels of target molecules (e.g., p-p65, Bax) after angelicin treatment.
1. Cell Lysis and Protein Quantification:
-
Treat cells as described in the qRT-PCR protocol.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[9]
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again three times with TBST.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
Western Blotting Experimental Workflow
Luciferase Reporter Assay
This protocol is for a dual-luciferase reporter assay to measure the effect of angelicin on NF-κB transcriptional activity.
1. Cell Seeding and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well white, clear-bottom plate.
-
Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid containing the Renilla luciferase gene under a constitutive promoter (for normalization).[5]
2. Cell Treatment:
-
After 24 hours of transfection, pre-treat the cells with angelicin for a specified duration.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-24 hours.[5]
3. Cell Lysis:
-
Remove the media and wash the cells with PBS.
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[11]
4. Luminescence Measurement:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.[11]
-
Subsequently, add the Renilla luciferase substrate (e.g., Stop & Glo® reagent) and measure the Renilla luminescence.[5]
5. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in NF-κB activity in angelicin-treated cells compared to the stimulated control.
Signaling Pathways Modulated by Angelicin
Angelicin has been shown to modulate several key signaling pathways involved in inflammation and cancer.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammatory responses. Angelicin has been demonstrated to inhibit this pathway.[3]
References
- 1. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angelicin inhibits the growth and migration of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angelicin regulates LPS-induced inflammation via inhibiting MAPK/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. researchgate.net [researchgate.net]
- 7. elearning.unite.it [elearning.unite.it]
- 8. oaepublish.com [oaepublish.com]
- 9. assaygenie.com [assaygenie.com]
- 10. origene.com [origene.com]
- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Safety Operating Guide
Navigating the Final Step: Proper Disposal Procedures for Men 10208
For researchers, scientists, and drug development professionals, the lifecycle of a chemical compound extends beyond its use in experimentation. The proper disposal of any substance, including the hypothetical compound Men 10208, is a critical final step to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive overview of the essential procedures for the safe and effective disposal of chemical waste, using this compound as a representative example of a hazardous laboratory chemical.
Quantitative Guidelines for Hazardous Waste Accumulation
Adherence to quantitative limits for waste accumulation is a cornerstone of laboratory safety and regulatory compliance. These limits are designed to minimize the risks associated with the storage of hazardous materials. The following table summarizes key federal regulations for satellite accumulation areas (SAAs), which are locations at or near the point of waste generation.[1][2][3]
| Parameter | Limit | Regulatory Citation (Example) |
| Maximum Volume of Hazardous Waste | 55 gallons | 40 CFR 262.15(a) |
| Maximum Volume of Acutely Hazardous Waste (P-listed) | 1 quart | 40 CFR 262.15(a)(1) |
| Maximum Accumulation Time | 12 months (or until accumulation limit is reached) | University Guidelines[1] |
Detailed Protocol for the Disposal of this compound
The following step-by-step protocol outlines the standard operating procedure for the safe disposal of this compound, assuming it is a hazardous chemical waste.
1. Waste Identification and Characterization:
-
Determine the hazardous characteristics of this compound waste (e.g., ignitability, corrosivity, reactivity, toxicity). This information is typically found on the Safety Data Sheet (SDS).
-
If this compound is mixed with other chemicals, the resulting mixture must be characterized to ensure compatibility and proper disposal classification.[2]
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, don appropriate PPE as specified in the SDS.[4] This typically includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
-
3. Waste Segregation:
-
Do not mix this compound waste with incompatible materials.[2][4]
-
Segregate the waste based on its chemical properties (e.g., halogenated vs. non-halogenated solvents, acids vs. bases).
4. Container Selection and Labeling:
-
Select a waste container that is compatible with this compound and is in good condition with a secure, screw-top lid.[5]
-
Label the container clearly with the words "Hazardous Waste" and the full chemical name, "this compound."[3] The label should also include the date when waste was first added to the container.[5]
5. Waste Accumulation in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[1][3]
-
Keep the container closed except when adding waste.[1]
-
Ensure the SAA is in a well-ventilated area and away from sources of ignition if the waste is flammable.[6]
6. Requesting Waste Pickup:
-
Once the container is full or the accumulation time limit is approaching, submit a waste pickup request to your institution's Environmental Health and Safety (EHS) office.[1][5]
-
Follow your institution's specific procedures for pickup, which may involve completing an online form or attaching a specific tag to the container.[5]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. odu.edu [odu.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medlabmag.com [medlabmag.com]
- 4. Medical Waste Management 101: Essential Best Practices for Laboratory Teams | Lab Manager [labmanager.com]
- 5. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 6. download.kwasny.com [download.kwasny.com]
Navigating the Safe Handling of Investigational Compound Men 10208
Immediate Action Required: The identifier "Men 10208" does not correspond to a publicly recognized chemical or therapeutic agent. It is likely an internal designation for an investigational compound used within a specific research organization or pharmaceutical company. Consequently, a standardized Material Safety Data Sheet (MSDS) or public safety protocols are not available. For the safety of all personnel, it is critical to obtain the official internal documentation for this compound from your direct source or institution before any handling or use.
This guide provides a framework for the essential safety and logistical information you should expect to find in the official documentation for this compound. Use this as a template to ensure you have comprehensive information before proceeding with any experimental work.
Essential Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against accidental exposure. The specific requirements for handling this compound will depend on its physicochemical properties and toxicological profile, which should be detailed in the compound's safety documentation. A typical baseline for handling investigational compounds includes:
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a full-face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). The specific type and thickness should be determined by the compound's properties and the solvent being used. |
| Body Protection | A lab coat, worn fully buttoned. For potent or sensitizing compounds, a disposable gown or coveralls may be necessary. |
| Respiratory | A fit-tested N95 respirator or higher, particularly when handling powders or creating aerosols. A chemical fume hood is the preferred primary engineering control. |
Operational and Disposal Plans
Safe laboratory practice extends beyond personal protection to include the proper handling and disposal of the compound and any contaminated materials.
Operational Workflow:
A clear, step-by-step workflow is essential to minimize the risk of exposure and ensure experimental reproducibility. The following diagram outlines a generic workflow for handling a potent investigational compound.
Caption: General workflow for handling investigational compounds.
Disposal Plan:
All waste generated from handling this compound must be considered hazardous unless explicitly stated otherwise in the official documentation.
| Waste Stream | Disposal Protocol |
| Solid Waste | Contaminated consumables (e.g., pipette tips, tubes, gloves, bench paper) should be collected in a dedicated, labeled hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a labeled, sealed hazardous waste container. |
| Sharps | Needles and other sharps must be disposed of in a designated sharps container. |
Hypothetical Experimental Protocol: In Vitro Kinase Assay
The following is a template for an experimental protocol. The specific details for this compound, such as concentrations and incubation times, must be obtained from your research protocols.
Objective: To determine the in vitro potency of this compound against a target kinase.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in an appropriate assay buffer to achieve the desired final concentrations.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, substrate, and ATP.
-
Add the diluted this compound or vehicle control.
-
Incubate at room temperature for the specified time (e.g., 60 minutes).
-
-
Detection:
-
Add a detection reagent that quantifies the kinase activity (e.g., a phosphospecific antibody).
-
Read the signal on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Potential Signaling Pathway Interaction
Given the context of drug development, this compound may be an inhibitor or modulator of a cellular signaling pathway. The diagram below illustrates a generic kinase signaling cascade that could be a target for such a compound.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
It is imperative to consult the official, internal documentation for this compound to obtain accurate and specific safety and handling procedures. The information provided here is for illustrative purposes only and should not be used as a substitute for official safety guidelines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
